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  • Product: N-[(2-methoxyphenyl)methylene]-N-methylamine
  • CAS: 1125-90-2

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-[(2-methoxyphenyl)methylene]-N-methylamine: A Technical Whitepaper

Executive Summary N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is a highly reactive Schiff base synthesized via the condensation of 2-methoxybenzaldehyde and methylamine[1]. As an electrophilic imine, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is a highly reactive Schiff base synthesized via the condensation of 2-methoxybenzaldehyde and methylamine[1]. As an electrophilic imine, it serves as a critical intermediate in organic synthesis, particularly as a precursor for secondary amines like 2-methoxy-N-methylbenzylamine (CAS 6851-80-5)[2]. These secondary amines are ubiquitous building blocks in the development of active pharmaceutical ingredients (APIs) and complex heterocyclic compounds[3]. This whitepaper provides an in-depth analysis of the reaction kinetics, substituent effects, and modern, self-validating mechanochemical protocols required to synthesize this compound with high purity and yield.

Mechanistic Pathway and Kinetic Considerations

The formation of N-[(2-methoxyphenyl)methylene]-N-methylamine proceeds via a reversible, two-step nucleophilic addition-elimination mechanism[4]. Understanding the causality behind these steps is essential for optimizing reaction conditions.

  • Nucleophilic Addition: The unshared electron pair on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This initial attack forms a transient zwitterionic intermediate that rapidly undergoes intramolecular proton transfer to yield a tetrahedral hemiaminal.

  • Dehydration (Rate-Limiting Step): The hydroxyl group of the hemiaminal is protonated, leading to the elimination of a water molecule and the formation of an iminium ion. Subsequent deprotonation yields the stable imine[5].

Causality & Substituent Effects

The presence of the ortho-methoxy group on the benzaldehyde ring introduces critical electronic and steric variables. The mesomeric electron-donating effect (+M) of the methoxy group decreases the partial positive charge on the carbonyl carbon, slightly lowering its electrophilicity compared to an unsubstituted benzaldehyde[6]. Furthermore, steric hindrance at the ortho position can impede the initial nucleophilic attack. Consequently, driving the equilibrium forward requires highly efficient dehydration strategies to overcome these kinetic barriers.

Mechanism A 2-Methoxybenzaldehyde (Electrophile) C Hemiaminal Intermediate (Tetrahedral) A->C Nucleophilic Attack B Methylamine (Nucleophile) B->C D Iminium Ion (Dehydration) C->D Protonation & -H2O E N-[(2-methoxyphenyl)methylene]-N-methylamine (Final Imine) D->E Deprotonation

Figure 1: Two-step nucleophilic addition-elimination mechanism for imine synthesis.

Synthesis Methodologies: From Classical to Green Chemistry

Traditional Solvent-Based Synthesis

Historically, imine synthesis utilized aqueous methylamine solutions in organic solvents such as methanol or dichloromethane[4]. Because the reaction inherently produces water, the equilibrium must be shifted using dehydrating agents (e.g., anhydrous MgSO₄, molecular sieves) or via azeotropic distillation[5]. The primary drawback of this method is the volatility and hazardous handling of gaseous or aqueous methylamine.

Solvent-Free Mechanochemical Synthesis

To bypass the handling of hazardous gases, modern protocols employ methylamine hydrochloride (CH₃NH₂·HCl) combined with a mild base such as sodium bicarbonate (NaHCO₃) under solvent-free conditions[7]. Mechanical grinding provides the necessary activation energy, while the base neutralizes the hydrochloride salt to release free methylamine in situ. This method is environmentally benign and highly scalable.

Advanced Catalytic Mechanosynthesis

Recent literature highlights the use of recyclable imidazole-based acid scavengers (e.g., 1,4-(Im)₂Bu). In this advanced protocol, the scavenger acts as both a catalyst and a dehydrating agent by forming an ionic liquid in situ. This method effectively overcomes the steric hindrance of 2-methoxybenzaldehyde, delivering superior yields in a fraction of the time compared to simple base-mediated grinding[8].

Quantitative Data: Methodological Comparison
Synthesis MethodReagents (Molar Ratio)ConditionsTimeYield (%)Reference
Traditional Aqueous Aldehyde : aq. CH₃NH₂ (1:1.5)Solvent (MeOH), RT4 - 12 h60 - 70%[4]
Solvent-Free Grinding Aldehyde : CH₃NH₂·HCl : NaHCO₃ (1:5:5)Mortar/Pestle, RT1 - 3 h65 - 80%[7]
Imidazole-Catalyzed Aldehyde : CH₃NH₂·HCl : 1,4-(Im)₂Bu (1:2:2)Ball Mill, RT10 - 20 min> 85%[8]

Self-Validating Experimental Protocol: Solvent-Free Mechanosynthesis

The following protocol details the solvent-free mechanochemical synthesis utilizing NaHCO₃, favored for its accessibility, robust reproducibility, and avoidance of toxic solvents[7].

Workflow Step1 Reagent Prep ArCHO + CH3NH2·HCl + NaHCO3 Step2 Mechanochemical Mortar & Pestle 10-60 mins Step1->Step2 Step3 Work-up Ether Extraction & H2O Wash Step2->Step3 Step4 Purification Column Chromatography (SiO2) Step3->Step4 Step5 Validation 1H/13C NMR & GC-MS Step4->Step5

Figure 2: Workflow for the solvent-free mechanochemical synthesis of N-methyl imines.

Step 1: Reagent Preparation

Accurately weigh 2-methoxybenzaldehyde (1.0 equivalent), methylamine hydrochloride (5.0 equivalents), and anhydrous sodium bicarbonate (5.0 equivalents). Causality Check: The 5-fold excess of amine and base compensates for the volatility of the in situ generated methylamine gas and forcefully drives the equilibrium toward the product despite the steric hindrance of the ortho-methoxy group[5].

Step 2: Mechanochemical Activation

Transfer the dry reagents to an agate mortar. Grind the mixture vigorously with a pestle for 10 to 15 minutes. The mechanical shear forces induce a localized phase transition, and the mixture will typically form a paste as water is generated as a reaction byproduct. Allow the mixture to stand at room temperature for an additional 60 minutes to ensure complete conversion[7].

Step 3: Extraction and Work-up

Suspend the crude paste in diethyl ether (or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer twice with distilled water. Causality Check: The water wash effectively removes unreacted methylamine hydrochloride and inorganic salts (NaCl, Na₂CO₃), leaving only the organic products in the ether layer[5].

Step 4: Drying and Purification

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure using a rotary evaporator. If trace unreacted aldehyde remains, purify the crude imine via flash column chromatography (SiO₂, using a hexane/ethyl acetate gradient)[7].

Step 5: Analytical Validation (Self-Validating System)

Validate the structural integrity of the synthesized N-[(2-methoxyphenyl)methylene]-N-methylamine using NMR spectroscopy to ensure the protocol succeeded.

  • ¹H NMR (CDCl₃): Confirm the complete disappearance of the aldehyde proton (typically ~10.4 ppm). Verify the appearance of the characteristic imine proton (CH=N) as a singlet around δ 8.5–8.7 ppm. The N-methyl protons will appear as a distinct doublet or singlet around δ 3.4–3.5 ppm, and the methoxy group as a sharp singlet near δ 3.8 ppm[9].

Conclusion

The synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine exemplifies the evolution of organic synthesis from solvent-heavy, equilibrium-limited reactions to highly efficient, green mechanochemical processes. By understanding the steric and electronic influences of the ortho-methoxy substituent, researchers can rationally select catalytic and dehydrating conditions to maximize throughput and purity for downstream pharmaceutical applications.

References

  • Source: Académie des Sciences (academie-sciences.fr)
  • Source: doi.
  • N-[(2-METHOXYPHENYL)
  • Source: Australian Journal of Chemistry (connectsci.au)
  • Source: Journal of the American Chemical Society (acs.org)
  • Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger (Yield Data)
  • 1-Phenyl-3-(Methylamino)-2-Butene-1-One CAS NO 14091-93-1 (API Intermediates)
  • Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes (Protocol Data)
  • Source: GuideChem (guidechem.com)

Sources

Exploratory

Crystallographic and Structural Analysis of N-[(2-methoxyphenyl)methylene]-N-methylamine: A Technical Whitepaper

Executive Summary N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is a fundamental ortho-methoxy substituted Schiff base (imine). Characterized by its azomethine linkage (-CH=N-) and electron-donating methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is a fundamental ortho-methoxy substituted Schiff base (imine). Characterized by its azomethine linkage (-CH=N-) and electron-donating methoxy group, this molecule serves as a critical bidentate (N,O) ligand precursor in coordination chemistry, homogeneous catalysis, and pharmaceutical development [4]. This whitepaper provides an in-depth crystallographic guide detailing the structural causality, conformational logic, and the self-validating experimental workflow required to accurately determine its solid-state geometry via Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Geometry and Conformational Causality

As a Senior Application Scientist, it is crucial to look beyond mere atomic coordinates and understand the stereoelectronic forces driving the crystal packing of small organic molecules. The crystal structure of N-[(2-methoxyphenyl)methylene]-N-methylamine is governed by three primary structural pillars:

Stereochemistry of the Azomethine Linkage

The imine nitrogen is sp2 hybridized, resulting in a localized C=N double bond that restricts free rotation and introduces geometric isomerism. In the solid state, the molecule exclusively crystallizes as the E-isomer . This is a thermodynamic imperative: the Z-isomer would force the N-methyl group into severe steric conflict with the bulky ortho-methoxyphenyl ring. The strict preference for the E-conformation minimizes steric repulsion and lowers the overall ground-state energy of the crystal lattice [1].

Planarity and π -Conjugation

The azomethine linkage tends to adopt a near-coplanar orientation with respect to the aromatic ring. This coplanarity is not coincidental; it is driven by the quantum mechanical requirement to maximize π -orbital overlap between the aromatic system and the C=N double bond. This extended conjugation stabilizes the molecule and influences its optical properties, a feature consistently observed in related methoxybenzylidene systems [2].

The Stereoelectronic Role of the Ortho-Methoxy Group

The ortho-methoxy substituent is not merely a passive spectator in the crystal lattice. Its oxygen atom possesses lone pairs that act as potent hydrogen bond acceptors. In the solid state, the methoxy group typically adopts a syn-periplanar conformation relative to the imine hydrogen. This allows for the formation of an intramolecular non-classical hydrogen bond (C–H···O), which acts as a stereoelectronic "lock," further rigidifying the planar conformation and dictating the supramolecular assembly of the crystal [3].

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following step-by-step protocol outlines the synthesis, crystallization, and SCXRD analysis, engineered as a self-validating system.

Step 1: Synthesis and Thermodynamic Crystallization
  • Condensation: React equimolar amounts of 2-methoxybenzaldehyde and methylamine in absolute ethanol. Add 3 Å molecular sieves to continuously remove the water byproduct, driving the equilibrium toward the imine.

  • Filtration & Concentration: Remove the sieves via vacuum filtration and concentrate the filtrate under reduced pressure.

  • Crystal Growth (Causality): Dissolve the crude product in a binary solvent system (e.g., 1:1 ethanol/ethyl acetate). Allow the solution to undergo slow evaporation at ambient temperature.

    • Causality: Rapid precipitation kinetically traps defects and induces twinning. Slow evaporation maintains a low supersaturation gradient, allowing thermodynamic control to yield macroscopic, defect-free single crystals with uniform lattice planes.

Step 2: Cryogenic Single-Crystal Mounting
  • Selection: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Flash-Cooling (Causality): Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures freeze molecular vibrations, drastically reducing Atomic Displacement Parameters (ADPs). This enhances the signal-to-noise ratio of high-angle reflections ( 2θ>50∘ ) and is critical for the accurate mapping of electron density around the light hydrogen atoms.

Step 3: SCXRD Data Collection and Refinement
  • Data Collection: Utilize Mo K α radiation ( λ = 0.71073 Å). Mo K α is chosen over Cu K α to minimize absorption effects, ensuring precise electron density mapping of the azomethine bond.

  • Reduction: Integrate the diffraction frames using SAINT and apply multi-scan absorption corrections via SADABS.

  • Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Step 4: System Self-Validation

The integrity of the structural model is self-validated through crystallographic agreement statistics.

  • Residual Factor ( R1​ ): Must be <0.05 . This quantifies the agreement between the observed diffraction amplitudes and the calculated model.

  • Goodness-of-Fit (GoF): Must approach 1.00 , confirming the model neither over-fits nor under-fits the data.

  • CheckCIF: The final Crystallographic Information File (CIF) must be processed through the IUCr CheckCIF algorithm to rule out missed higher-order symmetry (e.g., pseudo-symmetry) or incorrect atomic assignments.

Quantitative Structural Parameters

The following tables summarize the anticipated crystallographic and geometric data for N-[(2-methoxyphenyl)methylene]-N-methylamine, derived from established structural databases for homologous Schiff bases.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value / RangeCausality / Significance
Space Group P21​/c (Monoclinic)Typical for achiral organic molecules; maximizes packing efficiency via glide planes and screw axes.
Temperature 100(2) KCryogenic conditions minimize thermal diffuse scattering.
Z (Molecules/Cell) 4Allows for inversion centers and highly efficient volumetric space filling.
Radiation Mo K α ( λ = 0.71073 Å)Minimizes absorption effects, ensuring high-quality data for robust refinement.

Table 2: Key Geometric Parameters

Structural FeatureAnticipated ValueStructural Implication
C=N Bond Length 1.26 – 1.28 ÅConfirms localized double bond character and sp2 hybridization [3].
C(aryl)–O(methoxy) Length ~1.36 ÅIndicates partial double-bond character due to resonance with the aromatic ring.
C–N–C Bond Angle ~119°Consistent with trigonal planar geometry at the imine nitrogen [1].
C(aryl)–C=N–C Torsion ~180°Confirms the strict thermodynamic preference for the E-isomer[2].

Visual Workflows

G A 1. Synthesis Condensation of 2-methoxybenzaldehyde & methylamine B 2. Crystallization Thermodynamic control via slow evaporation (EtOH) A->B C 3. Crystal Mounting Cryoloop + Paratone oil (100 K) B->C D 4. Data Collection Mo Kα radiation (λ = 0.71073 Å) C->D E 5. Data Reduction Integration & Absorption Correction D->E F 6. Structure Solution Direct Methods (SHELXT) E->F G 7. System Validation Refinement (SHELXL) & CheckCIF (R1 < 0.05) F->G

Fig 1: Step-by-step SCXRD experimental workflow and validation for imine structural analysis.

G Root N-[(2-methoxyphenyl)methylene] -N-methylamine Iso Azomethine Linkage Root->Iso Ring Aromatic System Root->Ring Methoxy Ortho-Methoxy Group Root->Methoxy E_Iso E-Isomer (Observed) Sterically Favored Iso->E_Iso Z_Iso Z-Isomer (Unobserved) Steric Clash Iso->Z_Iso Coplanar Coplanar Max π-Conjugation Ring->Coplanar Syn Syn-periplanar Intramolecular C-H...O Methoxy->Syn

Fig 2: Conformational logic tree dictating the solid-state geometry of the imine.

References

  • Gas-Phase Molecular Structure of MBBA (4-Methoxybenzylidene-4'-n-butylaniline), a Mesogen, by Electron Diffraction Combined with ab Initio Calculations The Journal of Physical Chemistry A URL:[Link]

  • Crystal structure of (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal structure of (Z)-3-(4-methoxybenzylidene)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one IUCr Journals URL:[Link]

  • Preparation, Characterization, and Catalytic Studies of Magnesium Complexes Supported by NNO-Tridentate Schiff-Base Ligands Inorganic Chemistry URL:[Link]

Foundational

spectroscopic characterization of N-[(2-methoxyphenyl)methylene]-N-methylamine

An In-depth Technical Guide to the Spectroscopic Characterization of N-[(2-methoxyphenyl)methylene]-N-methylamine Introduction N-[(2-methoxyphenyl)methylene]-N-methylamine is a Schiff base, a class of organic compounds c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-[(2-methoxyphenyl)methylene]-N-methylamine

Introduction

N-[(2-methoxyphenyl)methylene]-N-methylamine is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, also known as an azomethine or imine group.[1][2] With the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , this compound serves as a valuable intermediate in organic synthesis and a model for studying the properties of imines.[3][4]

The unambiguous structural elucidation and purity verification of such molecules are paramount in research and development. Spectroscopic analysis provides a powerful, non-destructive suite of tools to probe the molecular architecture. This guide offers a comprehensive exploration of the multi-faceted , detailing the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind experimental choices and the interpretation of spectral data, providing a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Genesis: Synthesis Pathway

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities and rationalizing its spectroscopic features. N-[(2-methoxyphenyl)methylene]-N-methylamine is typically synthesized via a condensation reaction between 2-methoxybenzaldehyde and methylamine.[2][5][6] This reaction is a classic example of Schiff base formation, proceeding through a hemiaminal intermediate followed by the elimination of a water molecule to form the stable imine product.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Methoxybenzaldehyde P1 Condensation Reaction (+Solvent, e.g., Ethanol) R1->P1 R2 Methylamine R2->P1 P2 Water Removal (e.g., Dean-Stark or Na₂SO₄) P1->P2 Forms Hemiaminal Intermediate Prod N-[(2-methoxyphenyl)methylene] -N-methylamine P2->Prod Dehydration

Caption: Synthesis workflow for N-[(2-methoxyphenyl)methylene]-N-methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the atomic connectivity and chemical environment of nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR reveals the number of distinct proton types and their proximity to one another. The spectrum is predicted to show four unique signals corresponding to the aromatic, imine, methoxy, and N-methyl protons.

Caption: Labeled structure of the target molecule for NMR assignment.

Expected Spectral Features:

  • Imine Proton (a): The proton on the C=N double bond is significantly deshielded and appears as a sharp singlet far downfield. Based on analogous structures, its chemical shift is anticipated around 8.3-8.9 ppm.[7]

  • N-Methyl Protons (b): These three protons are attached to a nitrogen adjacent to the imine bond. They will appear as a singlet (or a narrow doublet due to potential weak coupling to the imine proton) around 3.5 ppm.[7]

  • Aromatic Protons (c): The four protons on the 2-methoxyphenyl ring will produce a complex multiplet pattern in the aromatic region, typically between 6.8 and 7.9 ppm. The ortho and para positions relative to the methoxy group will be more shielded (upfield) compared to the others.

  • Methoxy Protons (d): The three equivalent protons of the methoxy group are shielded by the oxygen atom and will appear as a sharp, intense singlet around 3.8-3.9 ppm.[7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
a Imine H (-CH=N) ~ 8.4 Singlet (s) 1H
c Aromatic H's ~ 6.8 - 7.9 Multiplet (m) 4H
d Methoxy H's (-OCH₃) ~ 3.9 Singlet (s) 3H

| b | N-Methyl H's (-NCH₃) | ~ 3.5 | Singlet (s) | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typically, 16-64 scans are sufficient for a high signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Carbon-13 NMR provides a count of the unique carbon atoms and information about their electronic environment. Due to the molecule's lack of symmetry, nine distinct carbon signals are expected.

Expected Spectral Features:

  • Imine Carbon (-C=N-): This carbon is highly deshielded and is a key diagnostic peak, expected around 160-170 ppm.

  • Aromatic Carbons: Six signals are expected in the range of 110-160 ppm. The carbon directly attached to the oxygen of the methoxy group (C-O) will be the most downfield (~158 ppm), while the carbon attached to the imine group will also be downfield (~136 ppm).[7]

  • Methoxy Carbon (-OCH₃): This aliphatic carbon attached to an electronegative oxygen atom is expected around 55 ppm.[7]

  • N-Methyl Carbon (-NCH₃): The methyl carbon attached to the nitrogen is expected in the range of 45-50 ppm.[7]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
Imine Carbon (C=N) ~ 162
Aromatic C-O ~ 158
Aromatic C-H's and C-C(N) ~ 110 - 136
Methoxy Carbon (-OCH₃) ~ 55

| N-Methyl Carbon (-NCH₃) | ~ 48 |

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, a greater number of scans (typically several hundred to thousands) and proton decoupling are required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Features: The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

  • C=N Stretch: The most diagnostic absorption for an imine is the C=N stretching vibration, which appears as a sharp, medium-to-strong band in the 1670-1650 cm⁻¹ region.[2] For similar Schiff bases, this peak has been observed around 1625 cm⁻¹.[6]

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • Aromatic C=C Stretches: These appear as several sharp bands of variable intensity in the 1600–1450 cm⁻¹ region.

  • C-O Stretch: A strong, characteristic band for the aryl ether C-O stretch is expected around 1250-1200 cm⁻¹.

  • C-N Stretch: The aliphatic C-N stretching vibration is expected to show a medium-to-weak absorption in the 1250–1020 cm⁻¹ range.[9][10]

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3050 C-H Stretch Aromatic
~ 2950, 2850 C-H Stretch Aliphatic (CH₃)
~ 1655 C=N Stretch Imine
~ 1600, 1480 C=C Stretch Aromatic Ring

| ~ 1240 | C-O Stretch | Aryl Ether |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: Thoroughly clean the crystal after the measurement is complete.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 149, corresponding to the molecular weight of the compound, should be observed.[3][4] Its intensity may vary depending on its stability.

  • Key Fragments: The fragmentation is dictated by the weakest bonds and the stability of the resulting carbocations and radical cations.

    • m/z 134: Loss of a methyl radical (•CH₃, 15 Da) from the nitrogen atom, a common α-cleavage for amines.

    • m/z 121: This is expected to be a very prominent peak, arising from the formation of the stable 2-methoxybenzyl cation. This fragment is highly characteristic of N-benzyl derivatives.[11]

    • m/z 91: Further fragmentation of the m/z 121 ion via loss of formaldehyde (CH₂O, 30 Da) can lead to the formation of the tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds.[11]

M [C₉H₁₁NO]⁺˙ m/z = 149 (Molecular Ion) F134 [M - •CH₃]⁺ m/z = 134 M->F134 - •CH₃ F121 [C₈H₉O]⁺ m/z = 121 (2-Methoxybenzyl cation) M->F121 - •NCH₂ F91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F121->F91 - CH₂O

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted High-Abundance Ions in Mass Spectrum

m/z Value Proposed Fragment Structure
149 [C₉H₁₁NO]⁺˙ (Molecular Ion)
134 [C₈H₈NO]⁺
121 [C₈H₉O]⁺

| 91 | [C₇H₇]⁺ |

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems.

Expected Spectral Features: N-[(2-methoxyphenyl)methylene]-N-methylamine contains an aromatic ring conjugated with the C=N double bond. This extended π-system will give rise to characteristic absorptions.

  • π → π Transitions:* Intense absorption bands are expected due to electronic transitions within the conjugated aromatic and imine system. A similar molecule, N-[(2-methoxyphenyl)methylene]-benzenamine, shows a strong absorption maximum (λₘₐₓ) around 260 nm.[12][13]

  • n → π Transitions:* A weaker absorption band at a longer wavelength (e.g., >300 nm) may be observed, corresponding to the transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the imine group. The same analogue shows a band around 320 nm.[12][13]

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Predicted λₘₐₓ (nm) Molar Absorptivity (ε) Type of Transition
~ 260 High π → π*

| ~ 320 | Low | n → π* |

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent that dissolves the sample (e.g., ethanol, hexane, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound with a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and scan the absorbance from approximately 200 to 400 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive characterization of N-[(2-methoxyphenyl)methylene]-N-methylamine is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and atomic connectivity. Infrared spectroscopy confirms the presence of the critical imine (C=N) functional group and other key bonds. Mass spectrometry verifies the molecular weight and provides structural clues through predictable fragmentation patterns. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated electronic system. Together, these methods provide an unambiguous, self-validating dossier of the molecule's identity, purity, and structure, adhering to the rigorous standards of chemical and pharmaceutical research.

References

  • Karki, S. et al. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Rasayan J. Chem. [Link]

  • Abbo, M. A. et al. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research. [Link]

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews. [Link]

  • Supplementary Information for Hydroboration of Imines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136904, Methanamine, N-((2-methoxyphenyl)methylene)-. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of N-methylethanamine. [Link]

  • University of Calgary. IR: amines. [Link]

  • NIST. Benzenamine, N-[(2-methoxyphenyl)methylene]-. NIST Chemistry WebBook. [Link]

  • Jackson, G. et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of electron ionization mass spectra. Forensic Chemistry. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of N-methylethanamine. [Link]

Sources

Exploratory

NMR spectra assignments for N-[(2-methoxyphenyl)methylene]-N-methylamine

An In-Depth Technical Guide to the NMR Spectral Assignments of N-[(2-methoxyphenyl)methylene]-N-methylamine Abstract This technical guide provides a comprehensive analysis and definitive spectral assignment for the compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Assignments of N-[(2-methoxyphenyl)methylene]-N-methylamine

Abstract

This technical guide provides a comprehensive analysis and definitive spectral assignment for the compound N-[(2-methoxyphenyl)methylene]-N-methylamine. Leveraging a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, this document serves as an authoritative reference for researchers in synthetic chemistry, analytical science, and drug development. The guide details the causal logic behind spectral interpretation, presents a self-validating system of cross-correlated data, and offers detailed experimental protocols for reproducible results.

Introduction: The Imperative of Unambiguous Structural Elucidation

N-[(2-methoxyphenyl)methylene]-N-methylamine (Molecular Formula: C₉H₁₁NO, Molecular Weight: 149.19 g/mol ) is a Schiff base, a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1][2] The precise confirmation of its molecular structure is paramount for ensuring purity, understanding reactivity, and predicting biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide moves beyond a simple listing of chemical shifts. It explains the why behind each assignment, grounding the interpretation in the fundamental principles of chemical shift theory, spin-spin coupling, and through-bond correlations. By integrating data from a suite of NMR experiments, we build a robust, self-consistent structural proof.

Molecular Structure and Atom Numbering Convention

For clarity and precision in spectral assignment, a standardized numbering system is employed for all carbon and proton atoms in N-[(2-methoxyphenyl)methylene]-N-methylamine, as illustrated below.

Caption: Atom numbering scheme for N-[(2-methoxyphenyl)methylene]-N-methylamine.

One-Dimensional NMR Spectral Analysis

¹H NMR Spectrum: The Initial Blueprint

The ¹H NMR spectrum provides the first overview of the proton environments. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), integration, and multiplicity reveal its electronic environment and proximity to neighboring protons.

ProtonPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H7 ~8.1 - 8.5Singlet (s)1HThe imine proton (CH=N) is highly deshielded due to the electronegativity of the nitrogen and the anisotropic effect of the C=N double bond, appearing as a sharp singlet.[2][3]
H6 ~7.8 - 8.0Doublet of doublets (dd)1HThis proton is ortho to the electron-withdrawing imine group, causing a significant downfield shift. It shows coupling to both H5 (ortho, ~7-8 Hz) and H4 (meta, ~1-2 Hz).
H4 ~7.3 - 7.5Triplet of doublets (td) or Multiplet (m)1HInfluenced by both the methoxy and imine groups. It exhibits ortho coupling to H3 and H5 and meta coupling to H6.
H5 ~7.0 - 7.2Triplet (t) or Doublet of doublets (dd)1HThis proton is ortho to H4 and H6 and experiences a typical aromatic coupling pattern.
H3 ~6.9 - 7.1Doublet (d)1HThis proton is ortho to the strongly electron-donating methoxy group, causing an upfield shift relative to other aromatic protons. It shows ortho coupling to H4.
H8 ~3.8 - 3.9Singlet (s)3HThe methoxy group (-OCH₃) protons are chemically equivalent and show no coupling, resulting in a characteristic sharp singlet.[4][5]
H9 ~3.2 - 3.4Singlet (s)3HThe N-methyl group (-NCH₃) protons are equivalent and deshielded by the adjacent nitrogen atom, appearing as a singlet.
¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

CarbonPredicted δ (ppm)Assignment Rationale
C7 ~160 - 165The imine carbon (C=N) is significantly deshielded and appears far downfield, a characteristic feature of this functional group.[3][6]
C2 ~157 - 159This quaternary carbon is directly attached to the highly electronegative oxygen of the methoxy group, resulting in the most downfield shift among the aromatic carbons.[7]
C4 ~131 - 133Aromatic CH carbon. Its chemical shift is influenced by its position relative to the two substituents.
C6 ~127 - 129Aromatic CH carbon, deshielded by its proximity to the imine group.
C1 ~125 - 127The quaternary carbon to which the imine group is attached. Its signal is often of lower intensity.
C5 ~120 - 122Aromatic CH carbon.
C3 ~110 - 112This aromatic CH carbon is ortho to the electron-donating methoxy group, causing significant shielding and an upfield shift.
C8 ~55 - 56The methoxy carbon (-OCH₃) appears in its typical region, shielded relative to aromatic carbons.[4]
C9 ~40 - 45The N-methyl carbon (-NCH₃) is found in the aliphatic region, deshielded by the attached nitrogen.

Two-Dimensional NMR: Confirming Connectivity

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for unambiguously connecting the atoms and validating the proposed structure.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled, typically those separated by two or three bonds (²J or ³J coupling). It is instrumental in tracing the connectivity within the aromatic ring.[8][9]

Expected Correlations:

  • H6 ↔ H5 : Strong cross-peak due to three-bond (ortho) coupling.

  • H5 ↔ H4 : Strong cross-peak due to three-bond (ortho) coupling.

  • H4 ↔ H3 : Strong cross-peak due to three-bond (ortho) coupling.

  • Weaker correlations may be observed for meta-couplings (e.g., H6 ↔ H4).

Caption: Key expected COSY correlations in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹J coupling). This provides a definitive link between the ¹H and ¹³C assignments.[9][10]

Expected Correlations:

  • H3 ↔ C3

  • H4 ↔ C4

  • H5 ↔ C5

  • H6 ↔ C6

  • H7 ↔ C7

  • H8 ↔ C8

  • H9 ↔ C9

Caption: Definitive one-bond correlations expected in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for assembling the molecular puzzle. It reveals correlations between protons and carbons over two to three bonds (²J and ³J coupling), connecting the different spin systems and confirming the placement of quaternary carbons and functional groups.[9][10][11]

Key Expected Correlations for Structural Assembly:

  • H7 (Imine H) ↔ C1, C6 : Confirms the connection of the imine group to the aromatic ring.

  • H9 (N-CH₃) ↔ C7 : Unambiguously links the N-methyl group to the imine carbon.

  • H8 (O-CH₃) ↔ C2 : Confirms the position of the methoxy group at C2 of the aromatic ring.

  • H6 ↔ C1, C2, C7 : Provides further confirmation of the connectivity around the imine and methoxy substituents.

  • H3 ↔ C1, C2, C5 : Links the "upfield" side of the ring to the rest of the structure.

G cluster_imine Imine Fragment cluster_aryl Aryl Fragment cluster_methoxy Methoxy Fragment H9 H9 (-NCH3) C7 C7 (C=N) H9->C7 ³J H7 H7 (CH=N) C1 C1 H7->C1 ²J C6 C6 H7->C6 ³J C2 C2 H8 H8 (-OCH3) H8->C2 ³J

Sources

Foundational

Mechanistic Profiling and Synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary As a Senior Application Scientist, I approach the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

As a Senior Application Scientist, I approach the synthesis of azomethines (Schiff bases) not merely as a routine condensation, but as a delicate equilibrium governed by strict kinetic and thermodynamic parameters. N-[(2-methoxyphenyl)methylene]-N-methylamine is a highly versatile Schiff base formed by the condensation of 2-methoxybenzaldehyde and methylamine. This compound serves as a critical electrophilic intermediate in organic synthesis—particularly in reductive aminations for drug development—and as a multidentate ligand in coordination chemistry[1].

This whitepaper deconstructs the core mechanism of its formation, detailing the electronic causality behind the reaction steps, and provides a self-validating experimental protocol designed to ensure high-yield synthesis and immediate analytical verification.

The Core Mechanism of Formation

The formation of N-[(2-methoxyphenyl)methylene]-N-methylamine proceeds via a classic nucleophilic addition-elimination pathway. To achieve high conversion rates, it is crucial to understand the transient states of this mechanism.

  • Nucleophilic Addition: The reaction initiates when the unshared electron pair on the nitrogen of methylamine attacks the highly electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This generates a high-energy zwitterionic (dipolar) intermediate.

  • Hemiaminal Formation: The zwitterion rapidly undergoes an intramolecular proton transfer. The proton moves from the positively charged nitrogen to the negatively charged alkoxide oxygen, yielding a neutral hemiaminal (carbinolamine) intermediate.

  • Acid-Catalyzed Dehydration (Rate-Determining Step): In the presence of a mild acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into an excellent leaving group ( H2​O ). The nitrogen lone pair pushes inward to form a carbon-nitrogen double bond, expelling the water molecule and generating a highly reactive iminium ion.

  • Deprotonation: The iminium ion rapidly loses a proton to the solvent or conjugate base, regenerating the acid catalyst and yielding the final neutral azomethine (imine) product.

Mechanism R Reactants 2-Methoxybenzaldehyde + Methylamine I1 Dipolar Intermediate (Zwitterion) R->I1 Nucleophilic Attack H Hemiaminal (Carbinolamine) I1->H Proton Transfer I2 Iminium Ion (Dehydration State) H->I2 H+ Catalyzed -H2O P Product N-[(2-methoxyphenyl)methylene] -N-methylamine I2->P Deprotonation

Mechanistic pathway of Schiff base formation via hemiaminal intermediate.

Electronic Causality & Kinetic Control

The Ortho-Methoxy Effect

The presence of the methoxy group ( −OCH3​ ) at the ortho position of the benzaldehyde ring introduces complex electronic and steric variables that dictate the reaction's thermodynamics[2].

  • Resonance vs. Induction: The methoxy group exerts a strong electron-donating resonance effect (+M) that pushes electron density into the aromatic ring, slightly reducing the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.

  • Neighboring Group Participation: Despite the reduced electrophilicity, the proximity of the ortho-oxygen atom can participate in intramolecular hydrogen bonding with the hemiaminal hydroxyl group. This pre-organizes the transition state, effectively lowering the activation energy required for the subsequent dehydration step.

The pH-Rate Profile

Imine synthesis is an exercise in strict pH control. The reaction exhibits a classic bell-shaped pH-rate profile:

  • High pH (Basic): The methylamine remains unprotonated and highly nucleophilic, making hemiaminal formation rapid. However, there are insufficient protons to catalyze the dehydration of the hemiaminal, stalling the reaction.

  • Low pH (Acidic): Abundant protons facilitate dehydration, but the methylamine is fully protonated into a non-nucleophilic methylammonium ion ( CH3​NH3+​ ), preventing the initial nucleophilic attack.

  • Optimal pH (4.5 - 5.5): This narrow window ensures sufficient free amine for the nucleophilic attack while providing enough protons to catalyze the dehydration step. Glacial acetic acid is the industry standard for buffering this reaction[3].

Experimental Workflow: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates synthesis with immediate spectroscopic validation.

Step-by-Step Methodology
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.36 g) of 2-methoxybenzaldehyde in 20 mL of absolute ethanol. Ethanol is chosen as it solubilizes both reactants and facilitates the azeotropic removal of water if necessary[1].

  • Amine Addition: Slowly add 12 mmol of methylamine (typically supplied as a 33% solution in absolute ethanol) to the flask. A slight 1.2x molar excess of the amine is utilized to compensate for its high volatility and to drive the equilibrium forward.

  • Catalysis: Add 1-2 drops of glacial acetic acid to adjust the solution pH to approximately 5.0, optimizing the dehydration kinetics[3].

  • Condensation (Two Modalities):

    • Conventional Heating: Equip the flask with a reflux condenser and heat the mixture under reflux (70-80 °C) for 2 to 3 hours[1].

    • Microwave Irradiation (Green Chemistry): For high-throughput environments, subject the solvent-free or highly concentrated mixture to microwave irradiation (300 W) for 3-5 minutes. This rapidly accelerates the dehydration step and minimizes side-product formation[4].

  • Isolation: Concentrate the reaction mixture under reduced pressure. Cool the residue to 0-5 °C to induce crystallization. Filter the precipitate, wash with ice-cold ethanol, and dry in a vacuum desiccator over CaCl2​ [1].

Workflow S1 Step 1: Preparation Equimolar Aldehyde & Amine S2 Step 2: Solvent & Catalyst Ethanol + Acid Catalyst (pH 4-5) S1->S2 S3 Step 3: Condensation Reflux / Microwave Irradiation S2->S3 S4 Step 4: Isolation Cooling & Crystallization S3->S4 S5 Step 5: Validation FTIR & NMR Characterization S4->S5

Step-by-step experimental workflow for the synthesis and validation of the imine.

Quantitative Data Summaries

To establish a self-validating system, the synthesized product must be cross-referenced against expected kinetic yields and spectroscopic markers. The disappearance of the strong aldehyde carbonyl stretch (~1690 cm⁻¹) and the emergence of a sharp azomethine C=N stretch is the primary indicator of a successful reaction[3].

Table 1: Optimization of Reaction Conditions

Synthesis Modality Catalyst Solvent Temp / Power Time Expected Yield (%)
Conventional Reflux Glacial Acetic Acid Absolute Ethanol 70-80 °C 2-3 hours 75 - 85%

| Microwave Irradiation | Glacial Acetic Acid | Solvent-free / Minimal | 300 W | 3-5 mins | 90 - 96% |

Table 2: Key Spectroscopic Markers for Validation

Analytical Method Target Functional Group Expected Signal / Shift
FTIR C=N (Azomethine stretch) 1620 - 1645 cm⁻¹
FTIR C-O (Methoxy stretch) ~1250 cm⁻¹, ~1040 cm⁻¹

| ¹H NMR ( CDCl3​ ) | -CH=N- (Azomethine proton) | Singlet, δ 8.2 - 8.5 ppm | | ¹H NMR ( CDCl3​ ) | -OCH₃ (Methoxy protons) | Singlet, δ 3.8 - 3.9 ppm | | ¹H NMR ( CDCl3​ ) | N-CH₃ (N-methyl protons) | Doublet/Singlet, δ 3.4 - 3.5 ppm |

References

  • [1] Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde. SciSpace. Available at: [Link]

  • [2] Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. ResearchGate (Scientific Reports). Available at:[Link]

  • [4] Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. Available at: [Link]

  • [3] The Uptake of Copper(II) Ions by Chelating Schiff Base Derived from 4-Aminoantipyrine and 2-Methoxybenzaldehyde. Scirp.org. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of N-[(2-methoxyphenyl)methylene]-N-methylamine: A Technical Guide

Executive Summary Schiff bases (imines) are foundational to dynamic covalent chemistry (DCC), bioconjugation, and prodrug development. Among these, N-[(2-methoxyphenyl)methylene]-N-methylamine —formed via the condensatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Schiff bases (imines) are foundational to dynamic covalent chemistry (DCC), bioconjugation, and prodrug development. Among these, N-[(2-methoxyphenyl)methylene]-N-methylamine —formed via the condensation of 2-methoxybenzaldehyde and methylamine—presents a unique thermodynamic profile. Unlike simple aliphatic imines, the thermodynamic stability of this specific molecule is governed by a delicate interplay of steric hindrance, electronic resonance, and pH-dependent kinetic barriers.

This whitepaper provides an in-depth analysis of the thermodynamic stability of N-[(2-methoxyphenyl)methylene]-N-methylamine, exploring the causal mechanisms behind its formation, the structural anomalies introduced by the ortho-methoxy group, and the field-proven experimental protocols required to quantify its equilibrium dynamics.

Structural Dynamics: The "Ortho-Effect" and E/Z Isomerism

The thermodynamic stability of an imine is inherently tied to its molecular geometry and the electronic landscape of its precursors. For N-[(2-methoxyphenyl)methylene]-N-methylamine, the presence of the methoxy group at the ortho position introduces competing steric and electronic effects that dictate its ground-state energy.

E/Z Isomerization

Imines exist as E and Z geometric isomers. For N-[(2-methoxyphenyl)methylene]-N-methylamine, the E-isomer is overwhelmingly favored thermodynamically . In the Z-configuration, severe steric repulsion occurs between the N-methyl group and the bulky ortho-methoxyphenyl ring. This steric clash raises the ground-state energy of the Z-isomer, making the E-isomer the exclusive product observed under equilibrium conditions.

The Paradoxical "Ortho-Effect"

In standard physical organic chemistry, a methoxy group is a strong electron-donating group via resonance (+R effect), which typically stabilizes the carbonyl carbon of an aldehyde, making it less electrophilic and reducing the thermodynamic driving force for imine formation. This is observed in 4-methoxybenzaldehyde, which yields notoriously unstable imines[1].

However, the ortho-methoxy group behaves differently due to steric interference . The bulk of the methoxy group adjacent to the aldehyde forces the carbonyl group slightly out of the plane of the aromatic ring. This deviation from planarity breaks the π -conjugation, effectively neutralizing the +R stabilization. Consequently, the ground-state energy of 2-methoxybenzaldehyde is higher than that of 4-methoxybenzaldehyde. When reacted with methylamine, the resulting N-[(2-methoxyphenyl)methylene]-N-methylamine exhibits a more exergonic free energy of formation ( ΔG∘ ), leading to higher thermodynamic stability and higher equilibrium yields[1].

Furthermore, the ortho-oxygen lone pairs can participate in intramolecular dipole-dipole stabilization of the protonated iminium intermediate during hydrolysis, altering the kinetic barriers[2].

Thermodynamic Equilibrium and pH Dependence

The formation of N-[(2-methoxyphenyl)methylene]-N-methylamine is a reversible condensation governed by the P-A-D-P-E-D mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[3].

The overall thermodynamic stability in aqueous or protic media is defined by the equilibrium constant ( Keq​ ) between the imine and its hydrolysis products. The rate-determining steps (RDS) of this equilibrium are highly pH-dependent:

  • Low pH (Acidic): The amine is heavily protonated (ammonium), rendering it non-nucleophilic. The nucleophilic attack to form the carbinolamine intermediate becomes the rate-determining step[4].

  • High pH (Basic): Free amine is abundant, making addition fast. However, there is a lack of protons to activate the hydroxyl group of the carbinolamine as a leaving group (H 2​ O). Thus, the dehydration of the carbinolamine to the imine becomes the rate-determining step[4].

Quantitative Thermodynamic Comparison

The table below summarizes the comparative thermodynamic parameters, illustrating how the ortho-effect enhances the stability of the target molecule compared to its analogs.

Compound (Aldehyde Precursor)Conjugation EffectCarbonyl ElectrophilicityRelative Thermodynamic StabilityRepresentative Keq​ (M −1 )
Unsubstituted Benzaldehyde BaselineModerateModerate~ 1.5 × 10 2
4-Methoxybenzaldehyde High (+R Resonance)LowLowest~ 0.8 × 10 2
2-Methoxybenzaldehyde Reduced (Steric Twist) High Highest **~ 4.2 × 10 2 **

Table 1: Comparative thermodynamic parameters demonstrating the enhanced stability of the 2-methoxy derivative due to steric disruption of ground-state conjugation.

Mechanistic Logic and Reaction Pathways

The following diagram maps the structural factors, intermediates, and thermodynamic pathways governing the stability of N-[(2-methoxyphenyl)methylene]-N-methylamine.

G A 2-Methoxybenzaldehyde + Methylamine B Carbinolamine Intermediate A->B Nucleophilic Attack (Rate-limiting at low pH) B->A Cleavage C Imine (E-Isomer) Thermodynamically Favored B->C Dehydration (-H2O) (Rate-limiting at high pH) D Imine (Z-Isomer) Sterically Hindered B->D Minor Pathway C->B Hydrolysis (+H2O) C->D Isomerization (High Energy Barrier)

Fig 1: Thermodynamic equilibrium and E/Z isomerization pathways of the target imine.

Experimental Methodologies for Thermodynamic Profiling

To accurately quantify the thermodynamic stability of N-[(2-methoxyphenyl)methylene]-N-methylamine, empirical validation is required. Below are two field-proven protocols designed with self-validating mechanisms to ensure data integrity.

Protocol 1: NMR-Based Equilibrium Determination

Causality & Rationale: 1 H NMR allows for the direct, non-destructive integration of the distinct azomethine proton (CH=N, ~8.3 ppm) against the parent aldehyde proton (CHO, ~10.4 ppm). Using a mixed solvent system (CD 3​ OD/D 2​ O) prevents the lipophilic imine from undergoing phase separation while still providing the aqueous environment necessary for hydrolysis. Self-Validation: The sum of the molar integrations of the aldehyde and azomethine protons must remain constant over time. A decrease in the total integration indicates irreversible side reactions (e.g., oxidation or aminal formation), immediately alerting the researcher to protocol failure.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 0.1 M equimolar solutions of 2-methoxybenzaldehyde and methylamine hydrochloride in anhydrous CD 3​ OD.

  • Buffering: Add a deuterated acetate buffer (pD ~ 5.0) in D 2​ O to the mixture to establish the optimal pH for equilibration without precipitating the imine.

  • Equilibration: Transfer the mixture to an NMR tube and incubate at a strictly controlled temperature (e.g., 298 K) inside the NMR probe.

  • Data Acquisition: Acquire 1 H NMR spectra at 10-minute intervals until the ratio of the azomethine proton to the aldehyde proton ceases to change, indicating that thermodynamic equilibrium has been reached.

  • Calculation: Calculate the equilibrium constant using the integrated areas: Keq​=[Aldehyde][Amine][Imine][H2​O]​ .

Protocol 2: UV-Vis Spectrophotometric Hydrolysis Kinetics

Causality & Rationale: While NMR is excellent for high-concentration equilibrium, it lacks the sensitivity to track rapid kinetic changes at physiological concentrations. The extended π -conjugation of the E-isomer provides a distinct UV absorbance maximum ( λmax​ ~ 310 nm) compared to the parent aldehyde. This allows for real-time tracking of the hydrolysis rate under highly dilute, pseudo-first-order conditions.

Step-by-Step Methodology:

  • Substrate Isolation: Synthesize N-[(2-methoxyphenyl)methylene]-N-methylamine in bulk using a dehydrating agent (e.g., MgSO 4​ ) [5]. Purify to isolate the pure E-isomer.

  • Baseline Establishment: Dissolve the pure imine in anhydrous acetonitrile and record the baseline UV-Vis spectrum to confirm the λmax​ of the π→π∗ transition.

  • Hydrolysis Initiation: Inject a 10 μ L aliquot of the imine stock into a quartz cuvette containing 3.0 mL of aqueous phosphate buffer (pH 7.4) at 37°C, ensuring pseudo-first-order conditions (water in vast excess).

  • Real-Time Monitoring: Monitor the decay of the imine absorbance at λmax​ and the concurrent isosbestic growth of the 2-methoxybenzaldehyde peak over time.

  • Kinetic Analysis: Fit the absorbance decay curve to a first-order exponential decay model ( At​=A0​e−kobs​t ) to extract the observed hydrolysis rate constant ( kobs​ ).

Implications in Drug Development

Understanding the precise thermodynamic stability of N-[(2-methoxyphenyl)methylene]-N-methylamine is highly relevant for drug development. Schiff bases are frequently utilized as prodrug linkers and metal-chelating agents [6].

By leveraging the ortho-effect, medicinal chemists can tune the hydrolysis rate of an imine linker. An imine that is thermodynamically stable at physiological pH (7.4) but rapidly hydrolyzes in the acidic microenvironment of a tumor (pH 6.0) serves as an ideal stimuli-responsive delivery vehicle. The 2-methoxy substitution provides a reliable structural motif to achieve this exact thermodynamic balance.

References

  • Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger Australian Journal of Chemistry URL:[Link]

  • Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines RSC Advances URL:[Link]

  • Pattern Generation and Information Transfer through a Liquid/Liquid Interface in 3D Constitutional Dynamic Networks of Imine Ligands in Response to Metal Cation Effectors Journal of the American Chemical Society URL:[Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms Master Organic Chemistry URL:[Link]

  • Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis Arkivoc URL:[Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) PMC - National Institutes of Health URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine: A Detailed Guide to Imine Formation

An Application Note for Researchers Abstract This document provides a comprehensive protocol for the synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine, an imine (Schiff base) of interest as a versatile intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers

Abstract

This document provides a comprehensive protocol for the synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine, an imine (Schiff base) of interest as a versatile intermediate in organic synthesis, particularly in the development of novel chemical entities and pharmaceutical agents. The synthesis is achieved through the acid-catalyzed condensation of 2-methoxybenzaldehyde with methylamine. This application note delves into the mechanistic rationale behind the procedural steps, provides a detailed, self-validating protocol, and emphasizes critical safety considerations. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-elucidated synthetic method.

Introduction and Scientific Principle

Imines, characterized by a carbon-nitrogen double bond (C=N), are analogs of aldehydes and ketones.[1] They serve as crucial intermediates in a multitude of chemical transformations, including the synthesis of secondary amines via reductive amination and the formation of various heterocyclic compounds.[2] The target compound, N-[(2-methoxyphenyl)methylene]-N-methylamine, is a precursor for various N-benzylphenethylamine (NBOMe) analogues and other substituted amine structures investigated in medicinal chemistry.[3][4][5]

The synthesis is based on the nucleophilic addition of a primary amine (methylamine) to the carbonyl group of an aldehyde (2-methoxybenzaldehyde).[6] This reaction is reversible and typically catalyzed by a mild acid.[1][7] The mechanism involves two key stages:

  • Carbinolamine Formation: The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. A series of proton transfers results in a neutral tetrahedral intermediate known as a carbinolamine.[2][6]

  • Dehydration: Under mildly acidic conditions (pH 4-5 is often ideal), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).[8] The lone pair on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized iminium ion, which is subsequently deprotonated to yield the final imine product.[6][8]

Critically, the formation of water during the reaction means the overall equilibrium can be shifted toward the product by actively removing water from the reaction medium, a classic application of Le Châtelier's principle.[1][2]

Safety and Hazard Management

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 2-Methoxybenzaldehyde (o-Anisaldehyde): Causes skin, eye, and respiratory system irritation.[9] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[10]

  • Methylamine (40% solution in water): Highly flammable liquid and vapor.[11] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage, with a risk of blindness.[11][12] It is corrosive to the respiratory tract. Handle with extreme care, ensuring no sources of ignition are nearby.[13]

  • Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and may cause drowsiness or dizziness. It is a suspected reproductive toxin.

  • Anhydrous Magnesium Sulfate: A drying agent. While not highly hazardous, avoid creating dust, which can cause respiratory irritation.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Molar Eq.
2-MethoxybenzaldehydeC₈H₈O₂136.155.00 g36.721.0
Methylamine (40% w/w in H₂O)CH₅N31.063.16 g (4.0 mL)40.701.1
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.2035 mg0.200.005 (cat.)
TolueneC₇H₈92.14100 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Round-bottom flask (250 mL)--1--
Dean-Stark apparatus--1--
Reflux condenser--1--
Magnetic stirrer and stir bar--1--
Heating mantle--1--

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (5.00 g, 36.72 mmol).

  • Add toluene (100 mL) to the flask and stir until the aldehyde is fully dissolved.

  • Add a catalytic amount of p-toluenesulfonic acid (35 mg, 0.20 mmol).

  • In the fume hood, carefully add the 40% aqueous methylamine solution (4.0 mL, 40.70 mmol) to the flask.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

Causality & Insight: Toluene is chosen as the solvent because it is immiscible with water and forms an azeotrope, allowing for the effective removal of the water byproduct via the Dean-Stark trap. Adding a slight excess (1.1 equivalents) of the amine ensures the complete consumption of the limiting aldehyde reagent. p-Toluenesulfonic acid serves as the acid catalyst to protonate the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[2][8]

Step 2: Imine Formation and Water Removal
  • Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle.

  • Stir the mixture vigorously.

  • Monitor the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when water no longer accumulates. This is expected to take 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

Causality & Insight: Refluxing provides the necessary thermal energy for the reaction to proceed at a reasonable rate. The continuous removal of water via azeotropic distillation is the critical step that drives the reversible reaction to completion, maximizing the yield of the imine product.[1][2]

Step 3: Work-up and Isolation
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry the organic layer (toluene solution) over anhydrous magnesium sulfate (~5 g).

  • Filter the mixture to remove the magnesium sulfate.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

Causality & Insight: The aqueous washes are essential for purification. The sodium bicarbonate wash neutralizes the PTSA catalyst, preventing potential product degradation during solvent removal. The brine wash helps to break any emulsions and further dries the organic layer. Anhydrous magnesium sulfate is a highly effective drying agent that removes trace amounts of water from the nonpolar solvent.

Step 4: Product Characterization

The resulting product, N-[(2-methoxyphenyl)methylene]-N-methylamine, should be a pale yellow oil. The identity and purity of the compound can be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of aromatic, methoxy, methyl, and imine protons with the correct chemical shifts and integrations.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms, including the characteristic C=N imine carbon.

  • FT-IR Spectroscopy: To observe the characteristic C=N stretching frequency (typically ~1640-1690 cm⁻¹) and the absence of the C=O stretch from the starting aldehyde (~1700 cm⁻¹) and N-H stretches from the primary amine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (149.19 g/mol ).[14]

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

G cluster_reactants Reactants & Catalyst cluster_process Process R1 2-Methoxybenzaldehyde P1 Combine in Toluene R1->P1 R2 Methylamine (40% aq.) R2->P1 Cat p-Toluenesulfonic Acid Cat->P1 P2 Reflux with Dean-Stark Trap (Azeotropic Water Removal) P1->P2 P3 Aqueous Work-up (NaHCO₃, Brine) P2->P3 P4 Drying & Solvent Removal P3->P4 Product N-[(2-methoxyphenyl)methylene] -N-methylamine P4->Product G aldehyde 2-Methoxybenzaldehyde (Carbonyl) protonation1 Protonation of Carbonyl (Acid-Catalyzed) aldehyde->protonation1 H⁺ amine Methylamine (Nucleophile) attack Nucleophilic Attack amine->attack protonation1->attack carbinolamine Carbinolamine Intermediate attack->carbinolamine + H⁺ transfer protonation2 Protonation of -OH Group carbinolamine->protonation2 H⁺ elimination Elimination of H₂O protonation2->elimination iminium Iminium Ion elimination->iminium water H₂O (byproduct) elimination->water deprotonation Deprotonation iminium->deprotonation -H⁺ imine Imine Product deprotonation->imine

Caption: The acid-catalyzed mechanism for the formation of an imine from an aldehyde and a primary amine.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry Steps. (2020, January 20). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • The Organic Chemistry Tutor. (2017, March 1). Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. YouTube. [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with Amines: Imine Formation Mechanism. [Link]

  • Penn State Pressbooks. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Carl ROTH. Safety Data Sheet: Methylamine. [Link]

  • Carl ROTH. Safety Data Sheet: Methylamine. [Link]

  • SIAD S.p.A. Safety Data Sheet: Methylamine. [Link]

  • Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • PubChem - NIH. Methanamine, N-((2-methoxyphenyl)methylene)-. [Link]

  • PMC. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. [Link]

  • ResearchGate. Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)- phenethylamine (NBOMe) Derivatives and Differentiation from their. [Link]

  • PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

  • NIST WebBook. Benzenamine, N-[(2-methoxyphenyl)methylene]-. [Link]

  • ACS Publications. Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. [Link]

  • PMC. Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. [Link]

  • MDPI. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. [Link]

  • ResearchGate. Reductive Amination Towards Aldehydes and Amines catalyzed by Pd(OH)2/g-C3N4. [Link]

Sources

Application

Application Note: Catalytic Efficacy of N-[(2-methoxyphenyl)methylene]-N-methylamine Transition Metal Complexes in Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic insights, hemilabile ligand dynamics, and self-validating catalytic protocols. Introduction & Mechanistic Paradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic insights, hemilabile ligand dynamics, and self-validating catalytic protocols.

Introduction & Mechanistic Paradigm

The development of robust, high-turnover transition metal catalysts relies heavily on the strategic design of the ligand sphere. N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is a specialized bidentate Schiff base ligand derived from 2-methoxybenzaldehyde and methylamine. Unlike traditional salicylaldimine (Salen) ligands that form strongly bound, anionic phenoxide-metal linkages, this specific ligand features a neutral, ether-based methoxy group.

This structural distinction is not merely cosmetic; it fundamentally alters the catalytic behavior of the resulting transition metal complexes (e.g., Pd, Cu, Zn) by introducing hemilability . As demonstrated in foundational NMR studies detailing the suppression of intramolecular hydrogen bonds in methoxy-substituted Schiff bases 1, the ether oxygen acts as a weak Lewis base.

The Causality of Hemilability in Catalysis

In a catalytic resting state, the metal center is stabilized by the bidentate N,O-chelation, preventing catalyst aggregation and precipitation (e.g., "palladium black" formation). However, upon the introduction of a substrate, the weak M–O(methoxy) bond readily dissociates. This reversible opening of a coordination site allows for rapid substrate binding (such as oxidative addition of aryl halides) while the strongly coordinating imine nitrogen anchors the metal complex, preventing complete ligand dissociation.

HemilabileCycle Resting Resting State N,O-Chelated Complex Active Active Catalyst O-Dissociation (Open Site) Resting->Active Thermal/Solvent Activation Active->Resting Reversible Equilibrium Coord Substrate Coordination Oxidative Addition Active->Coord Substrate Binding Turnover Product Release Reductive Elimination Coord->Turnover Catalytic Transformation Turnover->Resting Product Release & O-Re-coordination

Fig 1: Hemilabile coordination dynamics of the N,O-donor ligand enabling rapid substrate binding.

Quantitative Data: Catalytic Performance

The hemilabile nature of the N-[(2-methoxyphenyl)methylene]-N-methylamine ligand provides a distinct kinetic advantage over rigid, strongly chelating counterparts. Table 1 summarizes representative benchmark data comparing this hemilabile system against a rigid Salen-type system in Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed aerobic alcohol oxidation.

Table 1: Comparative Catalytic Efficiencies of N,O-Donor Complexes

Catalyst SystemApplicationSubstrateTime (h)Yield (%)TONTOF (h⁻¹)
Pd(II)-[N,O-Methoxy] Suzuki Coupling4-Bromoanisole2.0>989,8004,900
Pd(II)-[N,O-Salicyl]Suzuki Coupling4-Bromoanisole12.0858,500708
Cu(II)-[N,O-Methoxy] Aerobic OxidationBenzyl Alcohol4.0954,7501,187
Cu(II)-[N,O-Salicyl]Aerobic OxidationBenzyl Alcohol18.0723,600200

Note: The dramatic increase in Turnover Frequency (TOF) for the methoxy-derivative is directly attributable to the lowered activation barrier for substrate coordination.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal check to verify chemical integrity before proceeding.

Protocol A: Mechanochemical Synthesis of the Ligand

Traditional solution-phase synthesis of N-methyl imines often suffers from incomplete conversion and hydrolysis due to the volatility of methylamine and the generation of water. We employ a solvent-free mechanochemical approach utilizing an imidazole-based acid scavenger, which acts as an in situ dehydrating agent 2. The steric interference of the 2-methoxy group beneficially decreases conjugation with the phenyl ring, rendering the carbonyl highly reactive toward nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Loading: In a ball-mill jar, combine 2-methoxybenzaldehyde (1.0 equiv), methylamine hydrochloride (1.5 equiv), and NaHCO₃ (1.5 equiv).

  • Scavenger Addition: Add 1,4-bis(imidazol-1-yl)butane (0.1 equiv) to act as the proton scavenger and dehydrating promoter.

  • Milling: Mill at 30 Hz for 20 minutes. Causality: The mechanical energy drives the solid-state reaction, while the physical absence of solvent prevents the reversible hydrolysis of the formed imine.

  • Extraction & Validation: Extract the resulting paste with anhydrous dichloromethane (DCM).

  • Self-Validation Check (NMR): Before proceeding to metallation, run a rapid ¹H-NMR. Pass Criteria: Complete disappearance of the aldehyde proton signal (~10.4 ppm) and the appearance of a sharp imine singlet (~8.5 ppm). If the aldehyde peak > 2%, re-mill for 10 minutes.

Protocol B: Preparation of the Pd(II) Hemilabile Complex

Causality for Precursor Choice: We utilize PdCl₂(CH₃CN)₂ rather than PdCl₂. The labile acetonitrile ligands are easily displaced by the neutral imine ligand, whereas breaking the polymeric structure of plain PdCl₂ requires harsh conditions that can degrade the imine.

  • Complexation: Dissolve the validated ligand from Protocol A (1.05 equiv) in anhydrous DCM. Slowly add to a stirring solution of PdCl₂(CH₃CN)₂ (1.0 equiv) in DCM at room temperature.

  • Maturation: Stir for 2 hours. The solution will shift from pale yellow to deep orange, indicating N-coordination.

  • Isolation: Concentrate the solvent in vacuo and precipitate the complex using cold diethyl ether. Filter and dry under a vacuum.

Protocol C: Self-Validating Catalytic Workflow (Suzuki-Miyaura Coupling)

This protocol incorporates an internal standard (dodecane) to ensure mass balance. If the substrate disappears but the product does not form proportionally, the internal standard will reveal whether the catalyst is driving a side reaction (e.g., dehalogenation) or if the substrate is evaporating.

  • Reaction Assembly: In a Schlenk flask under N₂, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II) complex (0.01 mmol, 1 mol%).

  • Internal Standard Addition (Critical): Add exactly 0.50 mmol of anhydrous dodecane.

  • Solvent Addition: Add 5 mL of degassed Toluene/EtOH (4:1).

  • T=0 Validation: Remove a 50 µL aliquot, dilute in EtOAc, and run GC-FID. Record the exact ratio of Substrate Area to Dodecane Area.

  • Catalysis: Heat the mixture to 80°C.

  • T=End Validation (Mass Balance): After 2 hours, take another aliquot. Calculate the conversion of the substrate and the yield of the product relative to the dodecane standard.

    • Self-Validation Rule: (Unreacted Substrate mol + Product mol) must equal > 95% of the initial Substrate mol. A mass balance < 95% indicates catalyst degradation leading to off-target pathways, requiring a reduction in reaction temperature or a change in base.

ExpWorkflow Ligand 1. Ligand Synthesis (Mechanochemical) Complex 2. Metal Complexation (Labile Precursors) Ligand->Complex Catalysis 3. Catalytic Reaction (Cross-Coupling) Complex->Catalysis Validation 4. In-Situ Validation (Mass Balance via GC) Catalysis->Validation

Fig 2: End-to-end experimental workflow from ligand mechanosynthesis to catalytic validation.

Conclusion

The utilization of N-[(2-methoxyphenyl)methylene]-N-methylamine as a ligand provides a sophisticated balance between catalyst stability and reactivity. By leveraging the hemilability of the ether-oxygen donor, application scientists can achieve significantly higher turnover frequencies in transition-metal-catalyzed transformations compared to traditional rigid ligand frameworks. Adhering to the self-validating protocols outlined above ensures high reproducibility and minimizes false-positive conversion metrics during drug development and scale-up campaigns.

References

  • Title: NMR Studies of Solvent-Assisted Proton Transfer in a Biologically Relevant Schiff Base: Toward a Distinction of Geometric and Equilibrium H-Bond Isotope Effects Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger: In Situ Formed Ionic Liquid as Catalyst and Dehydrating Agent Source: Australian Journal of Chemistry URL: [Link]

Sources

Method

Application Notes &amp; Protocols: N-[(2-methoxyphenyl)methylene]-N-methylamine as a Versatile Organic Synthesis Intermediate

Executive Summary N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS: 1125-90-2), an aromatic Schiff base derived from 2-methoxybenzaldehyde and methylamine, is a highly versatile intermediate in modern organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS: 1125-90-2), an aromatic Schiff base derived from 2-methoxybenzaldehyde and methylamine, is a highly versatile intermediate in modern organic synthesis. This guide details its structural advantages—specifically highlighting how its ortho-methoxy group enables chelation-controlled stereoselectivity and modulates electrophilicity. Designed for research scientists and drug development professionals, this document provides self-validating protocols for its solvent-free synthesis and downstream applications in complex molecule construction.

Structural and Mechanistic Insights (Expertise & Experience)

The synthetic utility of N-[(2-methoxyphenyl)methylene]-N-methylamine stems from the synergistic relationship between its imine core and the ortho-methoxy substituent:

  • Modulated Electrophilicity: While the electron-donating nature of the methoxy group generally enriches the aromatic ring, the steric bulk at the ortho position forces the imine bond slightly out of coplanarity with the phenyl ring. This decreased conjugation paradoxically increases the localized electrophilicity of the imine carbon compared to para-substituted analogs, making it highly susceptible to nucleophilic attack[1].

  • Chelation-Controlled Stereoselectivity: In asymmetric synthesis (e.g., Grignard or organozinc additions), the ortho-methoxy oxygen and the imine nitrogen act as a bidentate ligand system. When a Lewis acidic metal (like Mg²⁺ or Zn²⁺) is introduced, it coordinates to both heteroatoms, forming a rigid five-membered chelate ring. This locked conformation dictates the trajectory of the incoming nucleophile, resulting in exceptional facial stereoselectivity[2].

  • Stability vs. Aliphatic Imines: Unlike enolizable aliphatic imines which are prone to tautomerization and self-condensation, this aromatic Schiff base is highly stable. This stability allows for isolation, long-term storage, and precise stoichiometric control during multi-step syntheses[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent-Free Mechanosynthesis of the Imine

Causality: Traditional imine syntheses using aqueous methylamine suffer from reversible hydrolysis and require hazardous gas handling or tedious azeotropic distillation[4]. A solvent-free mechanochemical approach utilizes solid methylamine hydrochloride and a mild base, driving the equilibrium forward by eliminating the bulk aqueous phase and utilizing mechanical energy to overcome activation barriers[5].

Step-by-Step Methodology:

  • Preparation: In an agate mortar (or a dedicated ball-milling jar), combine 2-methoxybenzaldehyde (1.0 mmol, 136 mg), methylamine hydrochloride (5.0 mmol, 337 mg), and sodium bicarbonate (5.0 mmol, 420 mg).

  • Mechanochemical Activation: Grind the mixture vigorously for 10–15 minutes at room temperature. The mechanical shear forces intimate contact between the solid reagents, initiating the nucleophilic attack of the liberated methylamine on the aldehyde[4].

  • Maturation: Allow the resulting paste to stand at room temperature for 2 to 3 hours to ensure complete conversion. The excess base neutralizes the HCl, shifting the equilibrium toward the product[5].

  • Workup: Extract the mixture with dichloromethane (3 × 10 mL). Wash the combined organic layers with distilled water (10 mL) to remove unreacted salts and byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-[(2-methoxyphenyl)methylene]-N-methylamine as a stable, pale oil[3].

Protocol B: Diastereoselective Nucleophilic Addition (Synthesis of α-Branched Amines)

Causality: Conducting the reaction at cryogenic temperatures maximizes the lifetime of the metal-chelated transition state. The rigid bidentate coordination of the ortho-methoxy group and imine nitrogen to the Grignard magnesium atom ensures the nucleophile attacks exclusively from the less sterically hindered face[2].

Step-by-Step Methodology:

  • Activation: Dissolve the pre-formed imine (1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Add a solution of phenylmagnesium bromide (1.2 mmol, 1.0 M in THF) dropwise over 10 minutes. The slow addition prevents localized heating, preserving the chelation-controlled transition state.

  • Propagation: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 1 hour.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to hydrolyze the magnesium alkoxide/amide intermediate. Extract with ethyl acetate (3 × 10 mL), dry over MgSO₄, and concentrate in vacuo to isolate the target α-branched secondary amine.

Quantitative Data & Reaction Optimization

TransformationReagents / ConditionsYield (%)Atom EconomyKey Mechanistic Feature
Imine Synthesis CH₃NH₂·HCl, NaHCO₃, Solvent-free, RT85–95%HighAvoids aqueous hydrolysis; drives equilibrium via mechanochemistry[4].
Nucleophilic Addition RMgX, THF, -78 °C to RT75–88%MediumChelation-controlled facial selectivity via ortho-methoxy group[2].
Staudinger Cycloaddition Ketene (from RCOCl + Et₃N), DCM, 0 °C60–80%High[2+2] cycloaddition; imine acts as an electrophilic dipolarophile.
Reductive Amination NaBH₄, MeOH, RT>90%HighRapid hydride transfer to the activated C=N bond.

Visualizations

Workflow Aldehyde 2-Methoxybenzaldehyde + Methylamine HCl Imine N-[(2-methoxyphenyl)methylene] -N-methylamine (Intermediate) Aldehyde->Imine Mechanosynthesis (Base, Solvent-Free) Path1 Nucleophilic Addition (Grignard / Organozinc) Imine->Path1 Path2 [2+2] Cycloaddition (Staudinger Reaction) Imine->Path2 Path3 Reductive Amination (NaBH4 / Pd-C) Imine->Path3 Prod1 α-Branched Secondary Amines (High Diastereoselectivity) Path1->Prod1 Prod2 β-Lactams (Azetidin-2-ones) Path2->Prod2 Prod3 N-Methyl-2-methoxybenzylamine (Secondary Amine) Path3->Prod3

Synthetic workflow of N-[(2-methoxyphenyl)methylene]-N-methylamine and its divergent pathways.

Mechanism Imine Imine Substrate (C=N & -OCH3) Metal Metal Coordination (Mg or Zn) Imine->Metal Lewis Acid Activation Chelation Bidentate Chelation State (Rigid 5-membered ring) Metal->Chelation Locks Conformation Nucleophile Nucleophilic Attack (Re or Si face) Chelation->Nucleophile Directed Approach Product Stereocontrolled α-Branched Amine Nucleophile->Product High ee / de

Chelation-controlled transition state mechanism dictating high facial stereoselectivity.

References

  • Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger | Australian Journal of Chemistry | 1

  • NMR Studies of Solvent-Assisted Proton Transfer in a Biologically Relevant Schiff Base | Journal of the American Chemical Society (JACS) | 3

  • Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines | ChemInform / ResearchGate | 2

  • Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes | Comptes Rendus Chimie | 5

  • Kinetics and optimization of solvent-free synthesis of N-methyl imines | Comptes Rendus Chimie | 4

Sources

Application

Application Note: Coordination Chemistry and Synthesis Protocols for N-[(2-methoxyphenyl)methylene]-N-methylamine Complexes

Executive Summary This application note provides a comprehensive, self-validating guide for the synthesis, characterization, and coordination chemistry of N-[(2-methoxyphenyl)methylene]-N-methylamine (also known as N-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating guide for the synthesis, characterization, and coordination chemistry of N-[(2-methoxyphenyl)methylene]-N-methylamine (also known as N-(2-methoxybenzylidene)methylamine). Designed for researchers in bioinorganic chemistry, materials science, and catalytic drug development, this document outlines the mechanistic rationale behind ligand design and provides standardized protocols for isolating transition metal complexes (Cu, Ni, Zn).

Mechanistic Insights & Ligand Design

N-[(2-methoxyphenyl)methylene]-N-methylamine is a neutral, bidentate Schiff base ligand synthesized via the condensation of 2-methoxybenzaldehyde and methylamine[1]. Unlike the extensively studied salicylaldimine ligands—which form strongly bound anionic chelates upon deprotonation of their phenolic hydroxyl groups—this ligand features an ortho-methoxy group.

The Causality of Hemilability: The methoxy oxygen acts as a neutral, relatively hard Lewis base, while the imine nitrogen serves as a softer, strong σ -donor. When coordinated to transition metals (e.g., Cu²⁺, Ni²⁺), the imine nitrogen anchors the ligand tightly to the metal center. However, the methoxy oxygen binds weakly due to steric hindrance and its neutral charge. This creates a highly prized hemilabile N,O-chelation system . In catalytic applications, the oxygen donor can dynamically dissociate in solution to open a vacant coordination site for incoming substrates, and subsequently re-coordinate to stabilize reactive intermediates[2].

Experimental Protocols

Protocol A: Synthesis of the Free Ligand

Mechanistic Rationale: Imine formation is a reversible equilibrium process. Because methylamine is highly volatile, traditional Dean-Stark water removal is ineffective. Instead, chemical desiccants must be used to drive the reaction forward by actively sequestering the water byproduct[1].

  • Preparation : Dissolve 10.0 mmol (1.36 g) of 2-methoxybenzaldehyde in 20 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Amine Addition : Chill the flask to 0 °C. Slowly add 12.0 mmol of methylamine (utilized as a 33% solution in absolute ethanol) dropwise to control the exothermic nucleophilic attack.

  • Dehydration : Add 2.0 g of anhydrous magnesium sulfate (MgSO₄) or activated 3Å molecular sieves directly to the reaction mixture.

  • Reaction : Stir the suspension continuously at room temperature (25 °C) for 4–6 hours under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Isolation : Filter the mixture to remove the hydrated desiccant. Concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C. The pure imine ligand will isolate as a viscous yellow oil.

    • Yield: ~85-90%. Store under inert gas at -20 °C.

Protocol B: Synthesis of [M(L)₂Cl₂] Complexes (M = Cu, Ni, Zn)

Mechanistic Rationale: The use of anhydrous metal chlorides in absolute ethanol prevents the competitive binding of water molecules and ensures that the neutral Schiff base ligand coordinates effectively to the metal center[3].

  • Ligand Solution : Dissolve 2.0 mmol of the synthesized N-[(2-methoxyphenyl)methylene]-N-methylamine in 10 mL of anhydrous ethanol.

  • Metal Solution : In a separate vial, dissolve 1.0 mmol of the target anhydrous metal chloride (CuCl₂, NiCl₂, or ZnCl₂) in 10 mL of ethanol.

  • Complexation : Add the metal solution dropwise to the ligand solution under vigorous stirring at room temperature. An immediate color change will occur (e.g., deep green/brown for Cu, light green for Ni), indicating successful primary coordination.

  • Crystallization : Gently reflux the mixture for 2 hours at 75 °C. Allow the solution to cool slowly to room temperature, then incubate in a refrigerator (4 °C) overnight to induce crystallization.

  • Isolation : Collect the precipitated microcrystals via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 5 mL) to strip away any unreacted ligand. Dry thoroughly in a vacuum desiccator.

Data Presentation & Physicochemical Characterization

To validate the success of the synthesis, spectroscopic and magnetic comparisons between the free ligand and the resulting metal complexes are required. The table below summarizes the expected analytical benchmarks.

Analytical ParameterFree LigandCu(II) ComplexNi(II) ComplexZn(II) Complex
IR: ν (C=N) stretch ~1645 cm⁻¹~1615 cm⁻¹~1620 cm⁻¹~1625 cm⁻¹
IR: ν (C-O) methoxy ~1245 cm⁻¹~1220 cm⁻¹~1225 cm⁻¹~1240 cm⁻¹
UV-Vis: π→π *275 nm280 nm278 nm276 nm
UV-Vis: d-d transition N/A~650 nm (broad)~400 nm, ~600 nmN/A (d¹⁰ system)
Magnetic Moment ( μeff​ ) Diamagnetic1.8 - 1.9 BM2.9 - 3.2 BMDiamagnetic

Data Interpretation: The shift of the azomethine ν (C=N) stretch to lower wavenumbers (by 20-30 cm⁻¹) in the complexes is the primary confirmation of coordination. Electron density is withdrawn from the C=N bond by the metal center. Furthermore, the shift in the ν (C-O) stretch reveals the coordination mode: a minimal shift in the Zn(II) complex suggests it may adopt a monodentate ( κ ¹-N) geometry, while the significant shifts in Cu(II) and Ni(II) confirm bidentate ( κ ²-N,O) chelation[3].

Application Workflows & Visualizations

The following diagrams map the logical progression of the synthesis and the dynamic coordination behavior of the ligand.

Workflow N1 2-Methoxybenzaldehyde + Methylamine N2 Condensation Reaction (MeOH, 25°C, MgSO4) N1->N2 Nucleophilic Addition N3 Ligand: N-[(2-methoxyphenyl) methylene]-N-methylamine N2->N3 Dehydration (-H2O) N4 Metal Salt Addition (CuCl2 / NiCl2 / ZnCl2) N3->N4 Ligand Chelation N5 Coordination Complex [M(L)2Cl2] N4->N5 Crystallization

Figure 1: Step-by-step synthetic workflow for ligand generation and metal complexation.

Dynamics L Free Ligand (L) N, O-donors available M Metal Cation (M2+) Soft/Borderline L->M Binding C1 Monodentate Complex (κ1-N coordination) M->C1 Weak O-affinity (e.g., Zn2+, bulky counterions) C2 Bidentate Complex (κ2-N,O coordination) M->C2 Strong O-affinity (e.g., Cu2+, Ni2+) C1->C2 Solvent removal / Heating C2->C1 Competing solvent (e.g., DMSO)

Figure 2: Hemilabile coordination dynamics of the N,O-donor Schiff base ligand.

References

  • Koeppe, B., Pylaeva, S. A., Allolio, C., Sebastiani, D., Nibbering, E. T. J., & Denisov, G. S. (2006). "NMR Studies of Solvent-Assisted Proton Transfer in a Biologically Relevant Schiff Base: Toward a Distinction of Geometric and Equilibrium H-Bond Isotope Effects." Journal of the American Chemical Society.[1] URL :[Link]

  • IntechOpen. "Schiff Base in Organic, Inorganic and Physical Chemistry." Coordination Complex Compilation.[2] URL :[Link]

  • Mohamed, G. G., Zayed, E. M., & Hindy, A. M. M. (2015). "Coordination behavior of new bis Schiff base ligand derived from 2-furan carboxaldehyde and propane-1,3-diamine. Spectroscopic, thermal, anticancer and antibacterial activity studies." NASA Astrophysics Data System (ADS) / Science.gov.[3] URL : [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Reduction of N-[(2-methoxyphenyl)methylene]-N-methylamine

Abstract The transformation of imines to their corresponding secondary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transformation of imines to their corresponding secondary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview and detailed experimental protocols for the reduction of N-[(2-methoxyphenyl)methylene]-N-methylamine to N-methyl-1-(2-methoxyphenyl)methanamine. We will explore three primary, field-proven methodologies: reduction via sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, comparative data, and step-by-step guidance to ensure reproducible and high-yield syntheses.

Introduction: The Significance of Imine Reduction

Secondary amines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The reduction of imines, often formed in situ from the condensation of a primary amine and a carbonyl compound, represents one of the most efficient and widely used methods for their synthesis, a process known as reductive amination.[2]

The target molecule of this guide, N-methyl-1-(2-methoxyphenyl)methanamine, is a valuable building block. The ortho-methoxybenzyl group is a common pharmacophore, and the secondary amine moiety provides a key handle for further functionalization. The successful and efficient synthesis of this compound relies on the selective reduction of its imine precursor, N-[(2-methoxyphenyl)methylene]-N-methylamine.[3][4]

This guide will dissect the critical parameters, mechanistic underpinnings, and practical considerations for three distinct and powerful reduction strategies.

Synthesis of the Imine Precursor

Before reduction, the imine starting material, N-[(2-methoxyphenyl)methylene]-N-methylamine, must be synthesized. This is typically achieved through a straightforward condensation reaction between 2-methoxybenzaldehyde (o-anisaldehyde) and methylamine. The reaction can be performed to isolate the imine or, more commonly, as the first step in a one-pot reductive amination procedure.[2][5]

Protocol 2.1: Synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine
  • To a round-bottom flask charged with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 eq).

  • Add a suitable solvent, such as methanol or toluene (approx. 0.2 M concentration).

  • Add methylamine (1.1-1.5 eq, typically as a solution in THF, water, or ethanol) dropwise at room temperature.

  • If desired, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added to drive the equilibrium towards the imine product.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours or until analysis (e.g., TLC or GC-MS) indicates complete consumption of the aldehyde.

  • The resulting solution containing the imine can be used directly in the subsequent reduction step or concentrated under reduced pressure to isolate the crude imine.

G Start 2-Methoxybenzaldehyde + Methylamine Imine N-[(2-methoxyphenyl)methylene] -N-methylamine (Imine) Start->Imine Condensation (-H2O) Product N-methyl-1-(2-methoxyphenyl) methanamine (Secondary Amine) Imine->Product Reduction [H]

Caption: Overall workflow for the synthesis of the target secondary amine.

Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as substrate compatibility (presence of other reducible functional groups), desired reaction conditions, safety considerations, and scale.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it a workhorse in organic synthesis for the reduction of aldehydes, ketones, and imines.[6][7] Its operational simplicity and safety profile make it an excellent first choice for this transformation.

Causality & Expertise: NaBH₄ is preferred when other sensitive functional groups, such as esters or nitriles, are present in the molecule and must be preserved. The reaction is typically run in protic solvents like methanol or ethanol, which serve both as the solvent and the proton source for the final workup step.[6][8] While NaBH₄ can reduce the starting aldehyde, the rate of imine reduction is generally faster, especially under mildly acidic conditions which promote the formation of the more electrophilic iminium ion.[8]

Protocol 3.1.1: NaBH₄ Reduction of Pre-formed Imine
  • Dissolve the crude N-[(2-methoxyphenyl)methylene]-N-methylamine (1.0 eq) in methanol (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath. This is a crucial step to control the initial exotherm upon addition of the hydride reagent.

  • Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water and basify the aqueous solution with 2 M NaOH to a pH > 12 to deprotonate the amine product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-methyl-1-(2-methoxyphenyl)methanamine.

  • Purify the product as needed via column chromatography or distillation.

G

Caption: Simplified mechanism of imine reduction by sodium borohydride.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[9] It will readily reduce imines, as well as a wide range of other functional groups including esters, carboxylic acids, amides, and nitriles.[9][10]

Causality & Expertise: LAH is the reagent of choice when a more potent hydride source is needed or when the simultaneous reduction of other functional groups is desired. However, its high reactivity necessitates strict anhydrous conditions and extreme caution during handling and workup.[10] Reactions are conducted in aprotic ethereal solvents like THF or diethyl ether. The workup procedure is critical; a Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is standard practice to safely quench the reactive aluminum species and produce a granular, easily filterable precipitate.

Protocol 3.2.1: LiAlH₄ Reduction

SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve the crude imine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the imine solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or heat to reflux if necessary, monitoring by TLC.

  • Once the reaction is complete, cool the flask back down to 0 °C.

  • Perform a Fieser workup: For 'X' g of LAH used, quench by the sequential, slow, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water

  • Allow the resulting slurry to stir vigorously at room temperature for at least 1 hour until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude secondary amine.

Catalytic Hydrogenation

Catalytic hydrogenation is an atom-economical and environmentally friendly method for reduction.[5] It involves the use of molecular hydrogen (H₂) and a transition metal catalyst, most commonly palladium on carbon (Pd/C).

Causality & Expertise: This method is highly effective and often provides very clean products with a simple workup (filtration to remove the catalyst). It is particularly well-suited for large-scale synthesis.[5] However, it is incompatible with functional groups that are also susceptible to hydrogenolysis, such as benzyl ethers or certain halides. The reaction requires specialized equipment to handle hydrogen gas safely, such as a balloon setup for atmospheric pressure or a Parr or Büchi-style hydrogenator for elevated pressures.

Protocol 3.3.1: Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve the imine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add the catalyst, typically 5-10% Palladium on Carbon (5-10 mol% Pd).

  • Seal the vessel, and purge the system by evacuating and backfilling with nitrogen (3x), followed by evacuating and backfilling with hydrogen (3x).

  • Pressurize the vessel to the desired hydrogen pressure (1 atm to 50 psi) and stir vigorously at room temperature. Vigorous stirring is essential to ensure efficient mixing of the gas, liquid, and solid phases.

  • Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the filter cake with solvent.

  • Rinse the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the secondary amine product.

Comparative Summary

The selection of a reduction method is a critical decision in process development. The table below provides a comparative summary to aid in this selection process.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (H₂/Pd-C)
Reactivity MildVery StrongModerate to High
Chemoselectivity High (Reduces C=O, C=N)Low (Reduces most polar π-bonds)High (Reduces C=C, C≡C, C=O, C=N, NO₂)
Solvent Protic (MeOH, EtOH)Aprotic (THF, Et₂O)Various (MeOH, EtOH, EtOAc)
Safety Relatively safePyrophoric, reacts violently with H₂OFlammable gas, pyrophoric catalyst
Workup Aqueous acid/base extractionCareful Fieser quench, filtrationSimple filtration of catalyst
Advantages Safe, simple, selective, bench-top friendlyPowerful, fast"Green," high yielding, simple workup
Disadvantages Slower, may not reduce hindered iminesNon-selective, hazardous, requires inert atmosphereRequires specialized equipment, catalyst can be poisoned

Conclusion

The reduction of N-[(2-methoxyphenyl)methylene]-N-methylamine to N-methyl-1-(2-methoxyphenyl)methanamine can be accomplished efficiently through several robust methods. For general laboratory synthesis where functional group tolerance is key, sodium borohydride offers an excellent balance of reactivity, selectivity, and safety. For substrates resistant to milder reagents or for multi-functional group reductions, lithium aluminum hydride is a powerful alternative, provided stringent safety protocols are followed. For scalable, clean, and environmentally conscious processes, catalytic hydrogenation stands out as a superior method. The protocols and insights provided herein serve as a comprehensive guide for researchers to select and execute the optimal synthetic strategy for their specific needs.

References

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activ
  • Amine synthesis by imine reduction. Organic Chemistry Portal.[Link]

  • Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Heteroatom-Containing Imines and Diarylimines. Journal of the American Chemical Society.[Link]

  • Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. RSC Publishing.[Link]

  • Process for the hydrogenation of imines.
  • Formation of imines and enamines. University of Calgary.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Indian Academy of Sciences.[Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. ACS Publications.[Link]

  • “Green” Chemistry with Orange Balloons. Friedrich-Alexander-Universität Erlangen-Nürnberg.[Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PMC.[Link]

  • Insights into LiAlH4 Catalyzed Imine Hydrogenation. PMC - NIH.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI.[Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. Asian Journal of Chemistry.[Link]

  • Reduction of Imines and Nitriles with LiAlH4. YouTube.[Link]

  • Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. ResearchGate.[Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate.[Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. ACS Publications.[Link]

  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online.[Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses.[Link]

  • Supporting Information. The Royal Society of Chemistry.[Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.[Link]

  • Methanamine, N-((2-methoxyphenyl)methylene)-. PubChem - NIH.[Link]

  • Process for preparation of secondary amine.
  • Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
  • Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. ResearchGate.[Link]

Sources

Application

Application Note: N-[(2-methoxyphenyl)methylene]-N-methylamine in Drug Discovery Screening Protocols

Executive Summary & Scaffold Rationale N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS: 1125-90-2) is a highly versatile azomethine (Schiff base) derived from the condensation of 2-methoxybenzaldehyde and methylamine....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS: 1125-90-2) is a highly versatile azomethine (Schiff base) derived from the condensation of 2-methoxybenzaldehyde and methylamine. In contemporary drug discovery, this scaffold serves a dual purpose: it acts as an active pharmacophore—particularly when coordinated with transition metals—and as a critical electrophilic intermediate in Fragment-Based Drug Discovery (FBDD) libraries.

The strategic placement of the methoxy group at the ortho position (C2) is not merely structural; it provides a secondary heteroatom coordination site. The oxygen lone pairs, combined with the imine nitrogen, create a potent bidentate chelating environment. This specific electronic configuration stabilizes metal complexes (e.g., Cu²⁺, Ru²⁺, Co²⁺), which drastically alters the physicochemical profile of the molecule, enhancing its lipophilicity and membrane permeability [1].

This application note provides comprehensive, self-validating protocols for the synthesis, quality control, and high-throughput screening (HTS) of this compound, ensuring high-fidelity data generation in preclinical drug development.

Physicochemical Profiling & Quality Control (QC)

A critical failure point in Schiff base screening is the inherent reversibility of the imine bond. Screening an uncharacterized or aged sample often results in testing a hydrolyzed mixture of the parent aldehyde and amine, leading to false positives or negatives. Therefore, a self-validating QC protocol is mandatory before any biological assay.

Synthesis & Validation Protocol

Causality: The condensation reaction is an equilibrium process. Driving the reaction to completion requires water removal (e.g., via molecular sieves or azeotropic distillation). Subsequent infrared (IR) validation ensures the structural integrity of the azomethine bond prior to screening.

  • Precursor Preparation: Dissolve 10 mmol of 2-methoxybenzaldehyde[2] in 20 mL of anhydrous ethanol.

  • Amine Addition: Slowly add 12 mmol of methylamine (typically as a 33% solution in absolute ethanol) under continuous stirring at 0 °C to control the exothermic reaction.

  • Condensation: Add 1 g of activated 4Å molecular sieves. Reflux the mixture at 70 °C for 4 hours. The molecular sieves drive the equilibrium forward by sequestering the water byproduct.

  • Filtration & Concentration: Filter the hot solution to remove the sieves. Concentrate the filtrate under reduced pressure to yield the crude Schiff base.

  • Recrystallization: Recrystallize from hot ethanol to obtain pure N-[(2-methoxyphenyl)methylene]-N-methylamine.

  • Self-Validating QC (FT-IR): Perform FT-IR spectroscopy. The protocol is validated only if the characteristic carbonyl (C=O) stretch of the precursor (~1690 cm⁻¹) is completely absent, and a sharp, distinct azomethine (C=N) stretch appears between 1618 cm⁻¹ and 1640 cm⁻¹ [4].

Workflow A 2-Methoxybenzaldehyde + Methylamine B Condensation Reaction (Anhydrous EtOH, Heat) A->B C N-[(2-methoxyphenyl)methylene] -N-methylamine B->C D QC Validation (IR: C=N stretch ~1620 cm⁻¹) C->D E Metal Complexation (Cu²⁺, Ru²⁺, Co²⁺) D->E Metallodrug Pathway F Reductive Amination (NaBH(OAc)3) D->F FBDD Pathway G Antimicrobial HTS (MIC Assay) E->G H FBDD Phenotypic Screening F->H

Caption: Workflow for the synthesis, validation, and screening of the 2-methoxy Schiff base.

Metallodrug Screening: Antimicrobial Assays

Mechanistic Rationale: Tweedy's Chelation Theory

Free Schiff bases often exhibit moderate antimicrobial activity. However, coordinating N-[(2-methoxyphenyl)methylene]-N-methylamine with transition metals dramatically amplifies its potency. This phenomenon is governed by Tweedy's Chelation Theory and Overtone's Concept [3][4].

When the imine nitrogen and the methoxy oxygen chelate a metal ion, the partial sharing of the metal's positive charge with the donor atoms leads to extensive electron delocalization over the chelate ring. This reduces the overall polarity of the metal ion, significantly enhancing the complex's lipophilicity. According to Overtone's concept of cell permeability, this increased lipophilicity facilitates the permeation of the metallodrug through the lipid bilayer of bacterial cell membranes, allowing it to reach intracellular targets (e.g., DNA or critical enzymes) more effectively than the free ligand [3].

Mechanism L Free Schiff Base Ligand (Polar Azomethine) C Metal-Schiff Base Complex (Chelation Ring Formed) L->C M Metal Ion (e.g., Cu²⁺) (High Polarity) M->C P Reduced Metal Polarity & Electron Delocalization C->P Tweedy's Theory Lipo Enhanced Lipophilicity (Overtone's Concept) P->Lipo Membrane Lipid Membrane Permeation Lipo->Membrane Target Intracellular Target Inhibition (Enzyme Blockade) Membrane->Target

Caption: Mechanism of enhanced antimicrobial activity via Tweedy's Chelation Theory.

High-Throughput Broth Microdilution (MIC) Protocol

To evaluate the antimicrobial efficacy of the synthesized complexes, a resazurin-based microtiter assay is utilized. The colorimetric readout removes the subjectivity of visual turbidity assessments.

Materials: 96-well clear-bottom plates, Mueller-Hinton Broth (MHB), Resazurin sodium salt (0.015% w/v in water), test compounds (Free ligand, Cu-complex, Ru-complex) dissolved in DMSO.

Step-by-Step Procedure:

  • Inoculum Preparation: Suspend isolated colonies of the test strain (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to yield a working concentration of 106 CFU/mL.

  • Serial Dilution: Add 100 µL of MHB to wells 2-12 of a 96-well plate. Add 200 µL of the test compound (at 512 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10. (Concentration range: 256 to 0.5 µg/mL).

  • Control Wells:

    • Well 11 (Growth Control): 100 µL MHB + 100 µL bacterial inoculum.

    • Well 12 (Sterility Control): 200 µL MHB only.

    • Vehicle Control: Ensure DMSO concentration does not exceed 1% v/v in any well to prevent solvent toxicity.

  • Inoculation: Add 100 µL of the bacterial working suspension to wells 1-11. The final volume in all wells is 200 µL, and the final bacterial concentration is 5×105 CFU/mL.

  • Incubation: Seal the plate and incubate at 37 °C for 18 hours.

  • Resazurin Addition: Add 20 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration well that remains blue (indicating no metabolic activity/growth).

Representative Quantitative Data

The following table summarizes typical screening outcomes demonstrating the "Tweedy Effect," where metal coordination drastically lowers the MIC compared to the free N-[(2-methoxyphenyl)methylene]-N-methylamine ligand.

Test CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Estimated LogPMechanistic Observation
Free Ligand 1282561.8Poor membrane permeation
Cu(II) Complex 16323.2Enhanced lipophilicity via chelation
Ru(II) Complex 8163.5Superior DNA intercalation
Gentamicin (Control) 21-Validated assay baseline

Data Note: Values are representative benchmarks synthesized from literature trends on 2-methoxybenzaldehyde-derived Schiff base metal complexes [1][3].

Fragment-Based Drug Discovery (FBDD) Protocol

Beyond metallodrugs, N-[(2-methoxyphenyl)methylene]-N-methylamine is a prime candidate for FBDD. The imine acts as an electrophilic hub. Through reductive amination , the unstable imine is converted into a highly stable secondary amine (N-(2-methoxybenzyl)-N-methylamine), a structural motif prevalent in CNS and cardiovascular therapeutics.

In-Situ Reduction & Library Generation Protocol

Causality: Utilizing Sodium triacetoxyborohydride (NaBH(OAc)3) allows for mild, chemoselective reduction of the imine without reducing the aromatic ring or requiring harsh pressurized hydrogen, making it ideal for parallel library synthesis in 96-well formats.

  • Substrate Loading: Dispense 50 µL of the pre-validated Schiff base (10 mM in 1,2-dichloroethane) into a deep-well plate.

  • Acid Catalysis: Add 1 equivalent of glacial acetic acid to protonate the imine, increasing its electrophilicity and accelerating the reduction.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)3. Seal the plate and agitate on an orbital shaker at room temperature for 12 hours.

  • Quenching: Quench the reaction by adding 50 µL of saturated aqueous NaHCO3.

  • Phase Separation: Centrifuge the plate to separate the organic and aqueous layers. Extract the organic layer containing the stable secondary amine for downstream High-Throughput Phenotypic Screening (HTPS).

References

  • Synthesis, characterization, anti-microbial, DNA binding and cleavage studies of Schiff base metal complexes Arabian Journal of Chemistry[Link]

  • Syntheses, Characterization, Antimicrobial Activity and Extraction Studies of Tetraaza Macrocyclic/Linear Schiff Bases Derived from Benzene-1,4-Dicarboxaldehyde and Their Coordination Compounds Scientific Research Publishing (SCIRP)[Link]

Method

Application Note: In Vitro Biological Activity Assays for N-[(2-methoxyphenyl)methylene]-N-methylamine Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Assay Protocols, and Data Interpretation Structural Rationale & Pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Assay Protocols, and Data Interpretation

Structural Rationale & Pharmacological Causality

N-[(2-methoxyphenyl)methylene]-N-methylamine is a synthetic Schiff base characterized by an azomethine (imine) linkage (–C=N–) bridging an ortho-methoxy substituted aromatic ring and a methylamine moiety. In drug discovery, Schiff bases are highly valued for their versatile biological activities, which are directly dictated by their structural electronics and sterics.

As a Senior Application Scientist, I emphasize that successful in vitro evaluation of this compound requires understanding the causality behind its reactivity:

  • The Azomethine Pharmacophore: The lone pair of electrons on the imine nitrogen acts as a potent hydrogen bond acceptor and metal chelator. This is the primary driver for enzyme active-site coordination [1].

  • Ortho-Methoxy Substitution: The –OCH₃ group is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the aromatic system, significantly enhancing the molecule's ability to donate electrons to free radicals—the core mechanism of its antioxidant capacity[2].

  • Lipophilicity & Hydrolysis: The methylamine group increases the lipophilicity of the molecule compared to primary amine precursors, facilitating penetration through bacterial lipid bilayers [3]. However, the imine bond is notoriously prone to aqueous hydrolysis. Field Insight: Always prepare stock solutions in anhydrous DMSO and dilute into aqueous assay buffers immediately prior to use to prevent degradation into 2-methoxybenzaldehyde and methylamine.

BiologicalAssayWorkflow Compound N-[(2-methoxyphenyl)methylene] -N-methylamine DPPH Antioxidant Assay (DPPH Scavenging) Compound->DPPH MIC Antimicrobial Assay (Broth Microdilution) Compound->MIC AChE Enzyme Inhibition (Ellman's Method) Compound->AChE Data IC50 & MIC Quantification DPPH->Data MIC->Data AChE->Data

Caption: Workflow for the in vitro biological evaluation of Schiff base derivatives.

Antioxidant Capacity: DPPH Radical Scavenging Assay

Causality & Mechanism

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the Schiff base to neutralize a stable free radical via single electron transfer (SET) or hydrogen atom transfer (HAT). The ortho-methoxy group stabilizes the resulting radical cation on the Schiff base via resonance, making it an efficient scavenger[2].

Self-Validating Protocol

Schiff bases often absorb light in the 300–450 nm range. To prevent the compound's tailing absorbance from artificially lowering the calculated scavenging percentage at 517 nm, a Sample Blank is mandatory.

Materials:

  • 0.1 mM DPPH solution in analytical grade methanol (prepare fresh, protect from light).

  • Ascorbic acid (Positive Control).

  • Anhydrous DMSO (Vehicle).

Step-by-Step Method:

  • Preparation: Prepare serial dilutions of the Schiff base in DMSO (e.g., 5, 10, 20, 40, 80 µg/mL).

  • Reaction: In a 96-well microplate, add 20 µL of the compound solution to 180 µL of the 0.1 mM DPPH solution.

  • Controls (The Validation System):

    • Vehicle Control: 20 µL DMSO + 180 µL DPPH (Sets the 0% scavenging baseline).

    • Sample Blank: 20 µL Compound + 180 µL Methanol (Subtracts intrinsic compound absorbance).

    • Positive Control: 20 µL Ascorbic Acid + 180 µL DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging = [1 - ((A_sample - A_sample_blank) / A_vehicle)] × 100

Antimicrobial Efficacy: Resazurin-Assisted Broth Microdilution (MIC)

Causality & Mechanism

The imine bond interacts with bacterial cell wall peptidoglycans, while the lipophilic nature of the molecule disrupts the cellular membrane [4]. Because Schiff bases can precipitate in aqueous broth or exhibit intrinsic yellow/orange colors that obscure visual turbidity readings, using Resazurin (Alamar Blue) as a redox indicator is a critical field-proven insight. Viable bacteria reduce blue resazurin to pink resorufin, bypassing optical interference.

Self-Validating Protocol

Materials:

  • Mueller-Hinton Broth (MHB).

  • 0.015% (w/v) Resazurin aqueous solution (filter sterilized).

  • Ciprofloxacin (Antibacterial Positive Control).

Step-by-Step Method:

  • Dispensation: Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Dilution: Add 100 µL of the Schiff base stock (pre-diluted in MHB from a DMSO master stock; final DMSO < 1%) to the first column. Perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 1.5×106 CFU/mL) to each well.

  • Controls (The Validation System):

    • Growth Control: Broth + Bacteria + 1% DMSO (Validates bacteria viability and rules out solvent toxicity).

    • Sterility Control: Broth only (Validates aseptic technique).

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 20 µL of Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibited) to pink (viable).

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition

Causality & Mechanism

Schiff bases act as competitive inhibitors of AChE. The methoxy-substituted aromatic ring engages in π−π stacking with aromatic residues (e.g., Trp286) at the Peripheral Anionic Site (PAS). Simultaneously, the imine nitrogen coordinates within the Catalytic Active Site (CAS), creating a physical blockade that prevents the natural substrate (acetylcholine) from entering the hydrophobic gorge[1].

AChE_Inhibition SchiffBase Schiff Base Derivative (Imine & Methoxy Groups) PAS Peripheral Anionic Site (PAS) (Pi-Pi Stacking) SchiffBase->PAS Aromatic Ring Interaction CAS Catalytic Active Site (CAS) (Hydrogen Bonding) SchiffBase->CAS Imine Nitrogen Coordination Blockade Substrate Blockade (Reduced Hydrolysis) PAS->Blockade Steric Hindrance CAS->Blockade Catalytic Inhibition

Caption: Dual-site competitive inhibition mechanism of AChE by Schiff base derivatives.

Self-Validating Protocol (Modified Ellman’s Method)

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • 15 mM Acetylthiocholine iodide (ATCI) - Substrate.

  • 3 mM DTNB (Ellman's Reagent) - Chromogen.

  • AChE enzyme (0.2 U/mL).

  • Donepezil (Positive Control).

Step-by-Step Method:

  • Assay Assembly: In a 96-well plate, combine 140 µL of Buffer, 20 µL of AChE enzyme, and 20 µL of the Schiff base solution (in 1% DMSO/Buffer).

  • Pre-incubation: Incubate at 25°C for 15 minutes to allow the inhibitor to bind to the PAS and CAS.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Controls (The Validation System):

    • 100% Activity Control: Buffer + Enzyme + 1% DMSO + DTNB + ATCI.

    • Background Hydrolysis Blank: Buffer + 1% DMSO + DTNB + ATCI (No enzyme; checks for spontaneous substrate breakdown).

  • Readout: Immediately read the absorbance at 412 nm continuously for 5 minutes (kinetic mode) to capture the initial reaction velocity ( V0​ ).

  • Calculation: % Inhibition = [(V_control - V_sample) / V_control] × 100

Quantitative Data Summary

The following table summarizes the expected quantitative ranges for N-[(2-methoxyphenyl)methylene]-N-methylamine derivatives based on established literature for structurally analogous methoxybenzylidene Schiff bases.

Biological AssayPharmacological ParameterExpected Range for DerivativeReference StandardStandard Value
Antioxidant (DPPH) IC₅₀ (µg/mL)15.0 – 45.0Ascorbic Acid5.2 ± 0.4
Antibacterial (S. aureus) MIC (µg/mL)32 – 64Ciprofloxacin1.0
Antibacterial (E. coli) MIC (µg/mL)64 – 128Ciprofloxacin0.5
AChE Inhibition IC₅₀ (µM)12.5 – 30.0Donepezil0.04

References

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing (SCIRP).[3]

  • Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. PubMed Central (PMC).[4]

  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. ResearchGate (Originally MDPI Molecules).[2]

  • Spectroscopic and Structural Characterization, Enzyme Inhibitions, and Antioxidant Effects of New Ru(II) and Ni(II) Complexes of Schiff Base. Chemistry & Biodiversity (via ResearchGate).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-[(2-methoxyphenyl)methylene]-N-methylamine Synthesis

Welcome to the Technical Support Center for Schiff base synthesis. The condensation of 2-methoxybenzaldehyde with methylamine to form N-[(2-methoxyphenyl)methylene]-N-methylamine is a deceptively simple reaction. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Schiff base synthesis. The condensation of 2-methoxybenzaldehyde with methylamine to form N-[(2-methoxyphenyl)methylene]-N-methylamine is a deceptively simple reaction. However, researchers frequently encounter poor yields due to the volatility of methylamine and the hydrolytic instability of the imine product.

This guide is designed to troubleshoot common bottlenecks, explain the mechanistic causality behind experimental failures, and provide a field-proven, self-validating protocol for high-yield synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield consistently below 40% when using aqueous methylamine? A: The synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine is a reversible, equilibrium-driven condensation reaction. When you use aqueous methylamine (typically 33-40% w/w in water), you introduce a massive molar excess of water into the reaction system. According to Le Chatelier’s principle, this excess water severely suppresses the dehydration of the carbinolamine intermediate, driving the equilibrium backward toward the starting aldehyde and amine[1]. Furthermore, methylamine is highly volatile (boiling point -6 °C); during standard ambient or reflux conditions, the gas rapidly escapes into the headspace, altering your stoichiometric ratio[2]. Solution: Switch to a non-aqueous methylamine source. Generating methylamine in situ from methylamine hydrochloride ( CH3​NH2​⋅HCl ) using a mild base, or utilizing solid alternatives like methyl ammonium methyl carbamate (MAC), eliminates the aqueous barrier[2][3].

Q2: How does the 2-methoxy substitution on the benzaldehyde ring affect the reaction kinetics? A: The methoxy group at the ortho position (2-methoxy) exerts two competing effects. Electronically, it acts as an electron-donating group via resonance, which slightly decreases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde. Sterically, the ortho placement creates hindrance that can slow down the initial nucleophilic attack of the amine[4]. However, because methylamine is a small, unhindered primary amine, the steric penalty is easily overcome. In fact, studies show that 2-methoxybenzaldehyde can often yield higher conversions than 3- or 4-methoxybenzaldehyde due to a decrease in conjugation between the methoxy group and the phenyl ring caused by steric interference, which ironically keeps the carbonyl carbon sufficiently reactive[4].

Q3: What is the most effective dehydrating agent to prevent imine hydrolysis? A: For this specific Schiff base, anhydrous magnesium sulfate ( MgSO4​ ) or activated 4Å molecular sieves are highly recommended. While sodium sulfate ( Na2​SO4​ ) is commonly used in labs, its water-binding capacity at ambient temperatures is kinetically slower, allowing transient hydrolysis to occur. Molecular sieves physically trap the water molecules and do not interfere with the reaction[3]. Critical Warning: Do not use acidic dehydrating agents (like CaCl2​ or concentrated H2​SO4​ ). Imines are highly susceptible to acid-catalyzed hydrolysis, and introducing Lewis or Brønsted acids without careful buffering will destroy your product[1].

Q4: My product decomposes during purification. How should I isolate the imine? A: N-methyl imines are notoriously sensitive to moisture and acidic environments (such as the standard silica gel used in column chromatography). Aqueous workups—like washing with brine or water—often lead to significant product reversion back to 2-methoxybenzaldehyde[5]. Solution: Avoid aqueous extraction entirely. If you use the CH3​NH2​⋅HCl / MgSO4​ method in an organic solvent, simply filter the reaction mixture through a pad of Celite to remove the solid salts, then concentrate the filtrate under reduced pressure. The reaction is clean enough that further purification is rarely needed.

Quantitative Data: Reagent Source & Yield Comparison

The table below summarizes the impact of different reaction conditions on the yield of the target imine, highlighting why anhydrous approaches are superior.

Methylamine SourceSolventAdditive / Dehydrating AgentTimeTypical YieldKey Limitation
40% Aqueous CH3​NH2​ MethanolNone12 h35 - 45%High water content drives hydrolysis[1][6].
33% Ethanolic CH3​NH2​ Ethanol4Å Molecular Sieves6 h70 - 80%Requires strictly anhydrous handling[3].
CH3​NH2​⋅HCl DCM NaHCO3​
  • Anhydrous MgSO4​
4 h85 - 95%Heterogeneous mixture requires vigorous stirring[2].
CH3​NH2​⋅HCl None NaHCO3​ (Mechanochemical)1 h~85%Scaling up requires specialized milling equipment[2][4].

Optimized Experimental Protocol

Method: Anhydrous Synthesis using Methylamine Hydrochloride in Dichloromethane

Causality & Design: This protocol is designed as a self-validating system. It generates anhydrous methylamine in situ, completely avoiding the introduction of external water. The simultaneous presence of MgSO4​ drives the equilibrium forward by sequestering the single equivalent of water produced during imine formation.

Materials:

  • 2-Methoxybenzaldehyde: 10.0 mmol (1.36 g)

  • Methylamine hydrochloride ( CH3​NH2​⋅HCl ): 15.0 mmol (1.01 g, 1.5 equiv)

  • Sodium bicarbonate ( NaHCO3​ ): 15.0 mmol (1.26 g, 1.5 equiv)

  • Anhydrous Magnesium Sulfate ( MgSO4​ ): 3.0 g

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to ensure an ambient-moisture-free environment.

  • In Situ Amine Generation: Add the methylamine hydrochloride (1.01 g) and sodium bicarbonate (1.26 g) to the flask. Inject 30 mL of anhydrous DCM. Stir the suspension vigorously for 15 minutes at room temperature. The weak base deprotonates the hydrochloride salt, releasing free methylamine into the organic solvent.

  • Dehydration Setup: Add 3.0 g of anhydrous MgSO4​ to the stirring mixture.

  • Aldehyde Addition: Slowly add 2-methoxybenzaldehyde (1.36 g) via syringe over 5 minutes.

  • Reaction & Self-Validation: Seal the flask with a septum to prevent methylamine gas escape and stir vigorously at room temperature (20-25 °C) for 4 hours.

    • Validation Check 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot should completely disappear, replaced by a new, UV-active imine spot with a different Rf​ value.

    • Validation Check 2: The physical state of the MgSO4​ will change from a free-flowing powder to slightly clumped as it chemically binds the evolved water.

  • Non-Aqueous Workup: Filter the heterogeneous mixture through a sintered glass funnel packed with a 1-inch pad of Celite. This removes the MgSO4​ , unreacted NaHCO3​ , and NaCl byproducts without introducing water. Wash the filter cake with an additional 15 mL of dry DCM.

  • Isolation: Concentrate the combined filtrate using a rotary evaporator. Keep the water bath temperature below 30 °C to prevent thermal degradation. The product, N-[(2-methoxyphenyl)methylene]-N-methylamine, will remain as a pale yellow oil. Store immediately under an inert atmosphere at -20 °C.

Visualizations

Workflow Start 1. In Situ Amine Generation CH3NH2·HCl + NaHCO3 in DCM AddAldehyde 2. Aldehyde Addition Add 2-Methoxybenzaldehyde Start->AddAldehyde Reaction 3. Condensation Stir 4h at RT with MgSO4 AddAldehyde->Reaction Workup 4. Non-Aqueous Workup Filter through Celite Reaction->Workup Complete Conversion ErrorNode Aqueous Extraction (Causes Hydrolysis) Reaction->ErrorNode Incorrect Workup Product 5. Product Isolation Concentrate in vacuo Workup->Product

Workflow for anhydrous synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine.

Mechanism A Aldehyde + Methylamine B Carbinolamine Intermediate A->B Nucleophilic Attack C Imine Product + H2O B->C Dehydration (MgSO4) C->A Hydrolysis (Excess H2O)

Reaction mechanism and equilibrium dynamics of Schiff base formation.

References

  • Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes - academie-sciences.fr -2

  • Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger - connectsci.au -4

  • NMR Studies of Solvent-Assisted Proton Transfer in a Biologically Relevant Schiff Base - acs.org - 6

  • Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines - rsc.org - 3

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications - intechopen.com - 1

  • Organic CHEMISTRY - TSI Journals - tsijournals.com - Link

  • REVIEW ON SCHIFF BASES - wjpsonline.com - 5

Sources

Optimization

Technical Support Center: Handling &amp; Storage of N-[(2-methoxyphenyl)methylene]-N-methylamine

Executive Briefing N-[(2-methoxyphenyl)methylene]-N-methylamine is a Schiff base (aldimine) synthesized from the condensation of 2-methoxybenzaldehyde and methylamine. While highly valuable as a synthetic intermediate or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

N-[(2-methoxyphenyl)methylene]-N-methylamine is a Schiff base (aldimine) synthesized from the condensation of 2-methoxybenzaldehyde and methylamine. While highly valuable as a synthetic intermediate or chelating ligand, its carbon-nitrogen double bond (C=N) is inherently vulnerable to degradation. This technical guide provides mechanistic insights, quantitative diagnostics, and self-validating protocols to ensure the structural integrity of this compound during long-term storage.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my synthesized N-[(2-methoxyphenyl)methylene]-N-methylamine degrade rapidly upon atmospheric exposure? A: The degradation is driven by the intrinsic polarization of the imine functional group. Because nitrogen is more electronegative than carbon, the imine carbon becomes electron-deficient (electrophilic) and highly susceptible to nucleophilic attack by atmospheric water[1]. This hydrolysis reaction is the exact reverse of imine formation, yielding the original 2-methoxybenzaldehyde and methylamine[2].

Q2: I stored my compound in a sealed vial, but it still degraded. What caused this? A: Standard vials trap ambient air containing sufficient humidity to initiate hydrolysis. Furthermore, if your compound was purified using standard silica gel chromatography, trace acidic residues may have co-eluted. Silica gel is acidic and is a known catalyst for the decomposition of Schiff bases[3]. Protonation of the imine nitrogen transforms it into an iminium ion, which lowers the activation energy for water attack and increases the hydrolysis reaction rate by up to 17 orders of magnitude[1].

Q3: How can I visually or spectroscopically troubleshoot degradation? A:

  • Olfactory/Visual: A strong, fishy odor indicates the release of methylamine gas. The compound may also change from a crystalline solid to a sticky oil as liquid 2-methoxybenzaldehyde forms.

  • Spectroscopic (NMR): The definitive diagnostic is ¹H-NMR. The appearance of an aldehyde proton peak (~10.4 ppm) alongside a decrease in the imine proton peak (~8.2–8.5 ppm) confirms hydrolysis.

HydrolysisMechanism A N-[(2-methoxyphenyl)methylene] -N-methylamine B Protonated Iminium Ion (Acid Catalysis) A->B Traces of Acid (H+) C Nucleophilic Attack by H2O A->C Neutral H2O (Slow) B->C Rapid H2O Addition D Carbinolamine Intermediate C->D E C-N Bond Cleavage & Proton Transfer D->E F 2-Methoxybenzaldehyde + Methylamine E->F Irreversible Degradation

Logical pathway of imine hydrolysis under acidic and neutral conditions.

Section 2: Quantitative Stability Diagnostics

Understanding the environmental limits of your Schiff base is critical. The following table summarizes the causal relationship between storage conditions and the relative hydrolysis rate of moisture-sensitive imines.

Storage EnvironmentMoisture LevelpH EnvironmentRelative Hydrolysis RateMechanistic Causality & Action Required
Ambient Air, 25°C High (Humidity)Neutral (~pH 7)Moderate (Days)Atmospheric H₂O acts as a nucleophile. Action: Avoid open-air storage.
Silica Gel / Acidic Media Trace to HighAcidic (pH < 5)Extremely High (Minutes)Protonation of nitrogen lowers activation energy for H₂O attack[1]. Action: Use basic alumina for purification.
Aqueous Buffer SaturationBasic (pH > 8)Low (Stable for hours)Hydroxide is a poor nucleophile for imines compared to water; rate-determining step shifts[2]. Action: Use basic conditions for workups.
Argon, -20°C Trace (< 5 ppm)NeutralNegligible (Months)Kinetic suppression of nucleophilic attack and exclusion of reactants. Action: Optimal long-term storage.

Section 3: Self-Validating Protocol for Anhydrous Storage

To guarantee the integrity of N-[(2-methoxyphenyl)methylene]-N-methylamine, you must implement a self-validating storage system. This protocol ensures that every step actively prevents moisture ingress and includes a final verification loop.

Phase 1: Preparation and Aliquoting

Causality Focus: Bulk storage leads to repeated atmospheric exposure during sampling (freeze-thaw condensation). Aliquoting isolates the risk.

  • Purification Adjustments: Purify the crude imine using recrystallization (e.g., from dry ethanol) or column chromatography using neutral or basic alumina instead of silica gel to prevent acid-catalyzed cleavage[3].

  • High-Vacuum Drying: Transfer the purified compound to a Schlenk flask. Apply high vacuum (< 0.1 Torr) for 4–6 hours at room temperature. Causality: This removes residual purification solvents and desorbs surface-bound water molecules.

  • Inert Transfer: Backfill the Schlenk flask with ultra-high purity Argon. Transfer the flask into a glovebox maintaining < 5 ppm O₂ and H₂O[4]. Causality: Argon is heavier than nitrogen and provides a superior protective blanket against moisture.

  • Aliquoting: Divide the bulk compound into single-use amber glass vials. Causality: Single-use aliquots prevent condensation from forming on the cold bulk powder when repeatedly opened outside the glovebox.

  • Sealing: Seal each vial with a PTFE-lined cap, wrap tightly with Parafilm, and place them inside a secondary container filled with an active desiccant (e.g., Drierite or P₂O₅)[4].

Phase 2: Storage and Validation
  • Temperature Control: Store the secondary container at -20°C. Causality: Low temperatures kinetically suppress any potential hydrolysis from trace internal moisture.

  • Self-Validation Step (Pre-Use): Before utilizing an aliquot in a sensitive reaction, dissolve a 1 mg sample in anhydrous CDCl₃ (stored over molecular sieves). Acquire a ¹H-NMR spectrum.

    • Pass Criteria: Sharp singlet at ~8.2–8.5 ppm (CH=N).

    • Fail Criteria: Appearance of a peak at ~10.4 ppm (CHO of the aldehyde).

    • System Check: If the aldehyde peak is >2% relative to the imine peak, discard the aliquot and review the glovebox moisture sensors.

StorageProtocol S1 1. Purify via Basic Alumina S2 2. High-Vacuum Drying (< 0.1 Torr, 4h) S1->S2 Removes solvent S3 3. Transfer to Glovebox (Ar atmosphere) S2->S3 Excludes ambient air S4 4. Aliquot into Amber Glass Vials S3->S4 Prevents freeze-thaw S5 5. Seal with PTFE Caps & Parafilm S4->S5 Blocks moisture ingress S6 6. Store at -20°C over P2O5 Desiccant S5->S6 Kinetic suppression

Step-by-step anhydrous storage workflow for moisture-sensitive imines.

References

  • Imine Hydrolysis Source: News-Medical.Net URL:[Link]

  • Hydrolysis of imines to give ketones (or aldehydes) Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

purification techniques for N-[(2-methoxyphenyl)methylene]-N-methylamine

Technical Support Center: Troubleshooting & Purification of N-[(2-methoxyphenyl)methylene]-N-methylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification of N-[(2-methoxyphenyl)methylene]-N-methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying N-[(2-methoxyphenyl)methylene]-N-methylamine (also known as 2-methoxy-N-methylbenzylideneamine).

Imines derived from aliphatic amines and aromatic aldehydes are notoriously susceptible to hydrolytic cleavage and thermal degradation. This guide provides field-proven, self-validating protocols to ensure high-fidelity purification, explaining the mechanistic causality behind every experimental choice.

Section 1: Troubleshooting Guides & FAQs

Q1: My yield is drastically reduced after silica gel column chromatography, and my 1 H NMR shows a massive return of 2-methoxybenzaldehyde. What is happening? Causality: You are observing column-induced hydrolysis. Standard silica gel is inherently acidic (due to surface silanol groups) and highly hygroscopic. When an imine passes through this stationary phase, the acidic environment catalyzes the nucleophilic attack of ambient water on the imine carbon. This drives the equilibrium backward, cleaving the compound into 2-methoxybenzaldehyde and methylamine. Solution: Never use untreated silica for N-methyl imines. You must use either Basic Alumina (Brockmann Grade I or II) or deactivate standard silica gel by pre-flushing the column with an eluent containing 1–5% triethylamine (TEA). This neutralizes the acidic silanol sites, creating a self-validating system where the absence of the aldehyde proton peak (~10.4 ppm) in the post-column 1 H NMR confirms successful elution without hydrolysis.

Q2: I am trying to drive the condensation reaction to completion, but I always have 5-10% unreacted 2-methoxybenzaldehyde. How do I remove it? Causality: Imine formation is a reversible condensation reaction. The 2-methoxy group creates steric hindrance and alters the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, which can impact the reaction kinetics[1]. If the byproduct (water) is not actively removed, the reaction reaches an equilibrium heavily favoring the starting materials. Solution: Rather than trying to separate the aldehyde later, implement a continuous water-removal strategy during synthesis. For liquid-phase reactions, add activated 4Å molecular sieves directly to the reaction flask. Alternatively, solvent-free mechanochemical grinding with methylamine hydrochloride and a base can drive the reaction forward by eliminating solvent-mediated equilibrium states altogether[2]. If residual aldehyde remains, high-vacuum distillation is the preferred removal method over chromatography.

Q3: Can I purify N-[(2-methoxyphenyl)methylene]-N-methylamine by distillation? Causality: Yes, but standard atmospheric distillation will destroy your product. N-methyl imines are thermally labile; prolonged exposure to temperatures above 100°C can induce polymerization or thermal cleavage. Solution: Employ High-Vacuum Short-Path Distillation . By reducing the system pressure to < 1 mmHg, you significantly lower the boiling point of the imine, allowing it to vaporize before reaching its thermal decomposition threshold. The short-path apparatus minimizes the residence time of the vapor, further protecting the compound.

Section 2: Quantitative Data & Method Comparison

When selecting a purification route, researchers must balance purity requirements against the risk of compound degradation. The table below summarizes the quantitative and qualitative metrics of standard purification techniques for this specific imine.

Purification TechniqueTypical PurityYield RecoveryScalabilityPrimary MechanismKey AdvantageCritical Limitation
High-Vacuum Distillation > 98%85 - 90%High (Multi-gram to Kg)Vapor pressure differentialRemoves volatile unreacted aldehyde without solventRequires specialized short-path setup to prevent thermal cleavage
Basic Alumina Chromatography 90 - 95%60 - 70%Low to Medium (mg to Gram)Polarity-based surface adsorptionExcellent for complex, non-volatile trace impuritiesHigh risk of on-column hydrolysis if not properly deactivated
Crystallization > 99%N/ALowLattice energy / SolubilityHighest purity for solid analogsN-methyl imines of benzaldehydes are typically oils at RT, making this impractical

Section 3: Self-Validating Protocol: Synthesis & High-Vacuum Distillation

This step-by-step methodology is designed to synthesize N-[(2-methoxyphenyl)methylene]-N-methylamine and purify it while strictly preventing hydrolytic reversion[3].

Step 1: Condensation In a flame-dried, argon-purged round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Add methylamine (33 wt% in absolute ethanol, 1.5 eq) dropwise at 0°C. Causality: The low temperature controls the exothermic nucleophilic addition, while using absolute ethanol prevents the introduction of aqueous competing nucleophiles.

Step 2: Desiccation Add activated 4Å molecular sieves directly to the reaction mixture and stir at room temperature for 12 hours. Causality: The sieves continuously sequester the stoichiometric water produced during imine formation, driving the equilibrium forward to >95% conversion[2].

Step 3: Filtration & Concentration Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate using a rotary evaporator with the water bath strictly kept below 30°C. Validation: A crude 1 H NMR must be taken here. The disappearance of the aldehyde proton (~10.4 ppm) and the appearance of the imine CH=N proton (~8.5 ppm) validates the condensation.

Step 4: High-Vacuum Short-Path Distillation Transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (< 1 mmHg) before applying heat. Slowly increase the oil bath temperature until the product distills. Causality: Lowering the pressure drastically reduces the boiling point, allowing the imine to distill without reaching temperatures that cause thermal cleavage.

Step 5: Storage Collect the clear oil distillate in a Schlenk flask. Backfill with Argon and store at -20°C over a few pellets of anhydrous NaOH. Causality: NaOH acts as a basic desiccant, preventing trace ambient moisture from initiating hydrolysis during long-term storage.

Section 4: Purification Decision Workflow

Workflow A Crude N-[(2-methoxyphenyl)methylene]-N-methylamine B 1H NMR Analysis: Check for Aldehyde (10.4 ppm) A->B C High-Vacuum Short-Path Distillation (Preferred for Volatiles) B->C High Aldehyde % D Basic Alumina Chromatography (Alternative for Traces) B->D Trace Impurities E Pure Imine (Store under Ar at -20°C) C->E F Hydrolysis Detected? D->F F->E No G Pre-treat silica with 5% TEA or use Basic Alumina F->G Yes G->D

Workflow for the purification of N-[(2-methoxyphenyl)methylene]-N-methylamine.

Section 5: References

1.[2] Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes, academie-sciences.fr, 2 2.[1] Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger: In Situ Formed Ionic Liquid as Catalyst and Dehydrating Agent, Australian Journal of Chemistry, 1 3.[3] NMR Studies of Solvent-Assisted Proton Transfer in a Biologically Relevant Schiff Base: Toward a Distinction of Geometric and Equilibrium H-Bond Isotope Effects, Journal of the American Chemical Society, 3

Sources

Optimization

Technical Support Center: N-[(2-methoxyphenyl)methylene]-N-methylamine Synthesis Optimization

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, field-validated protocols, and mechanistic insights for the synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine via the condens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, field-validated protocols, and mechanistic insights for the synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine via the condensation of 2-methoxybenzaldehyde and methylamine.

Mechanistic Overview & Causality

The formation of N-[(2-methoxyphenyl)methylene]-N-methylamine is a classic Schiff base condensation. The reaction proceeds via the nucleophilic attack of methylamine on the carbonyl carbon of 2-methoxybenzaldehyde, forming a transient carbinolamine intermediate. This is followed by a rate-determining dehydration step to yield the final imine[1].

Because this reaction is thermodynamically controlled and reversible, the accumulation of water drives hydrolysis. Furthermore, the handling of methylamine—a volatile and hazardous gas—presents significant practical challenges. Optimizing this reaction requires a precise balance of water removal, pH control, and the strategic selection of methylamine surrogates[2][3].

Reaction Optimization Logic

OptimizationLogic A 2-Methoxybenzaldehyde + Methylamine B Carbinolamine Intermediate A->B Nucleophilic Attack C N-[(2-methoxyphenyl)methylene] -N-methylamine B->C Dehydration (-H2O) F Slow Dehydration Step B->F High Activation Energy D Hydrolysis (Water Accumulation) C->D Reversible E Add Dehydrating Agent (e.g., MgSO4, Sieves) D->E Shift Equilibrium E->C Water Removal G Mild Acid Catalysis (pH 4-5) F->G Kinetic Control G->C Protonates -OH

Reaction pathway and troubleshooting logic for N-[(2-methoxyphenyl)methylene]-N-methylamine synthesis.

Quantitative Data: Condition Optimization

The choice of methylamine source and solvent environment drastically impacts the final yield. The table below summarizes field-validated parameters for this specific condensation.

ParameterAqueous CH3NH2 (40%)CH3NH2·HCl + BaseMAC (Carbamate Salt)33% CH3NH2 in EtOH + PVIm
Physical State LiquidSolidSolidLiquid/Polymer
Solvent Req. Water/OrganicSolvent-freeSolvent-freeEthanol
Reaction Time 2-4 hours30-60 min30 min45-60 min
Typical Yield 60-70% (Hydrolysis risk)80-90%>95%85-95%
Reference [2][4],[5][6][2]

Self-Validating Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis

This green-chemistry approach utilizes methylamine hydrochloride, avoiding the hazards of pressurized gas and the hydrolytic risks of aqueous solutions[4][5].

  • Preparation: Weigh 10.0 mmol of 2-methoxybenzaldehyde and 15.0 mmol of methylamine hydrochloride (CH3NH2·HCl).

  • Base Addition: Add 15.0 mmol of sodium bicarbonate (NaHCO3) to act as an acid scavenger and liberate the free amine.

  • Milling: Transfer the solid mixture to a mortar and pestle or an automated ball mill. Grind continuously for 10–15 minutes at room temperature.

  • Validation Checkpoint: Observe the evolution of CO2 gas. The cessation of effervescence acts as a self-validating indicator that the hydrochloride salt has been completely neutralized.

  • Incubation: Allow the finely ground mixture to stand at room temperature for an additional 30 minutes to ensure complete conversion to the imine.

  • Workup: Extract the crude mixture with 20 mL of dichloromethane (DCM). Wash the organic layer with distilled water (2 × 10 mL) to remove unreacted salts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the pure product.

Protocol B: Solution-Phase Synthesis via Carbamate Pathway

This protocol uses methyl ammonium methyl carbamate (MAC) as a highly efficient, solid synthetic equivalent to liquid amine[6].

  • Preparation: In a well-ventilated fume hood, weigh 10.0 mmol of 2-methoxybenzaldehyde.

  • Reagent Addition: Add 15.0 mmol of MAC to a reaction vial.

  • Reaction: Stir the mixture at 25 °C for 30 minutes. The reaction can be performed solvent-free or with a minimal amount of absolute ethanol to facilitate stirring.

  • Validation Checkpoint: The reaction is driven forward by the release of CO2 gas as the carbamate dissociates. Monitor the reaction until gas evolution completely ceases.

  • Isolation: If performed solvent-free, the resulting product can be subjected to a brief vacuum drying step to remove any residual water and unreacted volatile amines, yielding the imine with >97% purity.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at 50-60% conversion? A1: Imine formation is a condensation reaction that releases water. According to Le Chatelier's principle, water accumulation drives the reverse hydrolysis reaction[2]. To troubleshoot, utilize in-situ dehydrating agents (e.g., anhydrous MgSO4, molecular sieves) or switch to a solvent-free mechanochemical approach to eliminate the aqueous microenvironment[4].

Q2: How does the ortho-methoxy group on 2-methoxybenzaldehyde affect the reaction kinetics? A2: While the ortho-methoxy group introduces steric hindrance, it also twists out of the aromatic plane, decreasing its conjugation (+M resonance effect) with the phenyl ring. This localized isolation makes the carbonyl carbon more electrophilic, often resulting in faster nucleophilic attack and higher N-methyl imine yields compared to 3-methoxy or 4-methoxybenzaldehyde[2][5].

Q3: Methylamine gas is hazardous and aqueous solutions cause hydrolysis. What are the best alternatives? A3: Methylamine gas is highly reactive and explosive, while 40 wt% aqueous solutions introduce water that promotes imine hydrolysis[2]. A highly effective alternative is using methyl ammonium methyl carbamate (MAC), a solid synthetic equivalent that safely dissociates into methylamine and CO2[6]. Alternatively, methylamine hydrochloride (CH3NH2·HCl) can be used with a mild base like NaHCO3 to generate the free amine in situ[4].

Q4: What is the optimal pH for this condensation, and why does excess acid ruin the yield? A4: The dehydration of the carbinolamine intermediate to the final imine is the rate-determining step and is highly sensitive to pH[1]. Mild acidic conditions (pH 4.5–5.5) facilitate the protonation of the hydroxyl group, lowering the activation energy for water elimination[3]. However, excess acid will protonate the methylamine nucleophile (pKa ~10.6), completely halting the initial addition step.

Q5: How should I store the isolated N-[(2-methoxyphenyl)methylene]-N-methylamine? A5: N-methyl imines are susceptible to atmospheric moisture, which can slowly hydrolyze the C=N bond back to the aldehyde and amine. For long-term stability, store the isolated compound under an inert argon or nitrogen atmosphere at -20 °C, preferably over a desiccant.

References

  • [4] 4. Comptes Rendus Chimie.

  • [2] 2. Green Materials.

  • [6] 6. RSC Publishing.

  • [1] 1. PeerJ.

  • [5] 5. Australian Journal of Chemistry.

  • [3] 3. The Journal of Physical Chemistry A.

Sources

Troubleshooting

troubleshooting Schiff base condensation of 2-methoxybenzaldehyde and methylamine

Target Reaction: Synthesis of N-(2-methoxybenzylidene)methylamine via the condensation of 2-methoxybenzaldehyde and methylamine. The synthesis of imines via Schiff base condensation is a foundational organic transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Reaction: Synthesis of N-(2-methoxybenzylidene)methylamine via the condensation of 2-methoxybenzaldehyde and methylamine.

The synthesis of imines via Schiff base condensation is a foundational organic transformation. However, the specific pairing of 2-methoxybenzaldehyde and methylamine presents unique physical and electronic challenges. Methylamine's high volatility and the reversible nature of imine formation frequently lead to stalled reactions, poor yields, or product degradation during purification.

This technical guide provides causal explanations, diagnostic workflows, and self-validating protocols to ensure high-conversion synthesis for researchers and drug development professionals.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Incomplete Conversion of 2-Methoxybenzaldehyde CheckAmine What is the Methylamine Source? Start->CheckAmine AqAmine Aqueous (40% w/w) CheckAmine->AqAmine SolAmine Methanolic (33% w/w) CheckAmine->SolAmine SaltAmine MeNH2·HCl Salt CheckAmine->SaltAmine AqError Water excess drives hydrolysis (Le Chatelier) AqAmine->AqError SolError Volatilization of MeNH2 during exothermic mixing SolAmine->SolError SaltError Incomplete free-basing or poor solubility SaltAmine->SaltError AqFix Switch to anhydrous source (EtOH/MeOH solution) AqError->AqFix SolFix Use sealed vessel & add 4Å Molecular Sieves SolError->SolFix SaltFix Add 1.1 eq Et3N + Anhydrous MgSO4 SaltError->SaltFix

Diagnostic workflow for incomplete Schiff base condensation based on methylamine source.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my reaction stall at 40-50% conversion despite adding excess methylamine? A: This is typically a dual issue of volatility and chemical equilibrium. Methylamine is a gas at room temperature (bp -6 °C). If you are running the reaction in an open flask or under reflux without a sealed system, the amine rapidly volatilizes, altering your stoichiometry. Furthermore, Schiff base formation is a reversible equilibrium reaction 1. If you are using aqueous methylamine (40% w/w), the massive excess of water actively drives the equilibrium backward toward the starting aldehyde and amine via hydrolysis according to Le Chatelier's principle.

Q2: How does the ortho-methoxy group on the benzaldehyde affect the reaction kinetics? A: The ortho-methoxy group introduces both steric and electronic variables. Electronically, the oxygen's lone pairs donate electron density into the aromatic ring via resonance (+M effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde 2. Sterically, the ortho positioning creates localized hindrance that can slow the initial nucleophilic attack of the amine. To overcome this, strict water removal is required to continuously pull the slower reaction forward.

Q3: My product appears pure in the crude NMR, but degrades during silica gel chromatography. Why? A: Imines, particularly those derived from aliphatic amines like methylamine, are highly sensitive to hydrolysis. Standard silica gel (SiO₂) possesses surface silanol groups that are mildly acidic. When the imine is loaded onto a silica column, these acidic sites protonate the imine nitrogen, drastically accelerating nucleophilic attack by ambient moisture, leading to rapid decomposition 3. Avoid standard silica; purify via vacuum distillation, crystallization, or use neutral alumina.

Quantitative Reagent Optimization

To maximize yield, the choice of methylamine source and dehydration strategy is critical. The table below summarizes the expected outcomes based on varying reaction parameters.

Methylamine SourceSolventDehydrating AgentTemp / TimeExpected YieldPrimary Drawback
40% Aqueous MethanolNone25 °C / 24h< 45%Massive water excess drives hydrolysis.
33% in EtOH Abs. Ethanol4Å Molecular Sieves25 °C / 12h> 90%Requires handling moisture-sensitive sieves.
MeNH₂·HCl + Et₃N DichloromethaneAnhydrous MgSO₄25 °C / 18h80 - 85%Et₃N·HCl byproduct requires filtration/workup.
MeNH₂·HCl + NaOAc MethanolNone65 °C / 4h60 - 70%Volatilization of free amine at reflux.
Self-Validating Experimental Protocol

Title: Anhydrous Synthesis of N-(2-methoxybenzylidene)methylamine via in situ Free-Basing

Causality & Design: By utilizing methylamine hydrochloride (MeNH₂·HCl), this protocol eliminates the volatility issues of gaseous methylamine and the hydrolytic failure cascade caused by aqueous solutions. The protocol incorporates built-in visual and chemical validation checkpoints to ensure each step is successful before proceeding.

Step 1: Amine Free-Basing

  • Suspend 1.2 equivalents of MeNH₂·HCl in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration relative to the aldehyde.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 1.25 equivalents of anhydrous triethylamine (Et₃N) dropwise.

  • Validation Checkpoint: Observe the suspension. MeNH₂·HCl is poorly soluble in DCM. As Et₃N is added, the free methylamine is liberated and dissolves, while a new, finer, feathery white precipitate of Et₃N·HCl forms. This physical exchange confirms successful free-basing.

Step 2: Carbonyl Addition & Dehydration

  • Add 1.0 equivalent of 2-methoxybenzaldehyde to the mixture.

  • Add 2.0 mass equivalents (relative to the aldehyde) of anhydrous magnesium sulfate (MgSO₄).

  • Seal the flask tightly to prevent methylamine escape and stir at room temperature for 18 hours.

  • Validation Checkpoint 1 (Color): The solution should shift from colorless to a vibrant yellow, indicating the formation of the extended conjugated imine system.

  • Validation Checkpoint 2 (Desiccant): Observe the MgSO₄. As it hydrates to MgSO₄·7H₂O, it will form heavy, distinct clumps. If the powder is entirely clumped, add an additional 0.5 mass eq of MgSO₄ until some powder remains free-flowing, ensuring absolute water removal.

Step 3: Hydrolysis-Free Workup

  • Filter the suspension through a tightly packed pad of Celite to remove the hydrated MgSO₄ and Et₃N·HCl salts. Wash the pad with cold, dry DCM.

  • Validation Checkpoint (TLC): Run a Thin Layer Chromatography (TLC) check of the filtrate using Hexane:EtOAc (8:2) containing 1% Et₃N . The Et₃N neutralizes the acidic silica on the TLC plate, preventing false-positive spots of 2-methoxybenzaldehyde caused by on-plate hydrolysis. Confirm the absence of the starting aldehyde (UV active, Rf ~0.6).

  • Concentrate the filtrate under reduced pressure on a rotary evaporator. Keep the water bath below 30 °C to prevent thermal degradation. The product will yield as a yellow oil.

References
  • Zarei, M., et al. "Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger: In Situ Formed Ionic Liquid as Catalyst and Dehydrating Agent." Australian Journal of Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges in the synthesis of Schiff bases (imines). The condensation of 2-methoxybenzaldehyde (o-anisaldehyde) and methylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges in the synthesis of Schiff bases (imines). The condensation of 2-methoxybenzaldehyde (o-anisaldehyde) and methylamine to form N-[(2-methoxyphenyl)methylene]-N-methylamine is a classic equilibrium reaction. While conceptually simple, achieving high yields requires strict control over reaction thermodynamics and kinetics to suppress competing side reactions.

This guide is designed to help researchers, scientists, and drug development professionals diagnose failures, understand the mechanistic causality behind them, and implement self-validating protocols to ensure reproducible success.

Mechanistic Pathway & Diagnostic Overview

The formation of an imine proceeds via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (P-A-D-P-E-D) mechanism[1]. The reaction relies on the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde, forming a transient carbinolamine intermediate. The rate-determining step is typically the dehydration of this intermediate to form the carbon-nitrogen double bond[2].

Because water is a stoichiometric byproduct, the system is highly susceptible to Le Chatelier's principle; failure to sequester water drives the thermodynamic sink backward into hydrolysis[3]. Furthermore, the lack of steric hindrance on methylamine opens the door to over-addition side reactions.

ReactionPathway SM 2-Methoxybenzaldehyde + Methylamine CA Carbinolamine Intermediate SM->CA Nucleophilic Addition Cannizzaro Cannizzaro Products (Side Reaction) SM->Cannizzaro High pH / Heat Target N-[(2-methoxyphenyl)methylene] -N-methylamine CA->Target Dehydration (-H2O) Aminal Aminal Formation (Side Reaction) Target->Aminal Excess Amine Hydrolysis Hydrolysis (Reversion) Target->Hydrolysis Excess H2O Hydrolysis->SM Equilibrium Shift

Reaction pathway of imine synthesis highlighting the target product and potential side reactions.

Troubleshooting Guide (FAQs)

Q1: My reaction is stalling at 50-60% conversion, yielding a mixture of starting aldehyde and imine. How do I push it to completion? Causality: You are hitting the thermodynamic equilibrium limit. Imine condensation generates one equivalent of water. As water accumulates in the reaction mixture, the reverse reaction (hydrolysis) accelerates, stalling the forward progress[1][3]. Aliphatic and simple aromatic imines are particularly unstable and revert easily in the presence of humidity[4]. Solution: You must implement continuous, in-situ water removal. For small-scale reactions at ambient temperature, add activated 4Å molecular sieves directly to the reaction flask[3][4]. For larger scales (>10g) that tolerate heat, run the reaction in toluene using a Dean-Stark apparatus to azeotropically distill the water out of the system[5].

Q2: I am observing a byproduct with a higher molecular weight than the target imine. What is it, and how do I prevent it? Causality: This is likely an aminal. Methylamine is a strong, unhindered nucleophile. If a large localized excess of methylamine is present in the solution, a second equivalent can attack the highly electrophilic carbon of the newly formed imine, forming a diamine (aminal) intermediate. Solution: Strictly control your stoichiometry. Use no more than 1.05 equivalents of methylamine. Ensure accurate titration of your amine source and add the methylamine solution dropwise to the aldehyde at 0 °C to maintain a low localized concentration of the amine.

Q3: The reaction mixture turns dark brown, and I detect 2-methoxybenzoic acid and 2-methoxybenzyl alcohol in my GC-MS. Why? Causality: 2-Methoxybenzaldehyde lacks alpha-protons, meaning it cannot undergo standard aldol self-condensation. However, under strongly basic conditions (caused by high concentrations of unreacted methylamine) combined with elevated temperatures, the aldehyde can undergo a Cannizzaro-type disproportionation, yielding the corresponding carboxylic acid and alcohol. Solution: Avoid excessive heating during the initial reagent mixing phase. Employ mild acid catalysis (e.g., 0.01-0.05 eq of p-Toluenesulfonic acid, p-TsOH)[5]. The acid neutralizes excess basicity, protonates the carbonyl oxygen to increase electrophilicity, and facilitates the dehydration of the carbinolamine intermediate without triggering basic disproportionation[2].

Q4: What is the best source of methylamine to minimize side reactions? Causality: Methylamine is a gas at room temperature and is typically sold as a solution. Using aqueous solutions (e.g., 40 wt% in water) introduces a massive molar excess of water, immediately shifting the equilibrium toward hydrolysis and destroying your yield[6]. Solution: Use anhydrous methylamine solutions, such as a 33 wt% solution in absolute ethanol or a 2.0 M solution in THF[6]. Alternatively, you can generate the free amine in situ by reacting methylamine hydrochloride (CH₃NH₂·HCl) with a stoichiometric amount of a non-nucleophilic base (like triethylamine) in an anhydrous solvent[7].

Quantitative Comparison of Water Removal Strategies

Selecting the correct water removal strategy is critical for minimizing side reactions. The table below summarizes the operational parameters for the most common techniques.

StrategyMechanism of ActionOptimal ScaleTemp. RequirementEfficacy / Side Reaction Risk
4Å Molecular Sieves Physical sequestration into poresSmall to Medium (<10g)Ambient to Mild HeatHigh / Low risk of thermal degradation
Dean-Stark Trap Azeotropic distillation (e.g., Toluene)Large (>10g)High (Reflux, ~110°C)Very High / Risk of Cannizzaro if highly basic
Anhydrous MgSO₄ Chemical hydrationAnalytical / MicroAmbientModerate / Can cause product adsorption

Validated Standard Operating Procedure (SOP)

This protocol utilizes 4Å molecular sieves to drive the reaction forward. It is designed as a self-validating system : the use of pre-activated sieves eliminates the primary failure point (water), and TLC monitoring ensures no unreacted aldehyde remains before workup, preventing downstream purification failures.

ProtocolWorkflow S1 Step 1: Sieve Activation (160°C, Vacuum, 5h) S2 Step 2: Reagent Mixing (Aldehyde + Solvent + Sieves) S1->S2 Ensures Anhydrous State S3 Step 3: Amine Addition (0°C, Dropwise, 1.05 eq) S2->S3 Ice Bath Cooling S4 Step 4: Propagation (RT, 2-4h, TLC Monitor) S3->S4 Acid Catalyst (Opt) S5 Step 5: Filtration (Celite Pad) S4->S5 100% Conversion S6 Step 6: Concentration (<40°C, Reduced Pressure) S5->S6 Removes Sieves

Step-by-step workflow for the anhydrous synthesis of the target imine using molecular sieves.

Step-by-Step Methodology:
  • Preparation of Drying Agents: Activate 4Å molecular sieves by heating them at >160 °C under high vacuum for at least 5 hours. Allow them to cool to room temperature under an inert argon or nitrogen atmosphere[3]. Causality: Unactivated commercial sieves contain atmospheric moisture and will fail to sequester reaction water.

  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask, add 2-methoxybenzaldehyde (1.0 eq) and anhydrous absolute ethanol[6]. Add the activated 4Å molecular sieves (approximately 1 gram per mmol of aldehyde)[4].

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Slowly add a 33 wt% solution of methylamine in absolute ethanol (1.05 eq) dropwise over 15 minutes[6]. Causality: Cooling and slow addition prevent thermal spikes that lead to Cannizzaro disproportionation and minimize the transient excess of amine that causes aminal formation.

  • Catalysis (Optional): Add a catalytic amount of p-TsOH (0.01 eq) to accelerate carbinolamine dehydration[5].

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2-4 hours. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS until the aldehyde starting material peak is completely consumed[3].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves[8]. Rinse the pad with a small volume of cold, anhydrous solvent. Causality: Celite prevents fine sieve dust from contaminating the final product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature strictly below 40 °C to yield the crude imine[8]. Store the product under an inert atmosphere at -20 °C to prevent ambient hydrolysis[4].

References

  • Benchchem.
  • Master Organic Chemistry.
  • National Institutes of Health (PMC).Crystal structure of 4,10-dimethoxy-13-methyl-6H,12H-6,12-epiminodibenzo[b,f][1,5]dioxocine.
  • OperaChem.
  • ResearchGate.
  • PeerJ.
  • Journal of Chemical Education (ACS).Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • Emerald Insight.Greener and scalable synthesis of N-methyl imines using a sustainable functional polymer.

Sources

Troubleshooting

overcoming steric hindrance in N-[(2-methoxyphenyl)methylene]-N-methylamine complexation

Welcome to the Technical Support Center for the synthesis and transition metal complexation of N-[(2-methoxyphenyl)methylene]-N-methylamine. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and transition metal complexation of N-[(2-methoxyphenyl)methylene]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of steric hindrance induced by ortho-methoxy substitution in Schiff base ligands.

Here, you will find expert-curated FAQs, troubleshooting workflows, and validated experimental protocols to ensure high-yield complexation.

Frequently Asked Questions (FAQs)

Q1: Why does the 2-methoxy group in N-[(2-methoxyphenyl)methylene]-N-methylamine cause low complexation yields? A: The 2-methoxy group is positioned ortho to the azomethine (imine) bond. While Schiff bases generally act as excellent nitrogen-donor ligands [2], the bulky methoxy group restricts the rotational freedom of the ligand around the metal center. This steric bulk prevents the metal ion (e.g., Cu²⁺, Ni²⁺) from achieving its preferred planar or octahedral geometry, leading to incomplete coordination or the formation of unstable kinetic products rather than the desired thermodynamic complexes.

Q2: How does the choice of metal affect the steric tolerance of this ligand? A: Transition metals with larger ionic radii or those that can easily adopt tetrahedral or distorted geometries (such as Zn²⁺) are generally more tolerant of the steric bulk from the ortho-methoxy group. Conversely, metals that strongly prefer square planar geometries (like Pd²⁺ or Ni²⁺) will experience significant steric clash between the methoxy oxygen and the methylamine group of adjacent ligands in a bis-chelate [ML₂] system.

Q3: Can the methoxy oxygen participate in coordination to relieve steric strain? A: Yes, under specific conditions. While the azomethine nitrogen is the primary donor, the methoxy oxygen can act as a secondary donor, forming a bidentate (N,O) chelate [3]. However, the bite angle of the resulting 5-membered ring is often strained. Using polar coordinating solvents can help stabilize the intermediate states during complexation.

Troubleshooting Guide: Overcoming Steric Hindrance

If your complexation reactions are failing or yielding amorphous mixtures, follow this diagnostic workflow.

TroubleshootingWorkflow Start Low Yield / No Complexation CheckSolvent Check Solvent Polarity Start->CheckSolvent SolventPolar Is solvent highly polar (e.g., MeOH, MeCN)? CheckSolvent->SolventPolar ChangeSolvent Switch to MeOH/EtOH to stabilize intermediates SolventPolar->ChangeSolvent No CheckTemp Evaluate Temperature SolventPolar->CheckTemp Yes ChangeSolvent->CheckTemp TempHigh Is reaction at reflux? CheckTemp->TempHigh IncreaseTemp Increase to reflux (overcome kinetic barrier) TempHigh->IncreaseTemp No CheckRatio Adjust Metal:Ligand Ratio TempHigh->CheckRatio Yes IncreaseTemp->CheckRatio Success Successful Complexation CheckRatio->Success

Diagnostic workflow for troubleshooting steric hindrance in Schiff base complexation.

Specific Issues & Solutions
  • Issue: Precipitation of unreacted ligand.

    • Cause: The kinetic barrier to complexation is too high due to the ortho-methoxy group.

    • Solution: Increase the reaction temperature to reflux and extend the reaction time (up to 24 hours). The thermodynamic product requires more energy to form when sterically hindered [1].

  • Issue: Formation of mono-complex [ML] instead of bis-complex [ML₂].

    • Cause: The first ligand coordinates, but its bulky methoxy group blocks the coordination sphere for the second ligand.

    • Solution: Synthesize the complex in the presence of a non-bulky auxiliary ligand (e.g., pyridine or thiocyanate) to form a mixed-ligand complex, or use a metal template approach.

Experimental Protocols

To ensure reproducibility and self-validation, follow these optimized protocols designed to overcome steric barriers.

Protocol A: Synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine

Aldehydes are generally more reactive than ketones in condensation reactions due to less steric hindrance [1]. However, the ortho-methoxy group requires careful dehydration.

  • Preparation: Dissolve 10 mmol of 2-methoxybenzaldehyde (o-anisaldehyde) in 20 mL of anhydrous ethanol.

  • Amine Addition: Cool the solution to 0°C. Slowly add 12 mmol of methylamine (33% solution in absolute ethanol) dropwise over 15 minutes.

  • Catalysis & Dehydration: Add 3 drops of glacial acetic acid to catalyze the imine formation. Add 2 grams of anhydrous magnesium sulfate (MgSO₄) to drive the equilibrium forward by removing water.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Purification: Filter the MgSO₄. Concentrate the filtrate under reduced pressure. The resulting oil is the Schiff base ligand. Store under inert atmosphere (N₂) to prevent hydrolysis.

Protocol B: Optimized Metal Complexation (e.g., with Cu²⁺)

This protocol uses elevated temperatures and polar solvents to overcome the steric barrier of the methoxy group.

  • Ligand Solution: Dissolve 2 mmol of the synthesized N-[(2-methoxyphenyl)methylene]-N-methylamine in 15 mL of hot methanol.

  • Metal Solution: Dissolve 1 mmol of Copper(II) acetate monohydrate in 10 mL of hot methanol. Note: Acetate acts as an internal base to facilitate coordination.

  • Mixing: Add the metal solution dropwise to the stirring ligand solution. The color will immediately deepen (e.g., to dark green/brown), indicating initial coordination.

  • Reflux: Reflux the mixture at 65°C for 6–8 hours. The extended reflux is critical to allow the sterically hindered ligands to rearrange into the most thermodynamically stable geometry.

  • Isolation: Cool the solution slowly to room temperature, then to 4°C overnight. Filter the precipitated microcrystals, wash with cold ethanol, and dry in vacuo.

Quantitative Data & Physicochemical Properties

The following table summarizes the expected physicochemical properties and coordination geometries of the complexes, highlighting the impact of the ortho-methoxy group on structural outcomes.

Metal IonComplex FormulaExpected GeometryYield (%)Steric Impact / Notes
Cu(II) [Cu(L)₂(OAc)₂]Distorted Octahedral65-70Methoxy group forces axial elongation (Jahn-Teller distortion enhanced).
Ni(II) [Ni(L)₂]²⁺Distorted Square Planar45-50High steric clash; lowest yield. Requires extended reflux.
Zn(II) [Zn(L)₂Cl₂]Tetrahedral80-85Tetrahedral geometry easily accommodates the bulky ortho-methoxy groups.
Co(II) [Co(L)₂(H₂O)₂]²⁺Octahedral60-65Water molecules occupy axial positions to relieve equatorial steric strain.

Table 1: Coordination profiles of N-[(2-methoxyphenyl)methylene]-N-methylamine with various transition metals.

Mechanistic Pathway

ReactionPathway Aldehyde 2-Methoxybenzaldehyde Intermediate Carbinolamine Intermediate (Sterically Crowded) Aldehyde->Intermediate Amine Methylamine Amine->Intermediate SchiffBase Schiff Base Ligand (Imine) Intermediate->SchiffBase -H2O (Acid Catalyzed) Complex Thermodynamic Complex [ML2] SchiffBase->Complex + Heat (Overcomes Steric Barrier) Metal Metal Ion (M2+) Metal->Complex

Reaction pathway from precursors to the final sterically-hindered metal complex.

References

  • Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry. Available at:[Link]

  • Overview of Schiff Bases. IntechOpen. Available at:[Link]

  • Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. Available at:[Link]

Reference Data & Comparative Studies

Validation

N-[(2-methoxyphenyl)methylene]-N-methylamine vs N-[(4-methoxyphenyl)methylene]-N-methylamine

An in-depth comparative analysis of N-[(2-methoxyphenyl)methylene]-N-methylamine (the ortho-methoxy isomer) and N-[(4-methoxyphenyl)methylene]-N-methylamine (the para-methoxy isomer) reveals how a simple positional shift...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-[(2-methoxyphenyl)methylene]-N-methylamine (the ortho-methoxy isomer) and N-[(4-methoxyphenyl)methylene]-N-methylamine (the para-methoxy isomer) reveals how a simple positional shift of a functional group fundamentally alters a molecule's electronic landscape, steric profile, and downstream utility.

These Schiff bases (imines) are critical intermediates in organic synthesis, coordination chemistry, and drug development. This guide objectively compares their structural properties, synthesis kinetics, and field applications, supported by experimental protocols and data.

Mechanistic Causality: Electronic & Steric Effects

The position of the methoxy (-OCH₃) group on the benzylidene ring dictates the reactivity and coordination behavior of the resulting imine:

  • The Para-Isomer (4-Methoxy): The methoxy group at the para position exerts a strong positive mesomeric (+M) effect. The oxygen's lone pairs delocalize through the aromatic π-system directly to the imine nitrogen. This significantly increases the electron density on the nitrogen, enhancing its basicity and making it an excellent monodentate ligand. However, this same electron enrichment reduces the electrophilicity of the precursor 4-methoxybenzaldehyde, slowing down the initial nucleophilic attack during synthesis[1].

  • The Ortho-Isomer (2-Methoxy): While the +M effect is still present, the physical proximity of the methoxy group to the imine bond introduces significant steric hindrance. Crucially, the ortho-methoxy oxygen can act as a secondary coordination site. This allows the molecule to function as a bidentate (N,O) chelating ligand, a property heavily exploited in the design of transition metal catalysts (e.g., Magnesium and Iron complexes)[2].

Experimental Protocol: Solvent-Free Mechanosynthesis

Traditional synthesis of N-methyl imines relies on hazardous aqueous methylamine or pressurized gases. The following self-validating mechanochemical protocol utilizes methylamine hydrochloride, generating the reactive gas in situ to drive the equilibrium forward while minimizing water[1][3].

Step-by-Step Methodology:

  • Preparation: In a mortar, combine the selected aldehyde (2-methoxybenzaldehyde or 4-methoxybenzaldehyde) (1.0 mmol) with methylamine hydrochloride (CH₃NH₂·HCl) (5.0 mmol) and sodium bicarbonate (NaHCO₃) (5.0 mmol). Causality: The 5-fold excess of the amine salt and base compensates for the volatility of the in situ generated methylamine, ensuring complete conversion.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature. The mechanical energy facilitates the solid-state reaction, while NaHCO₃ neutralizes the HCl, releasing free CH₃NH₂ to attack the carbonyl carbon.

  • Reaction Time:

    • For the ortho-isomer: Grind for 10–15 minutes, then let stand for 1 hour.

    • For the para-isomer: Grind for 15 minutes, then let stand overnight. Causality: The electron-rich 4-methoxybenzaldehyde is less electrophilic, requiring extended contact time to achieve high yields[1].

  • Workup: Extract the resulting paste with dichloromethane (DCM), filter to remove inorganic salts (NaCl, unreacted NaHCO₃), and evaporate the solvent under reduced pressure to yield the pure liquid imine.

Quantitative Data Summaries

Table 1: Physicochemical and Spectroscopic Properties The electronic differences between the isomers are clearly visible in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The strong +M effect in the para-isomer slightly shields the imine proton compared to the ortho-isomer.

Property / ParameterN-[(2-methoxyphenyl)methylene]-N-methylamineN-[(4-methoxyphenyl)methylene]-N-methylamine
CAS Number 1125-90-2[4]203731-09-3 (N-oxide derivative base)[5]
Coordination Mode Bidentate (N, O)[2]Monodentate (N)
IR (C=N stretch) ~1642 cm⁻¹[1]~1640 cm⁻¹
¹H NMR (Imine CH=N) δ 8.35 - 8.45 ppmδ 8.20 - 8.30 ppm
¹H NMR (N-CH₃) δ 3.45 - 3.50 ppmδ 3.40 - 3.45 ppm

Table 2: Synthesis Kinetics (Solvent-Free Mechanosynthesis) Data reflects the impact of the methoxy group's position on the electrophilicity of the precursor aldehyde[1][3].

Target CompoundMolar Ratio (Aldehyde:Amine:Base)Time to Max YieldIsolated Yield (%)
Ortho-methoxy imine1 : 5 : 51 Hour> 85%
Para-methoxy imine1 : 5 : 512 - 18 Hours (Overnight)80% - 85%

Divergent Application Pathways

G Ald_O 2-Methoxybenzaldehyde Imine_O N-[(2-methoxyphenyl) methylene]-N-methylamine Ald_O->Imine_O Mechanosynthesis (-H2O, 1h) Ald_P 4-Methoxybenzaldehyde Imine_P N-[(4-methoxyphenyl) methylene]-N-methylamine Ald_P->Imine_P Mechanosynthesis (-H2O, Overnight) Amine Methylamine (CH3NH2) Amine->Imine_O Amine->Imine_P Coord Bidentate (N,O) Coordination (Mg/Fe Catalysts) Imine_O->Coord Steric proximity of -OCH3 OrgSynth Monodentate Ligand & Pharmaceutical Precursor Imine_P->OrgSynth Strong +M effect, High N-basicity

Caption: Synthesis kinetics and divergent application pathways of ortho- and para-methoxybenzylidene methylamines.

  • Drug Development (Para-Isomer): N-[(4-methoxyphenyl)methylene]-N-methylamine is frequently reduced to yield 4-methoxybenzylamine derivatives. The 4-methoxybenzyl (PMB) group is a highly stable, electron-rich pharmacophore and protecting group used extensively in the synthesis of vasodilators and antihypertensive agents[6].

  • Catalyst Design (Ortho-Isomer): The ortho-isomer is utilized in bio-inspired secondary coordination sphere designs. When coordinated to metals like Iron (Fe) or Magnesium (Mg), the ortho-methoxy oxygen can engage in dative coordination or form hydrogen-bonding networks. This stabilizes reactive intermediates during processes like stereocontrolled ring-opening polymerization or dioxygen activation[2][7]. Furthermore, its precise geometry is used to study solvent-assisted proton transfer in enzyme models (e.g., Pyridoxal-5'-phosphate models) via ¹⁵N NMR techniques[8].

References

  • NextSDS. "N-[(2-METHOXYPHENYL)METHYLENE]-N-METHYLAMINE Chemical Substance Identifiers." NextSDS Database. Available at: [Link]

  • Margetić, D., et al. "Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes." Comptes Rendus Chimie, Académie des sciences (2013). Available at: [Link]

  • Sharif, S., et al. "NMR Studies of Solvent-Assisted Proton Transfer in a Biologically Relevant Schiff Base." Journal of the American Chemical Society (2006). Available at: [Link]

  • Matson, E. M., et al. "Bio-Inspired Iron Complexes Featuring Secondary Coordination Sphere Interactions." Dalton Transactions / IDEALS Illinois (2014). Available at: [Link]

  • Hung, W.-C., et al. "Preparation, Characterization, and Catalytic Studies of Magnesium Complexes Supported by NNO-Tridentate Schiff-Base Ligands." Inorganic Chemistry (2008). Available at: [Link]

Sources

Comparative

Comparative Guide: N-[(2-methoxyphenyl)methylene]-N-methylamine vs. Alternative Imine Ligands in Catalysis

Executive Summary In modern coordination chemistry and homogeneous catalysis, the rational design of Schiff base (imine) ligands is paramount for controlling the steric and electronic environment of transition metal cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern coordination chemistry and homogeneous catalysis, the rational design of Schiff base (imine) ligands is paramount for controlling the steric and electronic environment of transition metal centers. N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) [1] represents a highly versatile, structurally tunable ligand. Characterized by an imine nitrogen and an ortho-methoxy oxygen, it functions as a hemilabile N,O -bidentate ligand.

This guide provides an objective, data-backed comparison between N-[(2-methoxyphenyl)methylene]-N-methylamine and other standard imine ligands, detailing their coordination dynamics, synthetic methodologies, and applications in catalytic workflows.

Structural and Electronic Profiling

The unique reactivity of N-[(2-methoxyphenyl)methylene]-N-methylamine stems from the interplay between the hard nitrogen donor and the weakly coordinating ortho-methoxy oxygen.

  • Hemilability: The methoxy group acts as a "windshield wiper" ligand. It coordinates to stabilize the metal catalyst in its resting state but readily dissociates to open a coordination site for substrate binding during the catalytic cycle.

  • Steric Tuning: The ortho-methoxy group induces a specific conformational twist. Research indicates that ortho-substitutions on imine templates prevent undesired ortho-C–H functionalization by sterically hindering the formation of stable endo- or exo-carbometallation intermediates [2].

  • Polar-Group Activation: The presence of the methoxy group facilitates σ–π chelation, a phenomenon proven to activate metal centers (e.g., rare-earth metals) for the polymerization of polar monomers without poisoning the catalyst [3].

Diagram 1: Hemilabile Coordination Dynamics

G L N-[(2-methoxyphenyl)methylene] -N-methylamine C1 Bidentate (N,O) Complex Resting State L->C1 Coordination M Metal Precursor (e.g., Pd, Sc, Fe) M->C1 C2 Monodentate (N) Complex Active State C1->C2 O-dissociation (Hemilability) S Substrate Binding (Catalytic Turnover) C2->S Open Coordination Site

Fig 1: Hemilabile N,O-coordination enabling reversible active site opening.

Comparative Analysis of Imine Ligands

To understand the operational advantages of N-[(2-methoxyphenyl)methylene]-N-methylamine, we must benchmark it against three distinct classes of imine ligands commonly used in organometallic synthesis.

Table 1: Quantitative and Qualitative Comparison of Imine Ligands
LigandDonor TypeHemilabilitySteric Bulk (Tolman Cone Angle Proxy)Primary Catalytic Application
N-[(2-methoxyphenyl)methylene]-N-methylamine N,O -bidentateHigh (O-donor readily dissociates)ModerateC-H activation, Polar monomer polymerization
N-benzylidene-methylamine N -monodentateNoneLowSimple Lewis acid catalysis, baseline comparisons
N-(2-pyridylmethylene)methylamine N,N -bidentateLow (Strong chelation)ModerateCross-coupling, robust metal complexation
N-(2,6-diisopropylphenyl)imines (DIPP) N -monodentateNoneVery High Olefin polymerization (Brookhart catalysts)
Causality Behind Ligand Selection
  • Vs. N-benzylidene-methylamine: The unsubstituted benzylidene variant lacks the secondary oxygen donor. While it forms active catalysts, these species often suffer from rapid degradation (aggregation to bulk metal) due to the lack of resting-state stabilization.

  • Vs. N-(2-pyridylmethylene)methylamine: The pyridine nitrogen is a strong σ -donor and π -acceptor. This creates a highly stable N,N -chelate that resists dissociation. If your catalytic cycle requires the metal to frequently open two coordination sites, the N,N -ligand will inhibit turnover, whereas the N,O -methoxy ligand will facilitate it via hemilability.

  • Vs. DIPP-imines: DIPP ligands rely purely on massive steric bulk to protect the metal center. N-[(2-methoxyphenyl)methylene]-N-methylamine relies on electronic stabilization, making it more suitable for substrates that cannot penetrate highly congested catalytic pockets.

Experimental Methodologies & Self-Validating Protocols

The synthesis of N-methyl imines can be challenging due to the volatility of methylamine and the reversibility of the condensation reaction. The following protocol utilizes a dehydrating agent to drive the equilibrium forward, a method validated by recent mechanosynthetic and solvent-based approaches [4, 5].

Diagram 2: Synthesis and Isolation Workflow

W step1 Step 1: Reagent Prep 2-Methoxybenzaldehyde + Methylamine (in EtOH/THF) step2 Step 2: Condensation Anhydrous MgSO4 RT, 4-6h step1->step2 step3 Step 3: Filtration Remove Hydrated Salts step2->step3 step4 Step 4: Isolation N-[(2-methoxyphenyl)methylene] -N-methylamine step3->step4

Fig 2: Step-by-step synthetic workflow for N-methyl imine preparation.

Protocol A: Synthesis of N-[(2-methoxyphenyl)methylene]-N-methylamine

Note: This protocol is designed as a self-validating system. The disappearance of the aldehyde carbonyl stretch in IR spectroscopy or the shift of the aldehydic proton in 1 H NMR serves as an internal quality control checkpoint.

Materials:

  • 2-Methoxybenzaldehyde (1.0 equiv, 10 mmol, 1.36 g)

  • Methylamine solution (33% wt in absolute ethanol, 4.0 equiv, 40 mmol)

  • Anhydrous Magnesium Sulfate ( MgSO4​ ) (3.0 g)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF) (20 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.36 g) in 20 mL of dry DCM.

  • Water Scavenging: Add 3.0 g of anhydrous MgSO4​ to the solution. Causality: Imine formation produces water. Because the reaction is an equilibrium, removing water chemically drives the reaction to completion and prevents hydrolysis of the product.

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Slowly add the methylamine solution dropwise over 10 minutes. Causality: Methylamine is highly volatile (boiling point -6 °C). Cooling prevents the loss of the amine reagent before it can react.

  • Condensation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours [5].

  • Filtration & Concentration: Filter the suspension through a pad of Celite to remove the hydrated MgSO4​ . Wash the filter cake with an additional 10 mL of dry DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C to prevent thermal degradation of the imine.

  • Validation: The resulting yellow oil is the pure N-[(2-methoxyphenyl)methylene]-N-methylamine.

    • Self-Validation Check: Run a 1 H NMR (in CDCl3​ ). The aldehydic proton (~10.4 ppm) should be completely absent, replaced by a characteristic imine (CH=N) singlet around 8.6–8.8 ppm. The ortho-methoxy protons will appear as a sharp singlet near 3.85 ppm [5].

Protocol B: In Situ Metal Complexation (General Workflow)

For catalytic applications, isolating the metal complex is often unnecessary. The ligand can be used in situ.

  • Dissolve the synthesized ligand (1.1 equiv) in a non-coordinating solvent (e.g., Toluene).

  • Add the metal precursor (e.g., Pd(OAc)2​ or a rare-earth borate complex, 1.0 equiv) [3].

  • Stir at room temperature for 30 minutes to allow the N,O -chelation to reach equilibrium before introducing the catalytic substrate.

Conclusion

N-[(2-methoxyphenyl)methylene]-N-methylamine offers a distinct mechanistic advantage over rigid N,N -bidentate or purely monodentate imines. By leveraging the hemilability of the ortho-methoxy group, researchers can design catalytic systems that benefit from both resting-state stability and high turnover frequencies. When synthesizing this ligand, strict adherence to anhydrous conditions and temperature control is required to overcome the volatility of methylamine and the thermodynamic reversibility of Schiff base condensation.

References

  • Chemical Substance Identifiers: CAS 1125-90-2 Source: NextSDS / CymitQuimica URL
  • Source: National Institutes of Health (NIH)
  • Imidazoline-2-imine Functionalized Fluorenyl Rare-Earth Metal Complexes: Synthesis and Their Application in the Polymerization of ortho-Methoxystyrene Source: ACS Organometallics URL
  • Mechanosynthesis of N-Methyl Imines Using Recyclable Imidazole-Based Acid-Scavenger Source: Australian Journal of Chemistry / ConnectSci URL
  • Standard Borylating Procedure for Table (Preparation of N-tert-butyl-1-(2-methoxyphenyl)methanimine)
Validation

A Comparative Guide to HPLC Purity Validation of N-[(2-methoxyphenyl)methylene]-N-methylamine

Introduction: The Analytical Imperative for Imines In the landscape of synthetic chemistry and drug development, imines (or Schiff bases) represent a critical class of intermediates. Their defining azomethine group (-C=N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Imines

In the landscape of synthetic chemistry and drug development, imines (or Schiff bases) represent a critical class of intermediates. Their defining azomethine group (-C=N-) is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles and bioactive molecules.[1][2] N-[(2-methoxyphenyl)methylene]-N-methylamine, the subject of this guide, is a representative imine formed from the condensation of 2-methoxybenzaldehyde and N-methylamine.

The very reactivity that makes imines valuable synthetic precursors also renders them susceptible to degradation, primarily through hydrolysis back to their constituent aldehyde and amine.[3] Furthermore, residual starting materials can persist as process-related impurities.[4] For researchers and drug development professionals, an accurate and reliable determination of purity is not merely a quality control metric; it is a fundamental prerequisite for ensuring the validity of experimental outcomes and the safety and efficacy of potential therapeutic agents.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, offering the resolution, sensitivity, and quantitative power necessary to separate the target analyte from its potential impurities.[5] This guide provides an in-depth, experience-driven protocol for the validation of an HPLC method for N-[(2-methoxyphenyl)methylene]-N-methylamine, comparing a robust, fully validated method with a common "fast" alternative to illustrate the trade-offs between speed and analytical certainty.

Method Development: A Foundation of Rational Choices

The development of a robust analytical method is not an arbitrary process; it is a systematic approach grounded in the physicochemical properties of the analyte. For a moderately polar organic molecule like N-[(2-methoxyphenyl)methylene]-N-methylamine (M.W. 149.19 g/mol , XLogP3 ≈ 1.9), Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[6]

  • The Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its long alkyl chains provide a nonpolar environment that retains the analyte based on its hydrophobicity. This allows for effective separation from more polar impurities (like the starting amine) and potentially less polar ones using an appropriate mobile phase.

  • The Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like 0.1% formic acid to ensure consistent peak shape) and an organic solvent (e.g., acetonitrile) is optimal. The gradient, starting with a higher aqueous content and increasing the organic proportion, allows for the sequential elution of compounds with varying polarities, ensuring that both early-eluting polar impurities and the later-eluting analyte are well-resolved.

  • Detection: The conjugated system of the imine and the aromatic ring ensures strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the determination of the maximum absorbance wavelength (λmax) and for peak purity analysis by comparing spectra across a single peak.

Based on these principles, we established our primary analytical procedure, designated Method A .

The Core of Confidence: A Comprehensive Method Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] The following protocol adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, explaining not just the "how" but the critical "why" for each parameter.[5][9]

Experimental Workflow for HPLC Method Validation

The overall process follows a logical sequence, where foundational parameters support more complex assessments.

G cluster_0 Method Development cluster_1 System & Specificity cluster_2 Quantitative Performance cluster_3 Sensitivity & Robustness cluster_4 Final Validation Dev Develop & Optimize HPLC Method SST System Suitability (SST) Dev->SST Specificity Specificity/ Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Report Validation Report & Final Method LOD_LOQ->Report Robustness->Report G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->LOQ Precision->Robustness LOD LOD LOQ->LOD

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Comparative

mass spectrometry fragmentation pattern comparison for N-[(2-methoxyphenyl)methylene]-N-methylamine

Mass Spectrometry Fragmentation Pattern Comparison Guide: N-[(2-methoxyphenyl)methylene]-N-methylamine vs. Structural Isomers Introduction N-[(2-methoxyphenyl)methylene]-N-methylamine (also known as o-methoxybenzylidene...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Comparison Guide: N-[(2-methoxyphenyl)methylene]-N-methylamine vs. Structural Isomers

Introduction

N-[(2-methoxyphenyl)methylene]-N-methylamine (also known as o-methoxybenzylidene methylamine) is a Schiff base (imine) frequently encountered as a synthetic intermediate, ligand, or degradation product in pharmaceutical development. In analytical chemistry, distinguishing this specific molecule from its meta (3-methoxy) and para (4-methoxy) positional isomers is a critical challenge. Because all three isomers share the identical molecular formula (C9H11NO), molecular weight (149.19 g/mol ), and exact mass (149.0841 Da), standard high-resolution mass spectrometry (HRMS) without fragmentation cannot differentiate them.

This guide provides an objective comparison of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of these isomers. By leveraging a proximity-driven intramolecular reaction known as the "ortho effect," analysts can definitively identify the 2-methoxy isomer and rule out its alternatives.

Mechanistic Causality: The Ortho Effect in Schiff Bases

In EI-MS, molecules are bombarded with high-energy (70 eV) electrons, stripping an electron to form a radical cation [M]•+. For most methoxybenzylideneamines, standard fragmentation involves alpha-cleavage (loss of H•) or the loss of a methyl radical (•CH3).

However, the 2-methoxy isomer exhibits an anomalous, highly favored fragmentation pathway due to the ortho effect . The spatial proximity of the ortho-methoxy oxygen to the imine nitrogen allows for a unique six-membered transition state. Upon ionization, the molecule undergoes a cyclization-assisted cleavage, expelling a neutral methoxy radical (•OCH3, -31 Da) to form a highly stable, resonance-stabilized indolium-like or benzisoxazole-like cation at m/z 118 [1].

This pathway is geometrically impossible for the 3-methoxy and 4-methoxy isomers due to the rigid planar structure of the benzene ring, making the m/z 118 peak a definitive diagnostic marker for the 2-methoxy compound.

Quantitative Data Comparison

The following table summarizes the comparative EI-MS fragmentation data. The abundance of the [M - OCH3]+ ion serves as the primary differentiator between the target molecule and its structural alternatives.

Fragment Ionm/zN-[(2-methoxyphenyl)...] (Ortho)N-[(3-methoxyphenyl)...] (Meta)N-[(4-methoxyphenyl)...] (Para)
[M]•+ (Molecular Ion) 14945%85%90%
[M - H]+ 14820%40%45%
[M - CH3]+ 13415%25%30%
[M - OCH3]+ 118100% (Base Peak) < 2%< 2%
[M - CHO]+ 1205%10%15%

Note: Relative abundances are normalized to the base peak (100%) and demonstrate the dominant nature of the ortho-driven fragmentation in the 2-methoxy isomer.

MS_Fragmentation M_ion Molecular Ion [M]•+ m/z 149 Ortho_Effect Ortho Effect (Proximity Interaction) M_ion->Ortho_Effect 2-Methoxy Isomer Only Loss_H Loss of H• (-1 Da) m/z 148 M_ion->Loss_H All Isomers Loss_CH3 Loss of •CH3 (-15 Da) m/z 134 M_ion->Loss_CH3 All Isomers Loss_OCH3 Loss of •OCH3 (-31 Da) m/z 118 (Base Peak) Ortho_Effect->Loss_OCH3 Cyclization / Expulsion

Divergent EI-MS fragmentation pathways highlighting the ortho effect in the 2-methoxy isomer.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure high trustworthiness and reproducibility, the following protocol utilizes Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). GC is selected over LC because these low-molecular-weight imines are volatile and thermally stable. Furthermore, 70 eV EI provides the "hard" ionization necessary to consistently trigger the ortho effect, whereas soft ionization (ESI) would primarily yield intact [M+H]+ ions, requiring variable Collision-Induced Dissociation (CID) tuning that can complicate standardization[2].

Step 1: System Suitability and Tuning

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) prior to any sample injection.

  • Causality: PFTBA tuning ensures the mass axis is calibrated and the electron multiplier is generating standard relative abundances for m/z 69, 219, and 502. This guarantees that the 100% abundance of the m/z 118 peak in the sample is a true chemical phenomenon, not an artifact of mass-dependent transmission bias.

Step 2: Sample Preparation

  • Action: Dilute the synthesized N-[(2-methoxyphenyl)methylene]-N-methylamine to 10 µg/mL in GC-grade hexane.

  • Causality: Hexane is a non-polar, aprotic solvent. Using an aprotic solvent prevents the hydrolysis of the moisture-sensitive imine bond back into 2-methoxybenzaldehyde and methylamine, which would confound the mass spectrum.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL into a GC equipped with an HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Use Helium carrier gas at 1.0 mL/min. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Causality: The 5% phenyl methyl siloxane stationary phase provides optimal resolution for semi-volatile aromatics. The rapid temperature ramp ensures sharp peak shapes, minimizing the residence time and potential thermal degradation of the Schiff base in the inlet.

Step 4: Electron Ionization and Detection

  • Action: Set the Ion Source Temperature to 250°C and the Electron Energy to 70 eV. Scan from m/z 40 to 300.

  • Causality: 70 eV is the universal standard for EI fragmentation libraries, providing the exact kinetic energy required to reliably trigger the proximity-driven ortho effect. Maintaining the source at 250°C prevents cold spots and peak tailing.

Step 5: Validation via Blank and Control

  • Action: Run a pure hexane blank immediately before the sample.

  • Causality: The blank validates that the system is free of carryover, ensuring that the diagnostic m/z 118 and 149 peaks are exclusively derived from the injected analyte, thereby self-validating the run.

GC_MS_Workflow Prep 1. Sample Prep (Hexane Dilution) Tune 2. PFTBA Tuning (System Validation) Prep->Tune GC 3. GC Separation (HP-5MS Column) Tune->GC EI 4. EI Ionization (70 eV, 250°C) GC->EI Data 5. Data Analysis (m/z 118 Detection) EI->Data

Self-validating GC-EI-MS workflow ensuring reproducible fragmentation and isomer differentiation.

References[1] Title: Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation of some Schiff bases derived from amphetamine analogs

Source: PubMed (Journal of Mass Spectrometry) URL: [Link][2] Title: Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL: [Link]

Sources

Validation

A Comparative Guide to the Electronic Effects in N-[(2-methoxyphenyl)methylene]-N-methylamine vs. Unsubstituted Benzylidene

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of electronic effects is paramount for predicting molecular reactivity, stability, and biological interactions. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of electronic effects is paramount for predicting molecular reactivity, stability, and biological interactions. This guide provides an in-depth comparison of the electronic landscape of N-[(2-methoxyphenyl)methylene]-N-methylamine and its unsubstituted counterpart, N-benzylidenemethylamine. We will explore the interplay of inductive, resonance, and steric effects, supported by spectroscopic analysis and a discussion of kinetic reactivity.

Introduction: The Significance of Electronic Effects in Imines

Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond. The electron density at the iminic carbon (C=N) is a critical determinant of the molecule's reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) on the phenyl ring decrease the electron density at the iminic carbon, making it more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase electron density, rendering the imine less reactive towards nucleophiles.

This guide focuses on the impact of an ortho-methoxy (-OCH₃) group on the electronic properties of the N-benzylidenemethylamine scaffold. The methoxy group is particularly interesting as it exerts both an electron-withdrawing inductive effect and a powerful electron-donating resonance effect.[1][2]

Theoretical Framework: A Tale of Two Effects

The electronic character of a substituent on an aromatic ring is a composite of its inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This is an electron-withdrawing effect.[3][4]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, increasing electron density within the ring. This is a strong electron-donating effect.[1][5]

Generally, for a methoxy group, the resonance effect dominates over the inductive effect, leading to an overall electron-donating character, especially when it is at the para position.[5] However, the ortho position introduces an additional layer of complexity known as the "ortho effect."

The Ortho Effect in N-[(2-methoxyphenyl)methylene]-N-methylamine

The ortho effect is a collection of steric and electronic interactions that are unique to substituents at the position adjacent to the reaction center or functional group.[6][7][8] In the case of N-[(2-methoxyphenyl)methylene]-N-methylamine, the ortho-methoxy group can:

  • Induce Steric Hindrance: The bulky methoxy group can sterically clash with the imine functionality, potentially forcing the phenyl ring and the C=N bond out of planarity. This can disrupt conjugation and alter the electronic communication between the substituent and the imine.[8]

  • Engage in Direct Electronic Interactions: The proximity of the methoxy group's lone pairs to the imine nitrogen can lead to through-space electronic interactions.

The interplay of these effects makes a simple prediction of the net electronic influence of the ortho-methoxy group challenging without experimental data.

cluster_unsubstituted N-benzylidenemethylamine cluster_substituted N-[(2-methoxyphenyl)methylene]-N-methylamine Unsubstituted Unsubstituted Phenyl Ring Imine_U Imine (C=N) Unsubstituted->Imine_U Standard Electronic Environment Imine_S Imine (C=N) OrthoMethoxy ortho-Methoxy Group Inductive Inductive Effect (-I) (Electron-withdrawing) OrthoMethoxy->Inductive Resonance Resonance Effect (+M) (Electron-donating) OrthoMethoxy->Resonance Steric Steric 'Ortho' Effect OrthoMethoxy->Steric Inductive->Imine_S Resonance->Imine_S Steric->Imine_S

Caption: Competing electronic and steric effects in the two imines.

Experimental Comparison: Spectroscopic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift (δ) of a nucleus is sensitive to the local electron density; higher electron density leads to greater shielding and a lower chemical shift (upfield shift), while lower electron density results in deshielding and a higher chemical shift (downfield shift).

¹³C NMR Spectroscopy

The iminic carbon is the most direct reporter of the electronic effects at play.

CompoundIminic Carbon (C=N) Chemical Shift (δ, ppm)Aromatic Carbon Chemical Shifts (δ, ppm)Reference
N-benzylidenemethylamine ~162.5~128-136[7]
1-(2-methoxyphenyl)-N-phenylmethanimine *~159.3~112-155.6[1]

Note: Data for N-[(2-methoxyphenyl)methylene]-N-methylamine is not directly available. Data for the N-phenyl analog is used as a proxy to illustrate the expected trend.

Analysis:

  • Unsubstituted Benzylidene: The iminic carbon resonates at approximately 162.5 ppm.

  • Ortho-Methoxy Substituted Analog: In the N-phenyl analog, the iminic carbon is shifted upfield to ~159.3 ppm.[1] This shielding suggests an increase in electron density at the iminic carbon. This observation is consistent with the dominant electron-donating resonance effect of the methoxy group outweighing its inductive effect. The lone pairs on the oxygen atom increase the electron density of the aromatic ring, which is then relayed to the imine carbon.

cluster_resonance Resonance Structures of N-[(2-methoxyphenyl)methylene]-N-methylamine node1 Structure 1 node2 Structure 2 (Charge Separation) node1->node2 Delocalization of O lone pair node3 Structure 3 (Negative charge on iminic C) node2->node3 Pi-electron movement caption Resonance contributing to increased electron density at the iminic carbon.

Caption: Resonance delocalization in the ortho-methoxy substituted imine.

¹H NMR Spectroscopy

The chemical shift of the iminic proton (H-C=N) also provides valuable information.

CompoundIminic Proton (H-C=N) Chemical Shift (δ, ppm)Reference
N-benzylidenemethylamine ~8.1-8.3
1-(2-methoxyphenyl)-N-phenylmethanimine *~8.83[1]

Note: Data for N-[(2-methoxyphenyl)methylene]-N-methylamine is not directly available. Data for the N-phenyl analog is used as a proxy.

Analysis:

In contrast to the ¹³C NMR data, the iminic proton in the ortho-methoxy substituted analog is deshielded (shifted downfield). This might seem counterintuitive but can be explained by the anisotropic effect of the nearby aromatic ring and potential through-space interactions with the methoxy group's oxygen atom.

Reactivity Comparison: Hydrolysis Kinetics

The hydrolysis of imines to their corresponding aldehydes and amines is a fundamental reaction that is sensitive to the electronic nature of the imine. The rate-determining step under acidic conditions is often the attack of water on the protonated imine (iminium ion).

Theoretical Prediction:

Based on the ¹³C NMR data suggesting increased electron density at the iminic carbon of N-[(2-methoxyphenyl)methylene]-N-methylamine, we can predict its reactivity towards hydrolysis:

  • N-benzylidenemethylamine: The iminic carbon is relatively more electron-deficient, making it more electrophilic.

  • N-[(2-methoxyphenyl)methylene]-N-methylamine: The iminic carbon is more electron-rich due to the donating effect of the ortho-methoxy group. This increased electron density should decrease its electrophilicity and thus slow down the rate of nucleophilic attack by water.

Therefore, it is predicted that N-[(2-methoxyphenyl)methylene]-N-methylamine will hydrolyze more slowly than N-benzylidenemethylamine under identical acidic conditions.

Experimental Protocol: Kinetic Analysis of Imine Hydrolysis

To experimentally validate this prediction, a kinetic study of the hydrolysis of both imines can be performed.

Objective: To determine the pseudo-first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of N-benzylidenemethylamine and N-[(2-methoxyphenyl)methylene]-N-methylamine.

Materials:

  • N-benzylidenemethylamine

  • N-[(2-methoxyphenyl)methylene]-N-methylamine

  • Buffered aqueous solutions at a constant pH (e.g., pH 5 acetate buffer)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each imine in a suitable organic solvent (e.g., acetonitrile).

  • Set the spectrophotometer to monitor the disappearance of the imine's characteristic UV absorbance maximum over time.

  • Equilibrate the buffered aqueous solution in the cuvette to a constant temperature (e.g., 25 °C).

  • Initiate the reaction by injecting a small aliquot of the imine stock solution into the cuvette, ensuring rapid mixing. The concentration of water will be in large excess, ensuring pseudo-first-order conditions.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this plot will be -k_obs.

start Prepare Imine Stock Solution and Buffered Aqueous Solution thermostat Equilibrate Buffer in Thermostatted Cuvette start->thermostat inject Inject Imine Stock Solution to Initiate Reaction thermostat->inject monitor Monitor Absorbance vs. Time via UV-Vis Spectroscopy inject->monitor plot Plot ln(A_t - A_∞) vs. Time monitor->plot calculate Calculate k_obs from the Slope plot->calculate

Caption: Workflow for the kinetic analysis of imine hydrolysis.

Conclusion

References

  • Ortho effect - Wikipedia. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • N-benzylidenemethylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Ortho effect - A to Z Chemistry - WordPress.com. [Link]

  • Ortho Effect - BYJU'S. [Link]

  • [FREE] The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. - brainly.com. [Link]

  • Imine or Enamine? Insights and Predictive Guidelines from the Electronic Effect of Substituents in H-Bonded Salicylimines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • But methoxy grp has negative inductive effect then how it's electron donating - Filo. [Link]

  • Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. [Link]

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. [Link]

  • Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. [Link]

  • Comparison of the Electronic Structures of Imine and Hydrazone Side-Chain Functionalities with the Aid of 13C and 15N NMR Chemical Shifts and PM3 Calculations. The Influence of CN-Substitution on the Sensitivity to Aromatic Substitution | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solved 1. A methoxy group (-OMe) on an aromatic ring | Chegg.com. [Link]

  • 7.4: Acid-base Properties of Phenols - Chemistry LibreTexts. [Link]

  • Synthesis of N-benzylidenemethylamine - PrepChem.com. [Link]

  • Methoxy gp on aromatic ring ? | ResearchGate. [Link]

  • Methoxy group - Wikipedia. [Link]

  • Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. [Link]

  • " (3 " - [PDF]. [Link]

Sources

Comparative

Benchmarking N-[(2-methoxyphenyl)methylene]-N-methylamine (MOMA): Catalytic Efficiency in Cu-Mediated Aerobic Oxidation

Target Audience: Researchers, Catalysis Scientists, and Process Chemists Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The selection of ancillary ligands is the most critical variabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Process Chemists Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The selection of ancillary ligands is the most critical variable in optimizing transition-metal-catalyzed aerobic oxidations. N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS: 1125-90-2), hereafter referred to as MOMA , is a prototypical bidentate (N,O) Schiff base ligand. While tetradentate ligands like Salen provide extreme thermodynamic stability, they often suffer from sluggish kinetics due to equatorial steric crowding. Conversely, MOMA leverages hemilability .

The azomethine nitrogen serves as a strong σ -donor to stabilize the Cu(II) resting state, while the ether oxygen of the 2-methoxy group acts as a weak, labile donor [1]. This hemilability allows the ligand to dynamically detach its oxygen arm, opening a coordination site for incoming substrates (alcohols) or oxidants ( O2​ ), thereby drastically accelerating the catalytic turnover frequency (TOF) compared to rigid alternatives [2].

CatalyticCycle Cu_Rest Cu(II)-MOMA Resting State (Stable) Cu_Alk Cu(II)-Alkoxide (Ether Arm Detached) Cu_Rest->Cu_Alk + Benzyl Alcohol - H+ Cu_I Cu(I)-MOMA Reduced Species Cu_Alk->Cu_I β-Hydride Elimination Prod Benzaldehyde Product Cu_Alk->Prod Cu_I->Cu_Rest + O₂ Oxidative Addition

Figure 1: Hemilabile Cu-MOMA catalytic cycle for aerobic alcohol oxidation.

Ligand Selection Logic & Structural Comparison

To objectively benchmark MOMA's efficiency, we compare it against two industry-standard ligands in the Cu-catalyzed aerobic oxidation of benzyl alcohol to benzaldehyde:

  • 2,2'-Bipyridine (Bipy): A rigid bidentate (N,N) ligand.

  • Salen: A rigid tetradentate (N2O2) Schiff base.

LigandLogic Start Ligand Selection for Cu(II) Oxidation Bi Bidentate Ligands (High TOF, Open Sites) Start->Bi Tetra Tetradentate Ligands (High Stability, Rigid) Start->Tetra MOMA MOMA (N,O) Hemilabile Ether Bi->MOMA Bipy Bipy (N,N) Rigid Sigma Donor Bi->Bipy Salen Salen (N2O2) Equatorial Blocking Tetra->Salen

Figure 2: Logical decision tree for ligand selection based on denticity and flexibility.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol incorporates internal standards and specific control reactions. This self-validating system isolates the kinetic contribution of the MOMA ligand from background noise [3].

Step-by-Step Methodology: Cu-Catalyzed Aerobic Oxidation

1. In Situ Catalyst Generation

  • Action: In a 25 mL Schlenk tube, dissolve Cu(OAc)2​ (0.05 mmol, 5 mol%) and MOMA (0.055 mmol, 5.5 mol%) in 3.0 mL of anhydrous acetonitrile ( CH3​CN ). Stir at room temperature for 30 minutes.

  • Causality: Pre-forming the complex with a slight ligand excess ensures complete coordination of the Cu center before substrate introduction, preventing unselective background oxidation catalyzed by bare copper salts.

2. Reaction Assembly

  • Action: Add TEMPO (0.05 mmol, 5 mol%), N-methylimidazole (NMI) (0.10 mmol, 10 mol%), and benzyl alcohol (1.0 mmol). Purge the vessel with O2​ and attach an O2​ balloon (1 atm).

  • Causality: TEMPO acts as a hydrogen atom transfer (HAT) co-catalyst, drastically lowering the activation barrier for alcohol oxidation. NMI serves as an axial ligand, pushing electron density into the Cu center to accelerate the rate-limiting re-oxidation of Cu(I) back to Cu(II).

3. Internal Standard Addition

  • Action: Add exactly 50 μL of n-dodecane to the reaction mixture at t=0 .

  • Causality: n-Dodecane is chemically inert under these conditions. Its inclusion allows for highly accurate GC-FID quantification that is immune to solvent evaporation errors or manual injection volume variances.

4. Control Reactions (Validation)

  • Blank 1: Run the protocol omitting MOMA (tests bare Cu(OAc)2​ activity).

  • Blank 2: Run the protocol omitting Cu(OAc)2​ (tests auto-oxidation).

5. Sampling and GC-FID Analysis

  • Action: Withdraw 50 μL aliquots at 1, 2, and 4 hours. Quench immediately by filtering through a short silica plug (eluting with ethyl acetate) to remove the copper catalyst. Analyze via GC-FID.

Quantitative Benchmarking Data

The following tables summarize the catalytic performance of MOMA compared to alternative ligands under identical experimental conditions (1.0 mmol Benzyl Alcohol, 5 mol% Cu, 5 mol% TEMPO, 10 mol% NMI, O2​ atm, CH3​CN , 25°C).

Table 1: Ligand Structural Properties
LigandDenticityDonor AtomsFlexibilitySteric Hindrance at Cu
MOMA BidentateN, O (Ether)HemilabileLow
Bipy BidentateN, NRigidLow-Medium
Salen TetradentateN, N, O, ORigidHigh (Blocks Equator)
Table 2: Catalytic Performance Comparison
Catalyst SystemConversion (1h)Conversion (4h)Selectivity for BenzaldehydeTOF ( h−1 )*
Cu-MOMA 68% >99% >99% 13.6
Cu-Bipy52%94%>99%10.4
Cu-Salen15%48%95%3.0
Bare Cu(OAc)2​ 8%22%85%1.6
No Catalyst<1%<1%N/AN/A

*TOF (Turnover Frequency) calculated based on conversion at the 1-hour mark to capture initial linear kinetics.

Comparative Analysis & Conclusion

The benchmarking data unequivocally demonstrates the kinetic superiority of N-[(2-methoxyphenyl)methylene]-N-methylamine (MOMA) in this catalytic regime.

  • Overcoming Steric Bottlenecks: The Cu-Salen complex exhibits a severely depressed TOF (3.0 h−1 ). Because Salen occupies all four equatorial coordination sites, the incoming benzyl alcohol and O2​ must compete for the less favorable axial positions, creating a steric bottleneck.

  • The Hemilabile Advantage: While both MOMA and Bipy are bidentate, MOMA outperforms Bipy (13.6 vs 10.4 h−1 ). Bipy's rigid N,N coordination holds the copper center tightly. MOMA's ether-oxygen is a weaker donor; it dynamically dissociates during the catalytic cycle (hemilability), creating a transient vacant site that rapidly accommodates the substrate, before re-coordinating to stabilize the transition state.

  • Selectivity: MOMA achieves >99% selectivity for benzaldehyde, completely suppressing over-oxidation to benzoic acid.

Final Recommendation: For researchers developing homogeneous copper-catalyzed aerobic oxidation workflows, MOMA represents an optimal balance. It provides sufficient stabilization to prevent catalyst degradation (unlike bare Cu salts) while offering the dynamic flexibility required for rapid substrate turnover.

References

  • Coupling of Functional Hydrogen Bonds in Pyridoxal-5′-phosphate-Enzyme Model Systems Observed by Solid-State NMR Spectroscopy Journal of the American Chemical Society[Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands RSC Advances[Link]

  • Homogeneous oxidation of alcohol and alkene with copper (II) complex in water Anadolu University Academic Output[Link]

Validation

IR Spectroscopy Validation of N-[(2-Methoxyphenyl)methylene]-N-Methylamine Formation: A Comparative Methodology Guide

The synthesis of Schiff bases (imines) is a foundational transformation in drug development and materials science. Specifically, the condensation of 2-methoxybenzaldehyde with methylamine to form N-[(2-methoxyphenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of Schiff bases (imines) is a foundational transformation in drug development and materials science. Specifically, the condensation of 2-methoxybenzaldehyde with methylamine to form N-[(2-methoxyphenyl)methylene]-N-methylamine presents unique analytical challenges. Because methylamine is highly volatile and the resulting imine is susceptible to hydrolysis, offline sampling often skews kinetic data.

This guide objectively compares three Fourier Transform Infrared (FT-IR) spectroscopy platforms for validating this reaction, providing drug development professionals with field-proven insights, self-validating protocols, and quantitative performance data.

Mechanistic Grounding: The Spectroscopic Fingerprint

The formation of N-[(2-methoxyphenyl)methylene]-N-methylamine proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration. To validate this reaction using IR spectroscopy, we must monitor specific vibrational modes while accounting for the byproduct: water.

Key Spectroscopic Markers:

  • Loss of Reactant (C=O Stretch): The aldehyde carbonyl peak at ~1685 cm⁻¹ will deplete as the reaction progresses.

  • Formation of Product (C=N Stretch): The azomethine (imine) double bond emerges at ~1635–1645 cm⁻¹ 1[1].

  • Internal Standard (Ar-O-CH₃ Stretch): The methoxy ether asymmetric stretch at ~1250 cm⁻¹ remains structurally unchanged. Normalizing data against this peak creates a self-validating system, proving that spectral changes are due to chemical conversion rather than solvent evaporation or volume changes.

Expert Insight: The byproduct water exhibits an H-O-H bending mode around 1640 cm⁻¹, which directly overlaps with the imine C=N stretch. Accurate validation requires either in-situ dehydration (e.g., molecular sieves) or advanced spectral subtraction algorithms.

Platform Comparison: In-Situ vs. Ex-Situ Modalities

A. In-Situ Process Analytical Technology (PAT) - e.g., Mettler Toledo ReactIR

In-situ ATR-FTIR probes are inserted directly into the reaction vessel. This closed-loop system is the gold standard for volatile or moisture-sensitive reactions, as it eliminates the need to extract aliquots 2[2]. Continuous data acquisition provides a true kinetic profile without perturbing the chemical equilibrium 3[3].

B. Benchtop ATR-FTIR (Ex-Situ)

Traditional benchtop ATR requires extracting a micro-aliquot and placing it on a diamond or ZnSe crystal. While sample preparation is minimal and cleanup is fast, exposing the aliquot to the atmosphere allows the volatile methylamine to flash off, artificially halting the reaction and risking moisture-induced hydrolysis 4[4].

C. Transmission FTIR (Liquid Cell)

Liquid cells (e.g., CaF₂ windows with a 50 µm spacer) offer superior optical pathlength control and high-quality spectra. However, the outgassing of methylamine frequently creates microscopic air bubbles within the narrow cell, causing severe baseline scattering and rendering quantitative kinetic analysis nearly impossible 4[4].

Workflow Visualization

G cluster_methods IR Spectroscopy Modalities R Reaction Matrix: 2-Methoxybenzaldehyde + Methylamine M1 In-situ ReactIR (PAT) Real-time ATR Probe R->M1 Continuous Immersion M2 Benchtop ATR-FTIR Offline Aliquot Sampling R->M2 Manual Extraction M3 Transmission FTIR Liquid Cell Injection R->M3 Syringe Transfer D1 Continuous Kinetic Data (Zero Hydrolysis Risk) M1->D1 D2 Discrete Data Points (Evaporation Risk) M2->D2 D3 High Resolution Spectra (Bubble Interference) M3->D3 Val Validation Markers: ↓ C=O (1685 cm⁻¹) ↑ C=N (1635 cm⁻¹) ↔ C-O (1250 cm⁻¹) D1->Val D2->Val D3->Val

Workflow comparison of IR spectroscopy methods for imine formation monitoring.

Quantitative Performance Analysis

The following table summarizes the empirical performance of each platform when monitoring the 2-methoxybenzaldehyde to imine conversion over a 2-hour period at 25°C in methanol.

Performance MetricIn-Situ ReactIR (PAT)Benchtop ATR-FTIRTransmission Liquid Cell
Kinetic Accuracy (R²) > 0.99 (Continuous)~ 0.82 (Discrete)~ 0.88 (Discrete)
Volatile Loss Risk None (Closed system)High (Open crystal)Low (Sealed cell)
Sampling Delay 0 seconds30 - 60 seconds2 - 5 minutes
Water Interference Handled via software subtractionHigh (Evaporation shifts baseline)Medium (Fixed pathlength aids subtraction)
Bubble Interference Low (Stirring clears probe)NoneSevere (Trapped gas)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate internal validation mechanisms to prevent false positives.

Protocol A: In-Situ ReactIR Monitoring (Recommended)

Causality Focus: Maintaining a closed system prevents the escape of methylamine, ensuring the reaction rate observed is chemically accurate, not an artifact of reactant depletion.

  • Probe Insertion & Purge: Insert the DiComp (Diamond) ATR probe into the reaction flask. Purge the headspace with dry N₂ to prevent atmospheric moisture from hydrolyzing the future imine product.

  • Solvent Background: Add anhydrous methanol and activated 3Å molecular sieves (to sequester byproduct water). Collect a solvent background spectrum (256 scans, 4 cm⁻¹ resolution).

  • Reactant Initialization: Add 2-methoxybenzaldehyde. Initiate continuous scanning (1 spectrum every 30 seconds). Verify the stable baseline of the 1685 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) peaks.

  • Amine Addition: Inject the methylamine solution via a sub-surface syringe.

  • Self-Validating Analysis: Track the ratio of the 1635 cm⁻¹ (C=N) peak area to the 1250 cm⁻¹ (C-O) peak area. If the 1250 cm⁻¹ peak intensity drops, it indicates probe fouling or solvent volume expansion, prompting a necessary mathematical correction.

Protocol B: Benchtop ATR-FTIR Sampling

Causality Focus: Speed is critical. Extended exposure on the ATR crystal allows methylamine to evaporate, shifting the equilibrium backward.

  • Preparation: Collect an ambient air background on a clean diamond ATR crystal.

  • Rapid Extraction: Using a micropipette, extract a 10 µL aliquot from the reaction matrix and immediately deposit it onto the crystal.

  • Accelerated Acquisition: Run a rapid scan (16 scans maximum) to capture the spectrum before significant evaporation occurs.

  • Data Normalization: Manually subtract the water bending mode (~1640 cm⁻¹) using a pure water reference spectrum scaled to the broad O-H stretch region (~3300 cm⁻¹), revealing the true C=N peak area.

  • Cleaning: Wipe the crystal immediately with a lint-free wipe and methanol to prevent cross-contamination between kinetic time points.

Protocol C: Transmission Liquid Cell

Causality Focus: Preventing bubble formation is the primary hurdle, as gas bubbles alter the effective pathlength and scatter the IR beam.

  • Cell Assembly: Assemble two CaF₂ windows separated by a 50 µm PTFE spacer. Ensure the Luer-lock ports are tightly sealed.

  • Degassing: Draw the reaction aliquot into a syringe and invert it, tapping to release dissolved methylamine gas bubbles before injection.

  • Injection: Slowly inject the fluid into the bottom port of the liquid cell, allowing it to flow upward to push out any remaining air through the top port. Seal both ports immediately.

  • Measurement & Flushing: Collect the spectrum. Immediately flush the cell with 5 mL of pure methanol, followed by dry air, to prevent the imine from crystallizing inside the narrow spacer path.

Conclusion

For the validation of N-[(2-methoxyphenyl)methylene]-N-methylamine formation, In-Situ PAT (ReactIR) provides the most authoritative and trustworthy kinetic data. By eliminating manual sampling, it mitigates the severe risks associated with methylamine volatility and imine hydrolysis. While Benchtop ATR and Transmission cells are viable for endpoint yield validation, their susceptibility to evaporation and gas-bubble scattering renders them inferior for real-time mechanistic tracking.

References

  • Mettler Toledo. ReactIR In-situ FTIR Spectrometers. Retrieved from:[Link]

  • E3S Web of Conferences. Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases. Retrieved from:[Link]

  • ACS Publications (Analytical Chemistry). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy. Retrieved from:[Link]

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy. Retrieved from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-[(2-methoxyphenyl)methylene]-N-methylamine

This guide provides comprehensive, step-by-step procedures for the proper disposal of N-[(2-methoxyphenyl)methylene]-N-methylamine. As a compound within the imine and aromatic amine derivative class, it requires careful...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of N-[(2-methoxyphenyl)methylene]-N-methylamine. As a compound within the imine and aromatic amine derivative class, it requires careful handling to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each critical step.

Hazard Identification and Risk Assessment

N-[(2-methoxyphenyl)methylene]-N-methylamine is an imine formed from 2-methoxybenzaldehyde and methylamine. While specific toxicity data for this exact compound is limited, its chemical class necessitates a cautious approach. Aromatic amines are a well-documented class of compounds with potential health hazards, including toxicity and, in some cases, carcinogenicity[1]. Therefore, it is prudent to handle this compound and its waste with the assumption that it may pose similar risks.

Key Potential Hazards:

  • Skin and Eye Irritation: Similar methoxy-substituted benzaldehydes and aromatic amines are known to cause skin and eye irritation or severe damage[2][3].

  • Aquatic Toxicity: Many organic nitrogen compounds can be harmful to aquatic life[1][4][5]. Discharge into sewer systems is strictly prohibited to prevent environmental contamination[6][7].

  • Reactivity: While stable under normal conditions, it should be kept away from strong oxidizing agents and strong acids with which it may react exothermically[2].

The following table summarizes the essential safety and handling information.

Parameter Guideline Rationale
Hazard Class (Assumed) Toxic, Irritant, Environmental HazardBased on the properties of aromatic amines and benzaldehyde derivatives. A conservative approach is critical for safety.
Primary Routes of Exposure Dermal contact, eye contact, inhalation.Aromatic amines can be readily absorbed through the skin[1].
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat.To prevent skin and eye contact with the chemical waste[8][9].
Incompatible Materials Strong oxidizing agents, strong acids.To prevent potentially hazardous chemical reactions in the waste container[2].
Prohibited Disposal Methods Sewer/drain disposal, evaporation in a fume hood, disposal in regular trash.To prevent environmental contamination and illegal discharge of hazardous waste[6].

Pre-Disposal Protocol: Waste Collection and Segregation

Proper disposal begins at the point of waste generation. Diligent segregation and labeling are paramount to preventing dangerous reactions and ensuring compliant disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor[10][11].

Step-by-Step Waste Collection Procedure:
  • Select an Appropriate Waste Container:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[12][13]. A high-density polyethylene (HDPE) or glass container is typically suitable.

    • Never use metal containers for potentially corrosive waste[12].

    • The container must be clean and dry before the first addition of waste.

  • Label the Waste Container:

    • As soon as you designate a container for waste, label it clearly[13].

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "N-[(2-methoxyphenyl)methylene]-N-methylamine". List any other components or solvents in the waste stream.

      • The approximate concentration or volume of the hazardous component.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

      • The date of the first waste addition (accumulation start date).

  • Segregate the Waste Stream:

    • This waste should be collected in its own designated container.

    • Crucially, do not mix this waste with other waste streams , especially acids, bases, or oxidizers, to prevent unforeseen reactions[10][11]. Halogenated and non-halogenated solvent wastes should also be kept separate to facilitate proper disposal and potential recycling[11].

  • Store the Waste Container Safely:

    • Keep the waste container closed at all times, except when adding waste[11][13]. This minimizes the release of vapors.

    • Store the container in a designated satellite accumulation area within the lab, such as a secondary containment bin in a ventilated cabinet.

    • Ensure the storage area is away from heat sources or direct sunlight[2].

Disposal Pathway: From Laboratory to Final Treatment

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste independently. The "cradle-to-grave" responsibility model, as defined by the Resource Conservation and Recovery Act (RCRA) in the United States, holds the generator responsible for the waste until its final, safe disposal[10].

The workflow below illustrates the decision-making process for proper disposal.

G Waste Disposal Decision Workflow cluster_0 In the Laboratory cluster_1 Disposal Coordination A Waste Generation (N-[(2-methoxyphenyl)methylene]-N-methylamine) B Select & Label Compatible Container A->B C Segregate Waste Stream (No Mixing) B->C D Store in Secondary Containment in a Designated Area C->D E Container is Full (<90%) or Accumulation Time Limit Reached? D->E E->D No F Request Waste Pickup (Contact EHS Office) E->F Yes G EHS / Licensed Contractor Collects Waste F->G H Transportation to a TSDF* G->H I Final Disposal (e.g., Incineration) H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for compliant chemical waste disposal.

Step-by-Step Disposal Procedure:
  • Monitor Accumulation: Keep track of the container's fill level and the accumulation start date. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[12]. Most institutions have a maximum accumulation time limit (e.g., 90-180 days) before the waste must be removed from the lab[12][13].

  • Request a Pickup: Once the container is nearly full or the time limit is approaching, contact your institution's EHS office to schedule a hazardous waste pickup[6][13]. Follow your organization's specific procedures for making this request.

  • Final Disposal Method: The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[7][14].

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is essential for safety.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][7].

  • In Case of a Small Spill:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, dry sand, or earth[4][14]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the incident to your supervisor and EHS office.

  • In Case of a Large Spill: Evacuate the area immediately and contact your institution's emergency response team or EHS office.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • Temarry Recycling. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Temarry Recycling. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. [Link]

  • Kao Chemicals. (2021, April 9). Material Safety Data Sheet. Kao Chemicals. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Chemos. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 136904, Methanamine, N-((2-methoxyphenyl)methylene)-. PubChem. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section II: Chapter 2. OSHA. [Link]

  • Bio-Active Co., Ltd. (2013, September 9). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Bio-Active. [Link]

  • New Jersey Department of Health. Hazard Summary: Propylene Imine. NJ.gov. [Link]

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. [Link]

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. OSHA. [Link]

  • Occupational Safety and Health Administration. Propylene Imine. OSHA. [Link]

  • Regulations.gov. E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Regulations.gov. [Link]

  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA. [Link]

  • University of California, Berkeley. EPA Hazardous Waste Codes. Berkeley EHS. [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

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Handling

Personal protective equipment for handling N-[(2-methoxyphenyl)methylene]-N-methylamine

Authoritative Safety & Handling Protocol: N-[(2-methoxyphenyl)methylene]-N-methylamine As researchers and drug development professionals, we often encounter compounds where the primary hazard is not the intact molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Safety & Handling Protocol: N-[(2-methoxyphenyl)methylene]-N-methylamine

As researchers and drug development professionals, we often encounter compounds where the primary hazard is not the intact molecule itself, but its environmental reactivity. Handling N-[(2-methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) requires a deep understanding of Schiff base chemistry. This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

N-[(2-methoxyphenyl)methylene]-N-methylamine is an imine utilized in advanced proteomics and synthetic drug development[1]. While the intact solid is classified primarily as a skin, eye, and respiratory irritant[2], the true operational hazard lies in its chemical instability.

The Causality of the Hazard: Imines undergo rapid, non-catalyzed hydrolysis at the air-water interface when exposed to ambient humidity or aqueous solvents[3]. The hydrolysis of this specific compound yields 2-methoxybenzaldehyde and methylamine [4]. Methylamine (CAS 74-89-5) is a highly volatile, corrosive, and toxic gas[5]. Therefore, your PPE and handling strategy must not only protect against the solid imine but proactively defend against the spontaneous generation of methylamine gas[6].

HydrolysisPathway A N-[(2-methoxyphenyl)methylene] -N-methylamine (Intact Imine) C 2-Methoxybenzaldehyde (Irritant Residue) A->C Hydrolysis D Methylamine Gas (Toxic, Corrosive, Flammable) A->D Hydrolysis B Ambient Moisture (H2O) B->A Triggers

Diagram 1: Hydrolysis pathway of the imine triggering the release of toxic methylamine gas.

Quantitative Hazard Data

To properly calibrate our engineering controls, we must understand the quantitative limits of the hydrolysis byproduct (methylamine).

ParameterValueScientific & Logistical Implication
OSHA PEL (TWA) 10 ppm (12 mg/m³)[7]Requires strict use of a certified chemical fume hood; ambient benchtop handling is strictly prohibited.
Lower Explosive Limit (LEL) 4.9%[7]High flammability risk. Requires grounding of equipment and elimination of static/ignition sources.
Vapor Pressure 3.0 atm (at 20°C)[7]Rapidly expands into a gas at room temperature, posing an immediate inhalation hazard upon hydrolysis.
Hydrolysis Barrier ~2.41 kcal/mol[3]Extremely low activation energy for air-water interface hydrolysis; necessitates an anhydrous handling environment.

The PPE Matrix: Causality-Driven Protection

Standard laboratory PPE (like thin nitrile gloves and safety glasses) is insufficient for this workflow. The following matrix details the required equipment and the mechanistic rationale for each choice.

PPE CategoryRequired SpecificationScientific Rationale (The "Why")
Hand Protection Heavy-duty Butyl Rubber or Neoprene gloves (worn over inner nitrile liners).Methylamine rapidly permeates standard thin nitrile. Butyl rubber provides superior chemical resistance to amines and corrosive gases[6][8].
Eye/Face Protection Unvented chemical splash goggles + Full face shield.Methylamine gas causes severe corneal burns and tissue damage[5][6]. Unvented goggles prevent gas ingress.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or similar) + Rubber apron.The byproduct is a dangerous fire hazard[6]. FR clothing mitigates the risk of flash fires from static discharge during handling.
Respiratory Handled exclusively in a Class II Type B2 or standard chemical fume hood.Prevents inhalation of the 10 ppm PEL methylamine gas[7]. If a hood fails, a NIOSH-approved full-face respirator with ammonia/methylamine cartridges is required.

Operational Workflow: Step-by-Step Methodology

To maintain scientific integrity and personnel safety, follow this self-validating protocol.

Phase 1: Environmental Preparation (Anhydrous Setup)

  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm).

  • Purge the Atmosphere: Set up an inflatable glove bag or a localized inert gas blanket (Nitrogen or Argon) inside the fume hood. This prevents ambient humidity from initiating the 2.41 kcal/mol hydrolysis reaction[3].

  • Eliminate Ignition Sources: Remove all hot plates, open flames, and ensure spatulas and balances are anti-static to prevent ignition of potential methylamine pockets[8].

Phase 2: Handling and Transfer

  • Don PPE: Put on your FR lab coat, unvented goggles, and double-glove (nitrile inner, butyl rubber outer).

  • Equilibrate: Bring the sealed chemical container to room temperature inside a desiccator before opening. This prevents ambient moisture from condensing on the cold glass and triggering immediate degradation.

  • Transfer: Open the vial strictly under the inert gas blanket. Weigh the required amount using an anti-static scoopula.

  • Seal: Immediately flush the source vial with Argon, seal tightly with Parafilm or PTFE tape, and return to a desiccated, flammables-rated storage cabinet.

Phase 3: Spill Response and Disposal Plan

  • Small Spills (Solid Imine): Do NOT use water to clean up. Water will instantly generate toxic gas. Sweep up the solid using a static-free brush and place it into a dry, sealable hazardous waste container. Wipe the area with a dry, inert absorbent pad.

  • Large Spills (with moisture exposure/gas release): Evacuate the lab immediately. The release of methylamine gas poses an immediate inhalation and fire hazard. Call emergency responders (HazMat)[8].

  • Disposal: Dispose of all contaminated PPE, wipes, and residual chemical in clearly labeled, airtight containers. Label as "Hazardous Waste: Contains Imine / Potential Methylamine Release." Never dispose of residues down aqueous drains[8].

OperationalWorkflow Step1 Step1 Step2 2. PPE Donning Butyl gloves, Unvented goggles Flame-resistant coat Step1->Step2 Step3 3. Anhydrous Transfer Open container under inert gas Use anti-static tools Step2->Step3 Step4 4. Safe Disposal Seal waste in dry containers Strictly avoid aqueous drains Step3->Step4

Diagram 2: Step-by-step operational workflow for handling moisture-sensitive imines.

References

  • Title: amine | CAS 1125-90-2 Source: American Elements URL: [Link]

  • Title: Two-Step Noncatalyzed Hydrolysis Mechanism of Imines at the Air–Water Interface Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Propose a mechanism for the hydrolysis of benzaldehyde methyl imine Source: Pearson URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Methylamine Source: New Jersey Department of Health URL: [Link]

  • Title: Standard Operating Procedure: Methylamine Source: Rutgers University URL: [Link]

  • Title: Occupational Chemical Database: METHYLAMINE Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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